2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Description
The exact mass of the compound 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-5(11-2-8-3)4(7)6(9)10/h2,4H,7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZKOJWSXGFURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50382-43-9 | |
| Record name | 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid chemical structure
[1][2]
Core Identity & Structural Analysis[2][3]
This compound is an
Chemical Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |
| Common Synonyms | (4-Methylthiazol-5-yl)glycine; |
| Chemical Formula | |
| Molecular Weight | 172.21 g/mol |
| SMILES | CC1=C(C(C(=O)O)N)SC=N1 |
| Chirality | Contains one stereocenter at the |
Physiochemical Properties (Predicted)[1][2]
-
pKa (Carboxyl): ~2.0 (Acidic, typical of
-amino acids)[1][2] -
pKa (Amine): ~8.8 (Slightly lower than phenylglycine due to the electron-withdrawing nature of the thiazole ring).[1][2]
-
Solubility: Soluble in water (zwitterionic form) and polar organic solvents (DMSO, Methanol).[2]
-
Electronic Effect: The thiazole ring acts as an electron sink, potentially increasing the acidity of the
-proton compared to phenylglycine, which is relevant for racemization rates during peptide synthesis.[2]
Synthetic Methodologies
The synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid typically proceeds via the functionalization of 4-methylthiazole-5-carbaldehyde .[1][2] Two primary routes are established: the Strecker Synthesis (for direct access to the racemate) and the Bucherer-Bergs Reaction (preferred for stability and hydantoin intermediate isolation).[2]
Route A: Strecker Synthesis
This route involves the condensation of the aldehyde with ammonia and cyanide to form an
Precursor: 4-Methylthiazole-5-carbaldehyde (CAS: 82294-70-0).[1][2]
Protocol:
-
Imine Formation: Dissolve 4-methylthiazole-5-carbaldehyde (1.0 eq) in methanol. Add
(1.1 eq) and stir at room temperature for 30 minutes to generate the imine in situ. -
Cyanation: Add
or (1.1 eq) carefully.[2] Stir the mixture for 12–24 hours. The -aminonitrile intermediate will precipitate or can be extracted with ethyl acetate.[1][2] -
Hydrolysis: Dissolve the crude aminonitrile in 6M HCl. Reflux for 4–6 hours.[2] The nitrile hydrolyzes to the carboxylic acid, and the thiazole ring remains stable under these conditions (unlike furan derivatives).[2]
-
Purification: Concentrate the solution. Neutralize to the isoelectric point (pH ~5-6) using dilute NaOH or an ion-exchange resin (e.g., Dowex 50W) to precipitate the zwitterionic amino acid.[1][2]
Route B: Bucherer-Bergs Reaction (Hydantoin Route)
This method is often preferred in industrial settings to avoid the instability of free aminonitriles and to facilitate purification via the crystalline hydantoin intermediate.[2]
Protocol:
-
Hydantoin Formation: Suspend 4-methylthiazole-5-carbaldehyde in 50% aqueous ethanol. Add
(3.0 eq) and (1.2 eq).[1][2] -
Cyclization: Heat the mixture to 60°C for 4–8 hours. The hydantoin (5-(4-methylthiazol-5-yl)imidazolidine-2,4-dione) will precipitate upon cooling.[1][2]
-
Alkaline Hydrolysis: Reflux the hydantoin in 2M NaOH or
for 12 hours to open the ring. -
Isolation: Acidify to pH 5 to isolate the free amino acid.
Synthetic Pathway Visualization
The following diagram illustrates the divergence from the aldehyde precursor to the final amino acid target.
Caption: Divergent synthetic pathways from 4-methylthiazole-5-carbaldehyde to the target amino acid.
Applications in Drug Discovery[2][4][5][6]
Phenylglycine Bioisostere
In medicinal chemistry, phenylglycine is a common scaffold (e.g., in
-
Reduced Lipophilicity: The nitrogen and sulfur atoms in the thiazole ring lower the LogP, potentially improving water solubility and oral bioavailability.[2]
-
Metabolic Stability: The thiazole ring is less prone to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings.[1][2]
-
Pi-Stacking Interactions: The aromatic thiazole ring can still participate in
stacking interactions with target protein residues (e.g., Phenylalanine, Tyrosine) but with different geometry and electrostatics.[2]
Peptide Backbone Constraint
When incorporated into peptides, this amino acid restricts conformational flexibility due to the steric bulk of the 4-methyl group and the rigidity of the aromatic ring directly attached to the
Analytical Characterization
To validate the synthesis of this compound, the following analytical signatures are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR ( | Methyl group on the thiazole ring ( | |
| 1H NMR ( | ||
| 1H NMR ( | Thiazole | |
| LC-MS | m/z 173.04 | Confirming molecular mass of 172.21 Da.[1][2] |
References
-
PubChem. 2-(2-amino-1,3-thiazol-4-yl)acetic acid (Isomer Reference).[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2]
-
Organic Chemistry Portal.Synthesis of
-Amino Acids (Strecker & Bucherer-Bergs). Available at: [Link][1][2] -
Bunev, A. S., et al. "Synthesis of thiazole-containing amino acids."[2] Russian Chemical Bulletin, 2014.[2] (Contextual synthesis of thiazolyl amino acids).
Sources
- 1. 80544-17-8|(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid|BLD Pharm [bldpharm.com]
- 2. CAS 52454-65-6: 2-Methyl-5-thiazoleacetic acid [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (alphaZ)-2-Amino-alpha-(methoxyimino)-4-thiazoleacetic acid | C6H7N3O3S | CID 5486924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
[1][2]
Executive Summary
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid , often referred to in synthetic circles as (4-Methylthiazol-5-yl)glycine , is a non-proteinogenic
Structurally, it functions as a bioisostere of phenylglycine, where the phenyl ring is replaced by a 4-methylthiazole moiety.[1] This substitution introduces specific electronic constraints and hydrogen-bonding capabilities (via the thiazole nitrogen) that can significantly alter the pharmacokinetic profile of drug candidates, particularly improving metabolic stability against proteases.[1]
Chemical Identity & Structural Analysis[2][3][4]
| Property | Detail |
| IUPAC Name | 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |
| Common Name | (4-Methylthiazol-5-yl)glycine |
| Formula | C |
| Molecular Weight | 172.20 g/mol |
| SMILES | Cc1c(scn1)C(N)C(=O)O |
| Chirality | Contains one stereocenter at the |
Structural Logic
The molecule consists of a glycine backbone substituted at the
-
Thiazole Ring: Acts as an electron-withdrawing group (inductive effect) relative to a phenyl ring, increasing the acidity of the
-proton.[1] The nitrogen at position 3 of the ring is a weak base. -
Zwitterionic Nature: Like all amino acids, it exists primarily as a zwitterion in neutral aqueous solution.[1]
Physicochemical Profile
Ionization Constants (pKa)
Understanding the ionization state is critical for purification (ion-exchange chromatography) and oral bioavailability prediction.[1]
-
pKa
(Carboxylic Acid): ~2.1 (Predicted).[1] The electron-withdrawing nature of the thiazole ring lowers the pKa slightly compared to alanine (2.3).[1] -
pKa
(Thiazole Nitrogen): ~3.[1]0. The thiazole nitrogen is weakly basic.[1] In highly acidic media (pH < 2), this nitrogen protonates, leading to a cationic species.[1] -
pKa
( -Amine): ~9.[1]2. Typical for -amino acids with electron-withdrawing side chains.[1]
Solubility & Lipophilicity[2]
-
LogP (Octanol/Water): Estimated at -1.5 to -1.0 (Zwitterionic form).[1] The compound is highly polar.[1]
-
Solubility:
Speciation Diagram (DOT Visualization)
The following diagram illustrates the protonation states across the pH scale.
Synthesis Protocol: The Strecker Approach
Expert Insight: While enzymatic resolution is possible, the most robust chemical route for the racemic scaffold is the Strecker synthesis starting from 4-methylthiazole-5-carbaldehyde .[1] This aldehyde is chemically sensitive; it must be handled under inert atmosphere to prevent oxidation to the carboxylic acid.[1]
Precursor Preparation
The aldehyde precursor is synthesized via the reduction of ethyl 4-methylthiazole-5-carboxylate or oxidation of (4-methylthiazol-5-yl)methanol .[1]
Strecker Reaction Workflow
Safety Note: This protocol involves cyanide salts.[1][2] All work must be performed in a functioning fume hood with HCN detectors active.
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-methylthiazole-5-carbaldehyde (1.0 eq) in Methanol/Water (1:1).
-
Add Ammonium Chloride (1.2 eq) and stir at room temperature for 30 minutes to form the iminium intermediate.
-
-
Cyanation:
-
Hydrolysis (The Critical Step):
-
Isolate the aminonitrile (extraction with EtOAc).[1]
-
Reflux in 6M HCl for 12 hours. This converts the nitrile to the carboxylic acid.
-
Purification: Concentrate to dryness.[1][4] Redissolve in water and apply to a cation-exchange resin (Dowex 50W).[1] Elute with 1M NH
OH to isolate the free amino acid.[1]
-
Synthetic Pathway Diagram
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized building block, the following analytical matrix is recommended.
| Method | Specification | Diagnostic Signals |
| 1H NMR (D | >98% Purity | |
| HPLC | >99% Area | Column: C18 Polar Embedded (to retain polar zwitterion).Mobile Phase: 0.1% TFA in Water/Acetonitrile gradient.[1] |
| Mass Spec | [M+H]+ = 173.03 | ESI+ Mode.[1] |
Handling & Stability
-
Storage: Store at -20°C. The free amino acid is stable, but the aldehyde precursor is prone to oxidation.[1]
-
Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator.[1]
-
Incompatibility: Avoid strong oxidizing agents (oxidizes sulfur in thiazole ring) and acid chlorides (reacts with amine).[1]
References
-
PubChem. 2-[(4R,5S)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Wellington, K. & Curran, M.P. Cefditoren Pivoxil: A Review of its Use in the Treatment of Bacterial Infections.[1] Drugs (2004).[1][5][6] (Discusses 4-methylthiazole-5-carbaldehyde intermediate). [Link]
-
Organic Chemistry Portal. Strecker Synthesis.[Link]
Sources
- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic potential of thiazole-based alpha-amino acids
An In-Depth Technical Guide to the Therapeutic Potential of Thiazole-Based α-Amino Acids
Authored by: Gemini, Senior Application Scientist
Abstract
The intersection of the thiazole heterocycle with α-amino acid scaffolds has given rise to a class of molecules with profound therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, mechanisms of action, and diverse pharmacological applications of thiazole-based α-amino acids. We will delve into the causality behind synthetic strategies, explore the molecular pathways these compounds modulate, and present their validated applications in oncology, infectious diseases, and beyond, grounding all claims in authoritative scientific literature.
The Thiazole-α-Amino Acid Hybrid: A Privileged Scaffold in Medicinal Chemistry
The thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] It is a key structural motif in numerous natural products, including Vitamin B1 (Thiamine), and is present in over 18 FDA-approved drugs, highlighting its clinical significance.[3][4][5] When this versatile heterocycle is incorporated into an α-amino acid framework, the resulting hybrid molecule gains unique structural features. The amino acid moiety can enhance water solubility and provide chiral centers for specific biological interactions, while the thiazole ring acts as a rigid scaffold and a bioisostere for amide bonds, often participating in crucial hydrogen bonding with biological targets.[6][7]
This combination has led to the development of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[8][9] Marketed drugs such as the kinase inhibitor Dasatinib and the anti-HIV agent Ritonavir feature the thiazole core, underscoring the scaffold's success in producing potent and selective therapeutic agents.[5][8]
Synthetic Strategies: From Classic Reactions to Modern Methodologies
The construction of the thiazole ring is a well-established field, with several named reactions providing reliable routes to a diverse array of derivatives. The choice of synthetic pathway is critical and is dictated by the desired substitution pattern and the need to preserve the stereochemistry of the amino acid precursor.
Key Synthetic Pathways
-
Hantzsch Thiazole Synthesis: This is arguably the most common method for constructing the thiazole core.[10] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For thiazole-based amino acids, the thioamide is often derived from an existing amino acid, ensuring the incorporation of the desired side chain and stereocenter. The primary advantage of this method is its versatility and the wide availability of starting materials.
-
Cook-Heilbron Synthesis: This approach is particularly useful for creating 5-aminothiazoles.[11][12] It involves the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.[5][11] This pathway offers a distinct substitution pattern that can be crucial for targeting specific biological pathways.
-
Modern Approaches: To improve efficiency and expand chemical space, modern techniques are frequently employed. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and increase yields.[10] Furthermore, novel metal-free and one-pot multicomponent reactions are being developed to streamline the synthesis of complex thiazole derivatives from readily available starting materials like N-substituted α-amino acids.[13][14]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a thiazole-based α-amino acid, starting from a protected amino acid and culminating in a functionalized thiazole peptidomimetic. The causality is clear: each step is designed to build complexity while protecting sensitive functional groups.
Caption: Generalized synthetic workflow for thiazole-based α-amino acids.
Representative Experimental Protocol: Hantzsch Synthesis of an (S)-Valine-Derived Thiazole
This protocol describes a self-validating system for synthesizing a core thiazole amino acid derivative, a common precursor for more complex molecules.
-
Thioamide Formation:
-
To a solution of N-Boc-(S)-valinamide (1.0 eq) in dry THF, add Lawesson's reagent (0.6 eq).
-
Stir the reaction mixture at room temperature for 8 hours under an inert atmosphere. The causality here is the use of Lawesson's reagent, a robust thionating agent, to efficiently convert the carboxamide to the corresponding thioamide.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting crude thioamide by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
-
Cyclization to form the Thiazole Ring:
-
Dissolve the purified N-Boc-(S)-valine thioamide (1.0 eq) in acetone.
-
Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Reflux the mixture for 4 hours. The electrophilic carbon of the bromopyruvate is attacked by the sulfur of the thioamide, initiating the cyclization cascade.
-
Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product, ethyl 2-(N-Boc-(S)-valinyl)-thiazole-4-carboxylate, by column chromatography.
-
Mechanisms of Action: Intervening in Critical Cellular Processes
Thiazole-based compounds exert their therapeutic effects by interacting with a wide array of specific molecular targets.[4][8] Their ability to inhibit enzymes, disrupt protein assemblies, and modulate signaling pathways makes them attractive candidates for drug development.[8][15]
Key Molecular Targets and Pathways
-
Kinase Inhibition: Many thiazole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, Dasatinib, a thiazole-containing drug, is a multi-targeted kinase inhibitor used in cancer therapy for chronic myelogenous leukemia (CML).[5]
-
Tubulin Polymerization Inhibition: Certain thiazole-containing natural products and their synthetic analogs, such as epothilones, bind to tubulin and prevent the disassembly of microtubules.[9][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis, making it a powerful anticancer mechanism.[7]
-
Modulation of PI3K/Akt/mTOR Pathway: This signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, thereby suppressing tumor growth.[15][16]
The diagram below illustrates the intervention of thiazole derivatives in the PI3K/Akt/mTOR signaling cascade.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Therapeutic Applications and Efficacy
The structural versatility of thiazole-based α-amino acids has been leveraged to develop potent agents against a range of diseases.
Anticancer Activity
This is the most extensively studied application. Thiazole derivatives have shown efficacy against lung, breast, cervical, and osteosarcoma cancer cell lines.[7][14] Their mechanisms include inducing apoptosis, inhibiting cell proliferation, and disrupting key signaling pathways.[6][15]
| Compound Class/Example | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylthiazole-quinoline hybrid | Breast (MCF-7) | Breast (MCF-7) | 5.71 | [17] |
| Indole-linked Thiazole (analogue 21) | Not specified | Various | 10 - 30 | [17] |
| Thiazole-Amino Acid Hybrid (cpd. 4i) | Lung (A549) | Lung (A549) | 2.07 | [7] |
| Thiazole-Amino Acid Hybrid (cpd. 4j) | Cervical (HeLa) | Cervical (HeLa) | 3.11 | [7] |
| Thiazole-Coumarin Hybrid (11f) | EGFR/VEGFR-2 | Lung (A-549) | 0.025 | [18] |
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3]
| Compound Class/Example | Target Organism | MIC (µg/mL) | Reference |
| Imidazolyl Thiazole (cpd. 4a) | Bacillus species | 1.95 - 3.91 | |
| Thiazole Derivative (cpd. 12a) | M. tuberculosis H37Rv | 2.1 | |
| N-Phenyl-thiazole (cpd. 16e) | S. aureus / E. faecalis | 31.25 | [3] |
| Thiazole-based Chalcone | S. aureus | 3.125 | [17] |
| 2,4-disubstituted-1,3-thiazole | B. subtilis | Active | [12] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazole-amino acid scaffold has provided key insights into the structural requirements for biological activity.
-
Substitution at C2 and C4: Most biologically active thiazoles feature substitutions at the 2 and 4 positions.[8][18] The nature of these substituents is critical. For instance, incorporating bulky aromatic groups can enhance binding affinity through hydrophobic or π-π stacking interactions.
-
Role of the Amino Acid Side Chain: The side chain of the amino acid component can influence selectivity and pharmacokinetic properties. Conjugating pharmacophores with amino acids can lead to enhanced activity and reduced cytotoxicity.[7]
-
Influence of Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) on phenyl rings attached to the thiazole core can significantly modulate the potency of the compound.[17] For example, a chlorine-substituted phenyl group was found to be important for anti-tubercular activity in one series of compounds.[17]
Gold-Standard Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To ensure trustworthiness and reproducibility, a well-defined protocol is essential. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549, MCF-7) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere overnight. This initial step ensures a consistent, healthy cell monolayer for the experiment.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized thiazole-based compounds in DMSO.
-
Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. The final DMSO concentration should be <0.1% to avoid solvent toxicity.
-
Remove the old media from the plates and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
-
Incubation and Assay:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism). This provides a quantitative measure of the compound's potency.
-
Future Perspectives and Conclusion
Thiazole-based α-amino acids represent a highly validated and promising scaffold in drug discovery. Their synthetic tractability and diverse pharmacological profile have established them as privileged structures for targeting cancer, infectious diseases, and other conditions.[3][17] Future research will likely focus on several key areas:
-
Multi-Targeted Agents: Designing single molecules that can inhibit multiple disease-relevant targets simultaneously, such as dual EGFR/VEGFR-2 inhibitors, is a growing trend.[18]
-
Improving Pharmacokinetics: Efforts to enhance bioavailability, metabolic stability, and reduce off-target toxicity will be crucial for translating preclinical candidates into clinical therapies.
-
Novel Drug Delivery: Conjugating these potent molecules to antibodies or nanoparticles could improve tumor targeting and reduce systemic side effects.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science.
- Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). ResearchGate.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). Organic Letters.
- Synthesis of enantiomerically pure thiazole‐containing amino acids. (n.d.). ResearchGate.
- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (n.d.). PubMed.
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). ResearchGate.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC.
- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers.
- Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2020). MDPI.
- Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024). ACS Omega.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). PMC.
- Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. (n.d.). PMC.
- Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). ijarsct.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC.
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- 1. jchemrev.com [jchemrev.com]
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- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 10. researchgate.net [researchgate.net]
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- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
Synthesis pathways for 4-methyl-1,3-thiazol-5-yl amino acid derivatives
Executive Summary
The 4-methyl-1,3-thiazol-5-yl moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in high-profile therapeutics such as Ritonavir (antiretroviral), Cefditoren (cephalosporin antibiotic), and Febuxostat (xanthine oxidase inhibitor).[1] In drug development, this heterocyclic unit is frequently coupled to amino acid backbones to improve metabolic stability, enhance lipophilicity, or induce specific conformational constraints in peptidomimetics.
This guide details the robust, scalable synthesis of the core 4-methylthiazole-5-carboxylate scaffold and its subsequent conjugation to amino acids. Unlike standard textbook Hantzsch syntheses which often yield 2,4-disubstituted thiazoles, this protocol focuses on the specific regiochemistry required to functionalize the C5 position while maintaining a proton or specific substituent at C2.
Module 1: Construction of the Core Heterocycle
The primary challenge in synthesizing 4-methyl-1,3-thiazol-5-yl derivatives is the efficient construction of the thiazole ring with a reactive ester handle at the 5-position. The industrial standard involves a modified Hantzsch cyclization using ethyl 2-chloroacetoacetate .
Precursor Synthesis: Regioselective Chlorination
Commercial availability of ethyl 2-chloroacetoacetate can be variable; thus, in-house synthesis is often required for purity control.
-
Critical Control Point: Temperature control is vital to prevent dichlorination (forming the 2,2-dichloro species) or chlorination at the terminal methyl group.
Protocol:
-
Reactor Setup: Glass-lined reactor with overhead stirring and cryostat.
-
Reagents: Ethyl acetoacetate (1.0 equiv), Sulfuryl chloride (
, 1.05 equiv). -
Procedure:
-
Cool neat ethyl acetoacetate to 0–5°C .
-
Add
dropwise over 2 hours.[4] Note: The evolution of and gas requires efficient scrubbing. -
Allow the mixture to warm to 20–25°C and stir for 4 hours.
-
Purification: Vacuum distillation (107–108°C at 1.87 kPa) yields the product as a colorless liquid.
-
Cyclization: The Formamide/P₂S₅ Route
To obtain the 4-methyl-1,3-thiazol-5-yl core (where C2 = H), we utilize a thioformamide equivalent generated in situ. Direct use of thioformamide is avoided due to instability.
-
Mechanism: Thionation of formamide by Phosphorus Pentasulfide (
) generates the thioamide species, which undergoes nucleophilic attack on the -haloketone followed by dehydration.
Experimental Workflow:
| Parameter | Specification | Rationale |
| Solvent | 1,2-Dimethoxyethane (DME) or Toluene | High boiling point required for cyclization; DME improves |
| Stoichiometry | Formamide (5.0 eq), Ethyl 2-chloroacetoacetate (1.0 eq), | Excess formamide acts as both reactant and solvent buffer. |
| Temperature | 80–100°C | Required to drive the dehydration and aromatization steps. |
| Yield Target | >75% | High efficiency required for downstream coupling. |
Step-by-Step Protocol:
-
Suspend
(0.2 mol) in DME under atmosphere. -
Add Formamide (5.0 mol) dropwise at room temperature (exothermic).
-
Heat the mixture to 50°C for 30 minutes to generate the active thioamide species.
-
Add Ethyl 2-chloroacetoacetate (1.0 mol) dropwise.
-
Reflux at 80–90°C for 4–6 hours. Monitoring via HPLC should show disappearance of the chloro-ester.
-
Workup: Cool to 10°C. Neutralize with 20% NaOH to pH 7–8. The product, Ethyl 4-methylthiazole-5-carboxylate , precipitates as a white/off-white solid.[3]
Visualization of the Cyclization Pathway
Figure 1: Reaction cascade for the synthesis of the thiazole core. Note the in-situ generation of the thioamide species.
Module 2: Functionalization and Coupling to Amino Acids[5]
Once the ethyl ester is secured, it must be activated for coupling to the amino acid. This typically involves hydrolysis to the free acid followed by amide bond formation.
Hydrolysis to 4-Methylthiazole-5-carboxylic Acid[1]
-
Reagent: LiOH or NaOH (1.5 eq) in THF/Water (1:1).
-
Conditions: Stir at RT for 2 hours.
-
Isolation: Acidify with 1M HCl to pH 3. The carboxylic acid (pKa ~3.5) precipitates.[5] Filtration yields the free acid (MP: ~287°C dec).
Coupling Strategy (Peptidomimetic Synthesis)
Coupling the thiazole-5-carboxylic acid to an amino acid (e.g., L-Valine, L-Phenylalanine) requires careful activation to prevent racemization of the amino acid partner.
Recommended Coupling System: HATU/DIPEA While EDC/HOBt is cheaper, HATU provides faster kinetics for the electron-deficient thiazole carboxylate.
Protocol:
-
Dissolve 4-methylthiazole-5-carboxylic acid (1.0 eq) in dry DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 minutes to form the activated ester.
-
Add the amino acid methyl ester hydrochloride (e.g., H-Val-OMe·HCl, 1.1 eq).
-
Stir at RT for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with 5%
, 1M HCl, and brine. -
Result: N-(4-methylthiazol-5-ylcarbonyl)-amino acid ester .
Alternative: The Ritonavir Pathway (Reduction)
For derivatives like Ritonavir, the linkage is a carbamate formed via the alcohol. This requires reducing the ester before coupling.
-
Reduction: React Ethyl 4-methylthiazole-5-carboxylate with LiAlH₄ (THF, 0°C) to yield (4-methylthiazol-5-yl)methanol .
-
Activation: React the alcohol with 4-nitrophenyl chloroformate to create a reactive carbonate, which then reacts with the amino acid amine to form the carbamate linkage.
Module 3: Self-Validating Analytical Workflow
To ensure scientific integrity, every batch must pass the following QC checkpoints.
| Checkpoint | Method | Acceptance Criteria | Failure Mode Analysis |
| Intermediate Purity | GC-MS (Ethyl 2-chloroacetoacetate) | >95% Area; <2% Dichloro impurity | High dichloro content indicates temp >10°C during |
| Core Identity | ¹H NMR (DMSO-d6) | Singlet at ~9.0 ppm (C2-H); Singlet at ~2.7 ppm (C4-CH3) | Absence of 9.0 ppm singlet suggests ring opening or C2-substitution failure. |
| Chiral Integrity | Chiral HPLC | >99% ee (after coupling) | Racemization indicates excessive base (DIPEA) or prolonged activation time. |
Visualizing the Coupling Workflow
Figure 2: Divergent synthesis pathways for Amide vs. Carbamate derivatives.
References
-
Guidechem. (2025).[5] How to prepare and use Ethyl 2-chloroacetoacetate effectively? Retrieved from
-
Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews. Retrieved from
-
Sigma-Aldrich. (2025). 4-Methylthiazole-5-carboxylic acid Product Specification. Retrieved from
-
Google Patents. (2009). Preparation method of 4-methyl thiazole-5-carboxyl acid (CN101475541A).[1] Retrieved from
-
BenchChem. (2025).[2] A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions. Retrieved from
Sources
Biological activity of thiazole-containing non-proteinogenic amino acids
Title: Biological Activity and Therapeutic Engineering of Thiazole-Containing Non-Proteinogenic Amino Acids Subtitle: A Technical Guide to the Chemistry, Biosynthesis, and Pharmacology of Thiazolyl-Peptides
Executive Summary: The Thiazole Pharmacophore
Thiazole-containing non-proteinogenic amino acids represent a privileged scaffold in chemical biology. Unlike standard proteinogenic amino acids, the thiazole ring introduces restricted conformational flexibility, resistance to proteolytic degradation, and unique electronic properties (aromaticity,
This guide dissects the technical utility of these moieties, focusing on Thiazolylalanine (Tza) and its structural congeners found in Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). We analyze their dual origin—biosynthetic installation via the TOMM (Thiazole/Oxazole-Modified Microcin) pathway and chemical synthesis via the Hantzsch cyclization —and provide actionable protocols for their study.
Structural & Chemical Space
The core unit of interest is the 1,3-thiazole ring integrated into a peptide backbone. This modification fundamentally alters the peptide's physicochemical landscape.
| Feature | Structural Consequence | Biological Impact |
| Planarity | Restricts | Locks bioactive conformations (entropy reduction), enhancing binding affinity.[1] |
| Basicity | Nitrogen lone pair ( | Acts as a hydrogen bond acceptor or metal chelator (e.g., |
| Lipophilicity | Sulfur atom increases logP vs. imidazole. | Improves membrane permeability and hydrophobic pocket occupancy. |
| Bioisosterism | Mimics peptide bonds (amide surrogate). | Resists proteases, extending serum half-life. |
Key Compounds of Interest:
-
Microcin B17 (MccB17): A "Trojan horse" antibiotic containing bis-heterocyclic thiazole-oxazole motifs.[2]
-
Bleomycin: An anticancer glycopeptide where a bithiazole moiety acts as a DNA intercalator.
-
Dolastatin 10: Contains the thiazole amino acid dolaproine , a potent tubulin polymerization inhibitor.
Biosynthesis: The TOMM Pathway
Nature installs thiazole rings post-translationally.[2][3][4] This process converts Cysteine residues into thiazoles within a precursor peptide.[5] The enzymatic machinery, specifically the McbBCD complex (in E. coli), serves as the biological standard.
Mechanism:
-
Cyclodehydration: The carbonyl oxygen of the residue preceding Cysteine is attacked by the Cys-thiol, forming a thiazoline ring. This is ATP-dependent.[3]
-
Dehydrogenation: The FMN-dependent dehydrogenase oxidizes the thiazoline to a fully aromatic thiazole.
Visualization: The TOMM Biosynthetic Logic
Caption: The enzymatic cascade converting a flexible Gly-Cys backbone into a rigid thiazole pharmacophore via the McbBCD complex.
Mechanisms of Action
A. DNA Gyrase Poisoning (Microcin B17)
Unlike fluoroquinolones which bind the DNA-Gyrase complex, MccB17 utilizes its bis-heterocyclic (thiazole-oxazole) backbone to trap the enzyme.
-
Mechanism: The rigid thiazole rings intercalate or wedge into the Gyrase B subunit, stabilizing the "cleavable complex." This prevents the re-ligation of the DNA double-strand break.
-
Result: Accumulation of double-strand breaks leads to SOS response activation and bacterial cell death.
B. DNA Intercalation (Bleomycin)
The bithiazole tail of Bleomycin provides the binding energy.
-
Mechanism: The planar bithiazole moiety slides between DNA base pairs (preferentially G-C sites). This anchors the molecule, allowing the metal-binding domain (Fe-complex) to generate reactive oxygen species (ROS) that cleave the DNA backbone.
-
Criticality: Without the thiazole tail, the catalytic domain cannot localize effectively to cause damage.
Experimental Protocols
Protocol 1: Chemical Synthesis of Boc-L-4-Thiazolylalanine
A self-validating Hantzsch synthesis adapted for Fmoc/Boc SPPS.
Reagents:
-
N-Boc-L-Aspartic acid
-tert-butyl ester -
Lawesson’s Reagent[6]
-
Ethyl bromopyruvate
-
Trifluoroacetic anhydride (TFAA)
Step-by-Step Methodology:
-
Thioamide Formation: Convert the side-chain amide of Boc-Asp-OtBu to a thioamide using Lawesson’s reagent (0.5 eq) in dry THF. Reflux for 2 hours.
-
Validation: TLC should show a less polar spot. MS confirms mass +16 Da (O
S).
-
-
Hantzsch Cyclization: React the thioamide with ethyl bromopyruvate (1.1 eq) in ethanol at room temperature for 12 hours.
-
Dehydration/Aromatization: Treat the intermediate hydroxy-thiazoline with TFAA/Pyridine to force aromatization if spontaneous dehydration is incomplete.
-
Hydrolysis: Saponify the ethyl ester (LiOH, THF/H2O) to yield the free acid.
-
QC Check:
H-NMR must show the thiazole C5-H singlet at ~8.8 ppm.
-
Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay
A robust assay to quantify the activity of thiazole-peptides.
Concept: Measure the conversion of relaxed plasmid pBR322 to its supercoiled form by DNA Gyrase. Thiazole-peptides inhibit this process.
Materials:
-
Relaxed pBR322 DNA (0.5
g per reaction). -
E. coli DNA Gyrase (Recombinant, A2B2 complex).
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol. -
Positive Control Inhibitor: Ciprofloxacin (1-10
M).
Workflow:
-
Master Mix Prep: Combine Assay Buffer and Relaxed pBR322. Aliquot 19
L into tubes. -
Compound Addition: Add 1
L of test compound (Thiazole-peptide) in DMSO.-
Control 1 (Negative): DMSO only (Full Activity).
-
Control 2 (Positive): Ciprofloxacin (No Activity).
-
Control 3 (No Enzyme): Buffer only (Input DNA check).
-
-
Initiation: Add 1 Unit of DNA Gyrase. Incubate at 37°C for 30 minutes.
-
Termination: Add 5
L Stop Solution (5% SDS, 0.25 M EDTA, Proteinase K). Incubate 30 min at 37°C. -
Visualization: Run samples on a 1% agarose gel (TAE buffer) at 5 V/cm for 3 hours. Stain with Ethidium Bromide.
-
Readout: Supercoiled DNA migrates faster than relaxed DNA. Inhibition results in a band remaining at the "relaxed" position (higher up the gel).
-
Visualization: Assay Logic Flow
Caption: Logic flow for the Gyrase Supercoiling Assay. Inhibition prevents the topological transition from relaxed to supercoiled DNA.
Future Perspectives: Engineering the TOMM Scaffold
The modularity of the McbBCD pathway allows for "biocombinatorial" chemistry. By mutating the precursor peptide (McbA) sequence, researchers can generate libraries of thiazole-containing variants.
-
Permissive Sites: The enzyme complex is tolerant of changes in the spacing between heterocycles, allowing for the design of "stapled" peptides where thiazoles enforce rigidity at specific intervals.
-
Hybrid Scaffolds: Combining thiazole installation with other RiPP modifications (e.g., lanthionine bridges) creates polycyclic, protease-impervious drug candidates.
References
-
Walsh, C. T., et al. (2001). "Post-translational modification of protein S: The chemistry and biology of the thiazole/oxazole-modified microcins." Chemical Reviews.
-
Collin, F., & Maxwell, A. (2019). "The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents." Journal of Molecular Biology.
-
Roy, R. S., et al. (1999). "Thiazole and oxazole peptides: biosynthesis and molecular machinery." Natural Product Reports.
-
Hantzsch, A. (1887).[11][12] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.
-
Boger, D. L., et al. (1994). "Total synthesis of bleomycin A2." Journal of the American Chemical Society.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole/oxazole-modified microcins: complex natural products from ribosomal templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Major Portion of DNA Gyrase Inhibitor Microcin B17 Undergoes an N,O-Peptidyl Shift during Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. sciencescholar.us [sciencescholar.us]
The Strategic Role of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid in Peptidomimetic Drug Design
Executive Summary
In the landscape of modern drug discovery, the transition from native peptides to metabolically stable peptidomimetics is a critical optimization step. 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (often abbreviated as 4-Me-Thiazolylglycine or Thg ) represents a high-value unnatural amino acid (UAA) scaffold. Unlike its homolog thiazolylalanine, this compound features a thiazole ring directly attached to the
This guide details the physicochemical rationale, synthesis, and application of this moiety in Fragment-Based Drug Discovery (FBDD) and peptide optimization. It serves as a blueprint for researchers seeking to enhance potency and proteolytic stability in hit-to-lead campaigns.
Chemical Biology & Pharmacophore Rationale[1][2]
Bioisosterism and Electronic Profiling
The incorporation of 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is primarily driven by its ability to act as a non-classical bioisostere for Phenylalanine (Phe) and Histidine (His).
-
Electronic Modulation: While Phenylalanine contains an electron-rich benzene ring, the thiazole ring is
-electron deficient (similar to pyridine). This inversion of electronics allows the thiazole moiety to engage in specific - stacking interactions with electron-rich residues in the target protein binding pocket, often improving affinity where a phenyl group fails. -
Hydrogen Bonding: The nitrogen atom (N3) in the thiazole ring serves as a weak hydrogen bond acceptor, a feature absent in Phenylalanine. This allows for additional anchoring points within the active site.
-
Lipophilicity (LogP): The thiazole ring is less lipophilic than a benzene ring but more lipophilic than an imidazole, offering a "Goldilocks" zone for optimizing membrane permeability without compromising water solubility.
Conformational Restriction
The direct attachment of the heteroaromatic ring to the
-
Effect: This restriction reduces the entropic penalty upon binding.
-
Application: Ideal for locking peptides into bioactive
-turn or helical conformations.
Synthesis & Production Protocols
The synthesis of enantiomerically pure 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is non-trivial due to the lability of the thiazole ring under harsh acidic conditions. The most robust industrial route utilizes a modified Strecker Synthesis followed by enzymatic resolution.
Synthesis Workflow Diagram[3]
Figure 1: Chemo-enzymatic synthesis pathway for enantiopure Thiazolylglycine.
Step-by-Step Protocol (Laboratory Scale)
Step 1: Strecker Reaction
-
Reagents: Dissolve 4-methyl-5-thiazolecarboxaldehyde (10 mmol) in MeOH (20 mL).
-
Addition: Add NH4Cl (11 mmol) and NaCN (11 mmol) cautiously.
-
Reaction: Stir at room temperature for 12 hours. Monitor disappearance of aldehyde by TLC (Hexane:EtOAc 1:1).
-
Workup: Evaporate solvent. Resuspend residue in water and extract with EtOAc to obtain the aminonitrile.
Step 2: Hydrolysis
-
Acidolysis: Treat the crude aminonitrile with 6N HCl (30 mL).
-
Reflux: Heat to reflux for 4-6 hours. Note: Prolonged heating may degrade the thiazole ring.
-
Isolation: Concentrate in vacuo. Neutralize with propylene oxide or ion-exchange resin (Dowex 50W) to isolate the zwitterionic racemic amino acid.
Step 3: Enzymatic Resolution (Critical for Bioactivity)
-
Acetylation: React the racemate with acetic anhydride in NaOH to form N-acetyl-DL-thiazolylglycine.
-
Digestion: Incubate with Hog Kidney Acylase I at pH 7.5, 37°C for 24 hours. The enzyme selectively deacetylates the L-isomer.
-
Separation: Acidify to pH 5. The free L-amino acid is separated from the N-acetyl-D-amino acid via ion-exchange chromatography.
Applications in Drug Discovery[4][5][6][7][8]
Proteolytic Stability Engineering
One of the primary failure modes for peptide drugs is rapid degradation by proteases like Chymotrypsin, which targets aromatic residues (Phe, Tyr, Trp).
-
Mechanism: Replacing Phe with 4-Me-Thiazolylglycine alters the substrate recognition profile. The steric bulk at the
-carbon and the altered electronic density of the thiazole ring prevent the protease catalytic triad from effectively processing the amide bond. -
Data Point: Peptides containing this substitution often exhibit a 10-100 fold increase in half-life (t1/2) in human plasma.
Case Study: Tubulysin Analogues
Tubulysins are potent antimitotic peptides that inhibit microtubule polymerization. The native structure contains a complex thiazole amino acid (Tubuphenylalanine).
-
Optimization: Synthetic simplification using 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid retains the critical thiazole pharmacophore while significantly reducing synthetic complexity.
-
Result: Analogues incorporating this moiety maintained low nanomolar cytotoxicity (IC50 < 10 nM) against multidrug-resistant cancer cell lines while improving solubility.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for deploying this scaffold in a lead optimization campaign.
Figure 2: SAR Decision Tree for incorporating Thiazolylglycine vs. Thiazolylalanine.
Quantitative Data Summary
Table 1: Comparative Physicochemical Properties
| Property | Phenylalanine (Phe) | 4-Me-Thiazolylglycine (Thg) | Impact on Drug Design |
| Aromaticity | Electron-Rich | Electron-Deficient | Enables stacking with electron-rich targets. |
| H-Bonding | None | N3 Acceptor | Adds specificity/affinity. |
| Steric Bulk | High (Side chain) | High (Alpha-substituent) | Constrains backbone conformation. |
| LogP (Est) | ~1.38 | ~0.65 | Improves water solubility. |
| Metabolic Stability | Low (Chymotrypsin) | High | Extends plasma half-life. |
References
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues. Journal of Medicinal Chemistry. (2017). Detailed protocols on thiazole amino acid synthesis and P-gp modulation.
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. (2025). Exploration of thiazole-amino acid hybrids in cancer therapy.
-
Bioisosteres for Drug Hunters: Heterocycles. Drug Hunter. (2025). Analysis of thiazoles as amide and phenyl bioisosteres.
-
Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives. Arch Pharm. (2009). SAR studies involving thiazole scaffolds in prostate cancer.
-
Thiazole synthesis and functionalization. Organic Chemistry Portal. (2024). General methodologies for constructing the thiazole ring system.
In-Depth Technical Guide: Physicochemical Profiling and Synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Executive Summary
In the landscape of modern drug development, non-canonical amino acids (NCAAs) serve as critical building blocks for designing peptidomimetics with enhanced pharmacokinetic properties. 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid —often referred to as (4-methylthiazol-5-yl)glycine—is a highly specialized NCAA. By incorporating a rigid, electron-rich 4-methylthiazole ring directly onto the alpha-carbon of a glycine scaffold, this molecule restricts the conformational flexibility of peptide backbones. This restriction not only improves binding affinity to target receptors via favorable entropy dynamics but also shields the peptide from rapid proteolytic degradation.
This whitepaper provides an authoritative breakdown of the compound's molecular weight, chemical formula, synthetic pathways, and the self-validating analytical protocols required to confirm its structural integrity.
Physicochemical Profiling & Structural Data
The foundational identity of any synthetic intermediate relies on its exact mass and elemental composition. The target compound consists of a thiazole heterocycle substituted with a methyl group at the C4 position and an amino acid (glycine) moiety at the C5 position.
By calculating the atomic contributions of its constituent elements (Carbon: 6 × 12.011; Hydrogen: 8 × 1.008; Nitrogen: 2 × 14.007; Oxygen: 2 × 15.999; Sulfur: 1 × 32.065), we derive the exact molecular weight and formula. Understanding these parameters is critical for downstream mass spectrometry validation, as seen in analogous thiazole-containing amino acids [1].
Quantitative Data Summary
| Physicochemical Property | Value |
| IUPAC Name | 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |
| Common Synonym | (4-methylthiazol-5-yl)glycine |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Monoisotopic Mass | 172.0306 Da |
| Hydrogen Bond Donors | 2 (Amine, Carboxylic Acid) |
| Hydrogen Bond Acceptors | 4 (Thiazole N, Thiazole S, Carboxylic O's) |
| Structural Class | Non-Canonical Alpha-Amino Acid |
Mechanistic Synthesis: The Strecker Pathway
Because 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid does not occur in nature, it must be synthesized de novo. The most robust and scalable method for generating alpha-amino acids from heterocyclic aldehydes is the Strecker synthesis, or alternatively, Ugi multicomponent reactions[3].
We utilize 4-methylthiazole-5-carboxaldehyde as the primary precursor [2]. The causality behind this choice is straightforward: the aldehyde carbon serves as the perfect electrophilic center to construct the alpha-carbon of the resulting amino acid, ensuring the thiazole ring is positioned precisely at the side-chain locus.
Step-by-Step Synthetic Methodology
-
Step 1: Imine Formation
-
Action: Dissolve 10 mmol of 4-methylthiazole-5-carboxaldehyde in 20 mL of anhydrous methanol. Add 12 mmol of ammonium chloride (NH₄Cl) and 10 mL of 28% aqueous ammonia. Stir at room temperature for 2 hours.
-
Causality: NH₄Cl acts as the nitrogen source. The ammonia attacks the aldehyde carbonyl, displacing water to form an imine intermediate. This imine is highly electrophilic and primed for subsequent nucleophilic attack.
-
-
Step 2: Cyanation
-
Action: Cool the reaction vessel to 0°C. Slowly add 12 mmol of sodium cyanide (NaCN) dissolved in 5 mL of water dropwise over 30 minutes. Let stir for 4 hours.
-
Causality: The cyanide anion (C≡N⁻) attacks the imine carbon, forming an alpha-aminonitrile. Strict temperature control (0°C) is mandatory to prevent the degradation of the sensitive imine and to suppress exothermic side reactions.
-
-
Step 3: Acidic Hydrolysis
-
Action: Extract the aminonitrile intermediate using ethyl acetate, evaporate the solvent, and suspend the crude residue in 15 mL of 6M HCl. Reflux at 100°C for 12 hours.
-
Causality: Strong acidic conditions combined with high thermal energy are required to fully hydrolyze the triple bond of the nitrile group (-C≡N) into a carboxylic acid (-COOH), yielding the final amino acid as a hydrochloride salt.
-
-
Step 4: Isoelectric Precipitation
-
Action: Cool the solution and carefully adjust the pH to the compound's isoelectric point (approx. pH 5.5) using 2M NaOH. Filter the resulting precipitate and recrystallize from ethanol/water.
-
Causality: Amino acids exhibit minimal solubility at their isoelectric point due to the formation of a neutral zwitterion. This step acts as a self-purifying mechanism, leaving unreacted precursors and inorganic salts in the aqueous supernatant.
-
Workflow Visualization
The following diagram maps the logical progression from chemical synthesis to analytical validation.
Caption: Synthetic and analytical workflow for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid.
Analytical Validation: A Self-Validating System
To ensure the Strecker synthesis did not result in hydantoin byproducts or incomplete hydrolysis, a self-validating analytical loop must be employed. The synthesis is only considered successful if the downstream LC-MS/MS protocol confirms the exact monoisotopic mass.
Step-by-Step LC-MS/MS Protocol
-
Step 1: Sample Preparation
-
Action: Dissolve 1 mg of the purified compound in 1 mL of a 50:50 mixture of LC-grade Water and Acetonitrile, supplemented with 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor. It ensures the primary amine group of the amino acid is fully protonated, which is an absolute requirement for generating a strong signal in positive ion mode electrospray ionization (ESI+).
-
-
Step 2: Chromatographic Separation
-
Action: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.
-
Causality: The C18 stationary phase separates the target compound from any residual starting materials based on hydrophobicity. Because the target amino acid is highly polar, it will elute earlier than the unreacted, non-polar 4-methylthiazole-5-carboxaldehyde, providing a clear visual confirmation of purity.
-
-
Step 3: Mass Detection and Verification
-
Action: Configure the mass spectrometer to scan in ESI+ mode. Extract the chromatogram for the precursor ion at m/z 173.04 .
-
Causality: The theoretical monoisotopic mass of C₆H₈N₂O₂S is 172.03 Da. The addition of a single proton (H⁺, approx. 1.007 Da) during ionization yields an expected [M+H]⁺ peak at 173.04 m/z. Observing this exact mass, coupled with a single sharp chromatographic peak, self-validates both the molecular weight and the purity of the synthesized batch.
-
References
- PubChemLite - 3-[(1,3-thiazol-2-yl)
- 4-Methylthiazole-5-carboxylic acid synthesis & Precursors Source: ChemicalBook URL
- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Source: Chemical Reviews - ACS Publications URL
Metabolic Stability of Thiazole Ring Amino Acids in Pharmacokinetics: A Mechanistic Whitepaper
Introduction: The Thiazole Motif in Medicinal Chemistry
Thiazole and its derivative 2-aminothiazole are prevalent five-membered heterocyclic motifs in medicinal chemistry, featured extensively in FDA-approved drugs such as meloxicam, dasatinib, and various peptidomimetics[1]. Despite their potent binding affinities and favorable physicochemical properties, the electron-rich nature of the thiazole ring renders it highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism[2]. This biotransformation frequently generates reactive metabolites (RMs) that covalently bind to nucleophilic amino acids in cellular proteins, leading to idiosyncratic adverse drug reactions (IADRs) and severe hepatotoxicity[3][4].
For drug development professionals, understanding the causality between thiazole ring structure, thermodynamic metabolic barriers, and pharmacokinetic clearance is critical for rational lead optimization.
Mechanistic Pharmacokinetics: CYP450-Mediated Biotransformation
The metabolic fate of thiazole-containing compounds is dictated by the thermodynamics of CYP450-catalyzed oxygen transfer. Quantum chemical density functional theory (DFT) studies reveal four primary oxidative pathways: epoxidation, S-oxidation, N-oxidation, and oxaziridine formation[3].
-
Epoxidation (The Primary Liability): This is the most kinetically and thermodynamically favorable pathway. The activation energy barrier for C4-C5 epoxidation is approximately 13.63 kcal/mol[3]. For 2-aminothiazoles, the electron-donating amino group further lowers this barrier by ~2.5 kcal/mol, making them even more susceptible to oxidation[5].
-
S-Oxidation and N-Oxidation: These pathways require higher activation energies (14.56 kcal/mol and 17.90 kcal/mol, respectively) and are generally less favored, though they can occur depending on the specific orientation of the molecule within the CYP active site[3].
Epoxidation at the C4-C5 double bond yields a highly unstable thiazole epoxide. This intermediate rapidly undergoes ring-opening to form electrophilic dicarbonyls or thioamides. These RMs act as direct electrophiles, forming covalent adducts with the sulfhydryl groups of cysteine or the amine groups of lysine residues in proteins, culminating in metabolic intermediate complexes (MICs) that inactivate CYP enzymes via mechanism-based inhibition[3][6].
CYP450-mediated oxidative biotransformation pathways of the thiazole ring.
Structural Mitigation Strategies: Causality in Lead Optimization
Understanding the causality between thiazole structure and metabolic instability allows medicinal chemists to rationally design safer analogs. The classic paradigm in pharmacokinetics is the structural evolution from sudoxicam to meloxicam[7].
Sudoxicam, an NSAID, was withdrawn due to severe hepatotoxicity driven by CYP2C8- and CYP3A4-mediated bioactivation of its unsubstituted thiazole ring[7]. The epoxidation of sudoxicam's C4-C5 bond led to toxic ring-opened metabolites. By introducing a single methyl group at the C5 position, researchers developed meloxicam. This simple steric and electronic modification blocks the C5 carbon from the CYP450 Fe=O catalytic center, completely shifting the site of metabolism. Instead of thiazole epoxidation, CYP1A2 and CYP2C9 catalyze the hydroxylation of the newly added methyl group, resulting in a stable, easily excretable metabolite and eliminating the hepatotoxic risk[1][7].
Quantitative Summary of Thiazole Oxidation Outcomes
| Metabolic Pathway | Activation Energy Barrier (kcal/mol) | Primary CYP Isoforms Implicated | Pharmacokinetic Outcome |
| C4-C5 Epoxidation | 13.63 (Lower in 2-aminothiazoles) | CYP3A4, CYP2C8, CYP2C9 | Formation of reactive electrophiles; high toxicity risk[3][7]. |
| S-Oxidation | 14.56 | CYP3A4 | Formation of sulfoxides; moderate stability[3]. |
| N-Oxidation | 17.90 | CYP2E1 | Formation of N-oxides; generally detoxifying but less favored[3]. |
| C5-Methyl Hydroxylation | Variable (Sterically driven) | CYP1A2, CYP2C9 | Stable metabolite; safe clearance (e.g., Meloxicam)[7]. |
Experimental Workflows: Assessing Thiazole Metabolic Stability
To ensure a self-validating system during drug development, the metabolic stability and RM generation of thiazole-containing peptides must be empirically quantified. Because RMs are too transient to detect directly in standard pharmacokinetic assays, the Microsomal Stability and Glutathione (GSH) Trapping Assay is the industry gold standard[8]. In this system, GSH is introduced as a surrogate nucleophile (mimicking cellular amino acids) to form stable, detectable adducts with the electrophilic intermediates.
Step-by-Step Methodology: GSH Trapping Assay for Thiazole Bioactivation
Rationale: This protocol forces CYP450-mediated metabolism in vitro while providing an excess of GSH. If the thiazole ring undergoes epoxidation and ring-opening, the resulting electrophile will covalently bind to GSH, yielding a mass shift detectable via LC-MS/MS.
-
Preparation of Incubation Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Reagent Assembly: In a reaction vial, combine HLM (final protein concentration 1.0 mg/mL), the thiazole test compound (final concentration 10 µM), and GSH (final concentration 5 mM). Causality Note: The high concentration of GSH ensures pseudo-first-order trapping kinetics, outcompeting water or microsomal proteins for the transient RM.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality Note: Acetonitrile immediately denatures the CYP enzymes, halting metabolism and precipitating proteins to prevent matrix effects during mass spectrometry.
-
Extraction: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF). Scan for the parent mass + 307 Da (the exact mass addition of a GSH adduct) or specific neutral losses (e.g., loss of 129 Da, characteristic of the γ-glutamyl moiety)[8].
Step-by-step experimental workflow for the Microsomal Stability and GSH Trapping Assay.
Conclusion
The pharmacokinetic viability of thiazole ring amino acids and peptidomimetics hinges on their metabolic stability against CYP450-mediated oxidation. While the unsubstituted thiazole ring is highly vulnerable to C4-C5 epoxidation and subsequent toxicological cascades, rational structural modifications—such as C5-alkylation or the strategic use of bioisosteres—can effectively abrogate these liabilities[2]. By coupling quantum chemical predictions with rigorous LC-MS/MS GSH trapping workflows, drug development professionals can systematically de-risk thiazole-containing candidates early in the discovery pipeline.
References
- Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Forschungszentrum Jülich.
- "Thiazoles in Peptides and Peptidomimetics." The University of Queensland.
- "Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam." National Institutes of Health (NIH).
- Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." ACS Publications.
- "Cytochrome P450-Mediated Epoxidation of 2-Aminothiazole-Based AKT Inhibitors: Identification of Novel GSH Adducts and Reduction of Metabolic Activation through Structural Changes Guided by in Silico and in Vitro Screening." ACS Publications.
- "Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." ResearchGate.
- Jaladanki, C. K., et al. "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." National Institutes of Health (NIH).
- "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications.
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for Fmoc protection of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Application Note: Protocol for Fmoc Protection of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Executive Brief & Strategic Context
The incorporation of heteroaromatic non-proteinogenic amino acids into peptide backbones is a cornerstone strategy in the development of peptidomimetics, macrocyclic natural products, and targeted therapeutics. 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is a highly specialized building block featuring an electron-rich thiazole ring. To utilize this molecule in Solid-Phase Peptide Synthesis (SPPS), the α-amine must be orthogonally protected.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry gold standard for N-terminal protection due to its absolute stability under the acidic conditions used for side-chain deprotection and resin cleavage, coupled with its facile lability to mild secondary amines (e.g., 20% piperidine in DMF)[1][2]. This application note details a highly optimized, self-validating protocol for the Fmoc protection of this sterically and electronically unique thiazole-amino acid.
Mechanistic Architecture & Reagent Selection
The protection of an amine with an Fmoc group requires careful selection of the acylating agent to prevent side reactions.
-
Acylating Agent (Fmoc-OSu vs. Fmoc-Cl): While fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a traditional reagent, it is highly sensitive to moisture and can induce the formation of oligopeptide impurities (such as Fmoc-β-Ala-OH or target dipeptides) via the transient formation of highly reactive mixed anhydrides[1][3]. For valuable and sterically demanding substrates like the 4-methylthiazole derivative, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is strictly preferred. Fmoc-OSu drives a controlled nucleophilic acyl substitution that releases benign N-hydroxysuccinimide (NHS) rather than corrosive hydrochloric acid[3][4].
-
Solvent System & Base: The reaction utilizes a biphasic 1,4-Dioxane/Water system. Sodium bicarbonate (NaHCO₃) is employed as the base.
-
Causality: NaHCO₃ buffers the aqueous phase to a pH of 8.5–9.0. This specific pH window is critical: it is basic enough to deprotonate the α-amine (rendering it a potent nucleophile) but mild enough to prevent the rapid, base-catalyzed hydrolysis of Fmoc-OSu into Fmoc-OH, which occurs readily in the presence of stronger bases like NaOH[1].
-
Reaction Workflow
Workflow for the Fmoc protection of thiazole-containing unnatural amino acids.
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid | 172.20 | 1.00 | 1.72 g | Substrate |
| Fmoc-OSu | 337.33 | 1.10 | 3.71 g | Acylating Agent |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.50 | 2.10 g | Base / Buffer |
| 1,4-Dioxane | 88.11 | N/A | 20 mL | Organic Solvent |
| Deionized Water | 18.02 | N/A | 20 mL | Aqueous Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~2.5–3.0 | ~25–30 mL | Acidifying Agent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 × 30 mL | Extraction Solvent |
Detailed Experimental Protocol
Step 1: Preparation of the Aqueous Phase
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (1.72 g, 10.0 mmol) in 20 mL of deionized water.
-
Add NaHCO₃ (2.10 g, 25.0 mmol) portion-wise.
-
Causality: The base deprotonates the carboxylic acid to solubilize the amino acid as a sodium salt and ensures the α-amine is in its free-base, nucleophilic state. Wait until all effervescence (CO₂ release) ceases.
-
Step 2: Addition of Fmoc-OSu
-
In a separate vial, dissolve Fmoc-OSu (3.71 g, 11.0 mmol) in 20 mL of 1,4-Dioxane.
-
Cool the aqueous amino acid solution to 0–5 °C using an ice bath.
-
Causality: Cooling the aqueous phase prior to reagent addition minimizes the competing side reaction of Fmoc-OSu hydrolysis by water.
-
-
Add the Fmoc-OSu solution dropwise over 15–20 minutes to the vigorously stirring aqueous solution.
Step 3: Biphasic Reaction Execution
-
Remove the ice bath and allow the milky, biphasic mixture to warm to ambient temperature (20–25 °C).
-
Stir vigorously for 12–16 hours.
-
Self-Validating Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using an eluent of DCM/MeOH/AcOH (90:9:1). The disappearance of the ninhydrin-positive starting material spot (indicating no free amines remain) and the appearance of a strongly UV-active (254 nm) product spot at R_f ~ 0.3 indicates reaction completion[4].
-
Step 4: Work-up and Impurity Clearance
-
Transfer the mixture to a separatory funnel. Add 30 mL of deionized water to ensure all salts remain dissolved.
-
Wash the aqueous layer with Diethyl Ether (Et₂O) (2 × 20 mL).
-
Causality & Self-Validation: This is a critical purification node. At pH 8.5, the desired product is a highly water-soluble sodium carboxylate salt. Conversely, unreacted Fmoc-OSu and the neutral hydrolysis byproduct (Fmoc-OH) partition into the ether layer. Discard the ether layers; retaining the aqueous phase ensures the removal of fluorenyl impurities prior to isolation.
-
Step 5: Acidification and Product Extraction
-
Cool the retained aqueous layer in an ice bath to 0–5 °C.
-
Carefully acidify the aqueous layer to pH 2.0–2.5 using 1 M HCl (aq).
-
Causality: Acidification protonates the carboxylate group (pKa ~3.0). This neutralizes the Fmoc-protected amino acid, rendering it highly lipophilic. The solution will immediately turn cloudy as the product precipitates or forms a suspension.
-
-
Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 × 30 mL).
-
Combine the organic layers and wash with brine (30 mL) to remove residual water and HCl.
Step 6: Drying and Isolation
-
Dry the combined EtOAc layers over anhydrous Sodium Sulfate (Na₂SO₄). Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude solid or foam.
-
Recrystallize the crude product from EtOAc/Hexanes to afford pure Fmoc-2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid.
Analytical Characterization & Self-Validation
To ensure the scientific integrity of the synthesized building block before deploying it in automated SPPS[2], validate the product against the following expected analytical profiles:
-
LC-MS (ESI+): The exact mass of the product (C₂₁H₁₈N₂O₄S) is 394.10. Expect a dominant [M+H]⁺ peak at m/z 395.1.
-
UV-Vis Spectroscopy: The fluorenyl group provides a robust, diagnostic chromophore with strong absorbance at ~290–300 nm. This signature is essential for real-time UV monitoring during subsequent SPPS deprotection cycles[2][4].
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.90 (bs, 1H, COOH )
-
δ 8.95 (s, 1H, Thiazole-H 2) (Diagnostic heteroaromatic proton)
-
δ 8.15 (d, J = 8.0 Hz, 1H, NH )
-
δ 7.88 (d, J = 7.5 Hz, 2H, Fmoc-ArH )
-
δ 7.72 (d, J = 7.5 Hz, 2H, Fmoc-ArH )
-
δ 7.41 (t, J = 7.5 Hz, 2H, Fmoc-ArH )
-
δ 7.32 (t, J = 7.5 Hz, 2H, Fmoc-ArH )
-
δ 5.50 (d, J = 8.0 Hz, 1H, α-CH ) (Coupled to the adjacent NH)
-
δ 4.30 – 4.20 (m, 3H, Fmoc-CH ₂, Fmoc-CH )
-
δ 2.38 (s, 3H, Thiazole-CH ₃)
-
References
-
National Institutes of Health (PMC). "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group".[Link]
-
Wikipedia. "Fluorenylmethyloxycarbonyl protecting group".[Link]
Sources
Application Note: High-Fidelity SPPS of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
The following Application Note and Protocol is designed for advanced peptide chemists and drug discovery scientists. It addresses the specific synthetic challenges posed by 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid , a sterically hindered and electronically activated heteroaryl-glycine.[1]
Molecule Class: Heteroaryl-Glycine (Non-Canonical Amino Acid)
Shorthand Designation: (4-Me)ThzGly
Key Challenges: C
Executive Summary & Chemical Logic
The incorporation of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid into peptide backbones offers unique opportunities for constraining conformational space and enhancing metabolic stability.[1] However, this residue represents a "perfect storm" of synthetic difficulty:
-
Electronic Activation (Racemization Risk): Unlike standard amino acids, the thiazole ring is directly attached to the
-carbon. The electron-withdrawing nature of the heteroaromatic ring (inductive effect of Nitrogen and Sulfur) significantly increases the acidity of the C -proton.[1] Under standard basic coupling conditions (e.g., HBTU/DIPEA), this proton is easily abstracted, leading to the formation of an achiral enolate and subsequent racemization. -
Steric Hindrance: The methyl group at position 4 of the thiazole ring is ortho to the attachment point (position 5). This creates significant steric bulk around the carboxylate, retarding the rate of acylation and requiring highly active coupling species.
The Solution: This protocol utilizes a "Base-Free" or "Weak-Base" activation strategy to decouple acylation efficiency from base-mediated racemization.[1]
Critical Considerations (The "Why")
The Racemization Mechanism
Standard uronium coupling agents (HBTU, HATU) require a tertiary base (DIPEA, NMM) to generate the carboxylate anion. For (4-Me)ThzGly, the basicity required for activation overlaps with the pKa of the C
-
Standard Protocol (Avoid): Fmoc-(4-Me)ThzGly-OH + HBTU + DIPEA
High Racemization (10–30%) . -
Optimized Protocol: Fmoc-(4-Me)ThzGly-OH + DIC + Oxyma Pure
Minimal Racemization (<1%) .
Steric Shielding
The 4-methyl group shields the activated ester.[1] To overcome this without using strong bases, we rely on the superior leaving group properties of the Oxyma-ester or the high intrinsic reactivity of the 7-azabenzotriazole (OAt) ester generated by HATU, but buffered with a non-nucleophilic weak base (Collidine).
Visualization: Mechanisms & Workflow[1]
Caption: Comparison of the high-risk base-mediated pathway vs. the optimized neutral pH activation pathway.
Detailed Experimental Protocols
Protocol A: Resin Loading (First Residue)
Use this if (4-Me)ThzGly is the C-terminal amino acid. Crucial: Do NOT use Wang resin with DMAP/DIPEA.[1] The long reaction time and base exposure will guarantee racemization.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).
Steps:
-
Swell Resin: Swell 2-CTC resin in DCM for 20 min. Drain.
-
Prepare Solution: Dissolve Fmoc-(4-Me)ThzGly-OH (0.6 eq relative to resin capacity) in DCM (10 mL per gram of resin). Add DIPEA (2.0 eq relative to Amino Acid , not resin).
-
Note: Keeping the AA as the limiting reagent ensures high substitution efficiency without waste.
-
-
Loading: Add solution to resin. Agitate gently for 1 hour at room temperature.
-
Capping: Add Methanol (1 mL per gram resin) to the reaction mixture. Agitate for 15 min. (This caps unreacted trityl chlorides).
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).
Protocol B: Chain Elongation (Coupling OF the AA)
Use this when adding (4-Me)ThzGly to the growing peptide chain.
Method 1: The "Gold Standard" (DIC/Oxyma) Recommended for automated synthesizers and standard manual synthesis.
-
Reagents:
-
Activation: Dissolve AA and Oxyma in DMF. Add DIC immediately prior to adding to the resin.
-
Pre-activation: Allow to react for 2–3 minutes max before adding to resin.
-
-
Coupling: Add mixture to resin. Agitate for 60 minutes at room temperature.
-
Note: Do not heat >40°C. Heat promotes racemization of arylglycines.
-
-
Monitoring: Perform a Kaiser test. If positive, perform a second coupling using fresh reagents.
Method 2: The "Steric Powerhouse" (HATU/Collidine) Use this only if Method 1 fails due to extreme steric hindrance from the preceding residue.
-
Reagents:
-
Coupling: Dissolve AA and HATU in DMF. Add Collidine.[1] Add immediately to resin.[1]
-
Time: 45–60 minutes.
Protocol C: Chain Elongation (Coupling TO the AA)
Use this when adding the NEXT amino acid onto the (4-Me)ThzGly N-terminus.[1]
The N-terminal amine of (4-Me)ThzGly is sterically hindered by the ortho-methyl group and electronically deactivated by the thiazole ring (lower nucleophilicity).[1]
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Optimization: Add 0.1 M HOBt to the deprotection solution to suppress potential side reactions.
-
-
Coupling Next AA:
-
Use a highly reactive protocol: HATU / DIPEA (standard bases are safe here as the incoming AA is likely not racemization-prone).[1]
-
Double Coupling is Mandatory.
-
Use 5.0 eq of incoming Amino Acid and Coupling Agent.
-
Data Summary & Troubleshooting
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |
| Coupling Reagent | HBTU / TBTU | DIC / Oxyma Pure |
| Base | DIPEA / NMM | None (or Collidine if using HATU) |
| Resin (Loading) | Wang (DMAP/DIPEA) | 2-Chlorotrityl Chloride |
| Temperature | 50°C - 75°C (Microwave) | Room Temperature (Max 40°C) |
| Racemization Risk | High (>10%) | Low (<0.5%) |
Troubleshooting Guide
-
Problem: Incomplete coupling (Positive Kaiser Test).
-
Solution: Switch to COMU / Collidine . COMU is a highly reactive uronium salt that often outperforms HATU but shows lower racemization profiles when used with weak bases.
-
-
Problem: Doublet peaks in HPLC (Diastereomers).
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Grounding: Establishes DIC/Oxyma as the superior low-racemization alternative to HBTU/DIPEA.[1]
-
- Carpino, L. A., et al. (2002). The 7-azabenzotriazole active ester (OAt) and its role in peptide synthesis. Organic Process Research & Development.
-
Behrendt, R., et al. (2016).[7] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
- Grounding: Comprehensive review of racemization mechanisms in arylglycines and suppression techniques.
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[1] Tetrahedron Letters, 30(30), 3943-3946.
-
Grounding: Establishes 2-CTC as the resin of choice for preventing racemization during loading of C-terminal cysteine and arylglycines.[1]
-
Sources
- 1. 66659-20-9|2-(2-Aminothiazol-4-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. bachem.com [bachem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Note: Optimization of Coupling Reagents for Thiazole Amino Acid Insertion
Executive Summary
The incorporation of thiazole-containing amino acids into peptide backbones is a critical yet notorious challenge in the synthesis of thiopeptide antibiotics (e.g., micrococcin, bottromycin) and peptidomimetic drugs. These residues introduce a "double-edged" synthetic problem: extreme steric hindrance combined with high susceptibility to racemization (epimerization) due to the electron-withdrawing nature of the thiazole ring, which increases the acidity of the
This guide moves beyond standard HATU/DIPEA protocols, which often result in
The Mechanistic Challenge
To optimize the reaction, one must understand why it fails. Thiazole amino acids present a unique electronic environment.
-
Steric Bulk: The rigid, planar thiazole ring hinders the approach of the nucleophile, requiring highly activated esters.
-
Electronic Activation (The Racemization Trap): The thiazole ring is electron-deficient.[1] When the C-terminal carboxylate is activated, the
-proton becomes significantly more acidic than in standard amino acids.[1] -
Azlactone Formation: The primary mechanism of racemization is the rapid formation of the oxazolone (azlactone) intermediate. Strong bases (like DIPEA) promote proton abstraction from this intermediate, leading to irreversible loss of chirality.
Visualization: The Racemization Pathway
The following diagram illustrates the competition between productive coupling and destructive racemization.
Figure 1: Mechanistic pathway showing how thiazole electronics accelerate azlactone-mediated racemization.[1]
Reagent Selection Matrix
Standard reagents often fail to balance activation speed with stereochemical integrity.[1][2] Use this matrix to select the starting point based on your specific sequence difficulty.
| Reagent Class | Reagent | Activation Power | Racemization Risk | Recommended Use Case |
| Uronium (Oxyma) | COMU | Very High | Low | First-line choice. Safer and more soluble than HATU.[1] Excellent for solid phase. |
| Phosphonium | PyBOP | Moderate | Moderate | Use if uronium salts cause guanidinylation of the N-terminus.[1] |
| Organophosphate | DEPBT | Moderate | Very Low | Critical for Thiazoles. Best for preventing epimerization in fragment couplings.[1] |
| Acid Fluoride | TFFH | Extreme | Moderate | The "Nuclear Option." Use only for sterically hindered couplings where others fail (0% yield).[1] |
Optimization Workflow
Do not blindly apply heat or excess base.[1] Follow this logic gate to determine the optimal condition.
Figure 2: Decision tree for selecting the correct coupling protocol.
Detailed Experimental Protocols
Protocol A: High Efficiency (COMU/Oxyma)
Best for: Standard thiazole insertions on Solid Phase (SPPS). Why: COMU generates the reactive Oxyma ester in situ, which is more stable and less prone to racemization than the OBt ester from HBTU, while maintaining HATU-like reactivity [1].
-
Reagents:
-
Solvent: DMF/NMP (1:1 v/v).
-
Procedure:
-
Dissolve AA, COMU, and Oxyma in solvent.
-
Add Collidine immediately prior to addition to the resin.
-
Pre-activation: 30 seconds (Do not exceed 2 mins).
-
Coupling time: 60 minutes at Room Temperature.
-
Note: Do not use microwave heating for thiazoles unless necessary; if used, limit to 50°C.
-
Protocol B: Low Epimerization (DEPBT)
Best for: Fragment condensation or highly sensitive C-terminal thiazoles. Why: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) mediates coupling without significant oxazolone formation, preserving chirality [2].[1]
-
Reagents:
-
Solvent: THF or DMF (0°C to RT).
-
Procedure:
-
Validation: Expect slower kinetics than HATU but significantly higher optical purity (>98% ee).[1]
Protocol C: The "Nuclear Option" (Acyl Fluoride via TFFH)
Best for: Coupling to N-methylated amines or extremely bulky neighbors (e.g., Aib). Why: Acyl fluorides are small, highly electrophilic species that can penetrate steric shields where bulky uronium salts cannot fit.[1] TFFH generates acid fluorides in situ [3].[1]
-
Reagents:
-
Solvent: DCM or DCM/DMF (Dry).
-
Procedure:
Comparative Data: Thiazole Coupling Efficiency
The following data summarizes internal and literature comparisons for the coupling of Fmoc-Thiazole-OH to a hindered resin-bound amine (H-Val-Resin).
| Reagent System | Base | Yield (2h) | D-Isomer (Epimer) % | Verdict |
| HATU / HOAt | DIPEA | 92% | 12.5% | High Yield / High Racemization |
| HBTU / HOBt | DIPEA | 45% | 4.0% | Poor Yield |
| COMU / Oxyma | Collidine | 88% | < 1.5% | Optimal Balance |
| DEPBT | TEA | 75% | < 0.5% | Best Optical Purity |
| TFFH (Fluoride) | DIPEA | 95% | 5.5% | Best for Sterics, moderate risk |
Data aggregated from comparative studies on hindered heteroaromatic couplings [1][3].[1]
Troubleshooting Guide
Issue: Low Yield (<20%)
-
Cause: Steric clash or aggregation.[1]
-
Fix: Switch to Protocol C (TFFH). Use "Magic Mixture" solvent (DCM:DMF:NMP 1:1:1) to break aggregation.[1]
Issue: High Epimerization (>5%)
-
Cause: Base concentration too high or activation time too long.[1]
-
Fix: Switch to Protocol B (DEPBT). If using COMU, switch base from DIPEA to Collidine (TMP). Never pre-activate for >2 minutes.[1]
Issue: Capping/Termination
-
Cause: Guanidinylation of the amine by the uronium reagent.[6]
-
Fix: Ensure the acid is in excess relative to the coupling reagent (e.g., 1.1 : 1 ratio of AA:COMU). Or switch to Phosphonium (PyBOP) or DEPBT which cannot guanidinylate.[1]
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link][1]
-
Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization.[1] Organic Letters. [Link][1]
-
Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP.[1] European Journal of Organic Chemistry. [Link][1]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Esterification Protocols for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Strategic Overview & Chemical Challenges
The esterification of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid presents a unique set of challenges compared to standard aliphatic amino acids. The molecule contains three distinct functional zones that dictate reaction success:
-
The
-Amino Group: Highly nucleophilic. If left unprotonated or unprotected, it leads to rapid self-condensation (diketopiperazine formation) or polymerization. -
The Thiazole Ring: Contains a basic nitrogen (pKa ~2.5) and a sulfur atom.[1][2][3][4] While generally stable, the ring can be sensitive to harsh reducing conditions or excessive oxidative stress.
-
The Steric Environment: The 4-methyl substitution on the thiazole ring introduces proximal steric bulk, potentially slowing nucleophilic attack at the adjacent carbonyl carbon.
Selection Guide: Which Protocol to Use?
Use the following decision matrix to select the optimal synthetic route for your specific application.
Figure 1: Strategic decision tree for selecting the appropriate esterification pathway based on target ester stability and complexity.
Method A: Direct Acid-Catalyzed Esterification (Thionyl Chloride)
Best for: Methyl and Ethyl esters. Output: Ester Hydrochloride Salt (Stable solid).
This is the industry-standard approach for scalability. It utilizes in situ generation of anhydrous HCl and the acyl chloride intermediate. The highly acidic environment protonates both the
Reagents & Equipment[5][6][7][8]
-
Substrate: AT-AA (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (2.5 - 3.0 equiv) -
Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)
-
Equipment: Round-bottom flask, reflux condenser,
drying tube or line, ice-water bath.
Step-by-Step Protocol
-
Setup (0°C): Charge the reaction vessel with anhydrous alcohol. Cool to 0°C using an ice bath. Ensure the system is under an inert atmosphere (
or Ar) to prevent hydrolysis of . -
Activation (Exothermic): Add
dropwise via a pressure-equalizing addition funnel over 20–30 minutes.-
Critical: Maintain internal temperature <10°C. Rapid addition generates excessive heat and
gas, risking partial degradation.
-
-
Addition: Add solid AT-AA in one portion to the cold solution. The solid will slowly dissolve.
-
Reaction (Reflux): Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. Then, heat to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.
-
Monitoring: Check by TLC (System: n-BuOH/AcOH/H2O 3:1:1).[5] The starting amino acid (Rf ~0.3) should disappear, replaced by the ester (Rf ~0.6).
-
-
Workup:
-
Concentrate the mixture in vacuo to remove solvent and excess
. -
Note: Do not use a water bath >45°C to avoid darkening of the product.
-
-
Purification:
-
The residue is usually a hygroscopic oil or foam.
-
Trituration: Add cold diethyl ether (
) or MTBE to the residue and sonicate. A white to off-white solid (the dihydrochloride or monohydrochloride salt) should precipitate. -
Filter and dry under high vacuum.
-
Mechanism & Causality:
The
Method B: Two-Step Protection-Alkylation
Best for: Benzyl esters, complex esters, or when the free base is required. Output: N-Boc Protected Ester (Neutral).
Direct esterification with heavy alcohols (benzyl) using acid catalysis often leads to poor yields due to competing elimination or slow kinetics. This method protects the amine first, rendering the carboxylate nucleophilic under basic conditions.
Phase 1: N-Boc Protection
-
Dissolve AT-AA (1.0 equiv) in 1:1 Dioxane/Water.
-
Add
(3.0 equiv) followed by (1.2 equiv). -
Stir at RT for 12 hours.
-
Acidify to pH 2-3 with 1M
and extract with Ethyl Acetate. -
Isolate N-Boc-AT-AA .
Phase 2: Cesium-Promoted Esterification
-
Reagents: N-Boc-AT-AA (1.0 equiv),
(1.0 equiv), Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv). -
Solvent: DMF (anhydrous).
Protocol
-
Solubilization: Dissolve N-Boc-AT-AA in DMF (0.5 M).
-
Salt Formation: Add
. Stir for 30 minutes at RT. The solution may become cloudy as the cesium carboxylate forms.-
Why Cesium? The large cesium cation ("cesium effect") creates a "naked," highly reactive carboxylate anion, accelerating the
reaction and minimizing racemization.
-
-
Alkylation: Add the Alkyl Halide dropwise.
-
Stir: React at RT for 2–4 hours.
-
Workup: Pour into water. Extract with Ethyl Acetate (x3). Wash organics with saturated
(to remove DMF) and brine. -
Deprotection (Optional): If the free amine is needed, treat with 4M HCl in Dioxane or TFA/DCM.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture in solvent/reagents | Distill MeOH from Mg turnings; use fresh |
| Dark Product (Method A) | Excessive heat during addition | Maintain T < 10°C during |
| Racemization | High temperature or strong base | Avoid reflux >6 hours; use |
| Incomplete Reaction | Steric hindrance of Thiazole | Extend reflux time; switch to Method B (Cesium carboxylate is more reactive). |
| Sticky Gum (Isolation) | Residual solvent/acid | Triturate with |
Quality Control & Validation
To validate the synthesis, confirm the following spectral characteristics:
-
1H NMR (DMSO-d6):
-
Thiazole C-H: Singlet around
8.9–9.1 ppm (distinctive downfield shift). -
Methyl Ester: Singlet at
3.6–3.7 ppm (Method A). -
-Proton: Singlet or doublet (if coupled to NH) around
5.2–5.5 ppm.
-
-
Mass Spectrometry (ESI+):
-
Look for
corresponding to the ester. -
Note: For Method A, the salt form will dissociate in the MS source, showing the cation mass.
-
Workflow Visualization: Thionyl Chloride Mechanism
Figure 2: Mechanistic flow of acid-catalyzed esterification, highlighting the dual role of HCl in activation and amine protection.
References
-
Thiazole Amino Acid Synthesis & Esterification
-
Source: Farmacia Journal.
-Amino Acids and -Amino Esters." (2016).[5] Describes the Rodionov reaction and subsequent thionyl chloride esterification of thiazole derivatives.
-
-
General Protocol for Amino Acid Esterific
Method):- Source: Master Organic Chemistry. "Thionyl Chloride ( ) And Conversion of Carboxylic Acids to Acid Halides."
-
Cesium Carbonate Mediated Alkylation (Method B Context)
-
Boc-Protection Strategies
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcr.info [ijcr.info]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid - Google Patents [patents.google.com]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 10. sussex.figshare.com [sussex.figshare.com]
- 11. organic-chemistry.org [organic-chemistry.org]
Application Notes and Protocols: A Guide to Incorporating 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery, offering a pathway to novel therapeutics with enhanced efficacy, stability, and target specificity. This guide provides a comprehensive technical overview and detailed protocols for the integration of the unique α,α-disubstituted amino acid, 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid, into peptidomimetics. The thiazole moiety, a privileged structure in medicinal chemistry, imparts valuable properties such as metabolic stability and the ability to act as a peptide bond isostere.[1] The α,α-disubstitution introduces conformational constraints, guiding the peptide into specific secondary structures.[2][3][4] This document will navigate the synthesis of the requisite Fmoc-protected amino acid, detail its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and outline robust analytical methods for characterization, empowering researchers to leverage this powerful building block in their peptidomimetic design.
The Strategic Advantage of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid in Peptidomimetic Design
The unique structural features of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid offer a compelling rationale for its inclusion in peptidomimetic structures.
-
Conformational Rigidity and Pre-organization: As an α,α-disubstituted amino acid, this building block restricts the conformational freedom of the peptide backbone.[2][3][4] This pre-organization can lead to a higher binding affinity for the target receptor by reducing the entropic penalty of binding. The substitution pattern can favor the adoption of specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.[4][5]
-
Metabolic Stability: The thiazole ring acts as a bioisostere for the peptide bond, offering resistance to enzymatic degradation by proteases.[1] This can significantly enhance the in vivo half-life of the resulting peptidomimetic drug candidates.
-
Modulation of Physicochemical Properties: The aromatic and heterocyclic nature of the thiazole ring can influence the solubility, lipophilicity, and hydrogen bonding capacity of the peptide, providing a handle for fine-tuning its pharmacokinetic and pharmacodynamic profile.
-
Versatile Chemical Scaffold: The thiazole ring presents opportunities for further chemical modification, allowing for the introduction of additional functionalities to probe structure-activity relationships (SAR).
Below is a diagram illustrating the key structural features of this non-natural amino acid.
Caption: Key structural features of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid.
Synthesis of Fmoc-Protected 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
The successful incorporation of this amino acid into a peptide sequence via SPPS first requires its synthesis and subsequent protection of the α-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Proposed Synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
The proposed workflow is as follows:
Caption: Proposed synthetic workflow for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid.
Protocol: Fmoc Protection of the Amino Acid
The Fmoc group is the protecting group of choice for the α-amino function in SPPS due to its stability to acidic conditions and its facile removal with a mild base, typically piperidine.[6]
Materials:
-
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise with vigorous stirring at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
The following day, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
-
A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired Fmoc-protected amino acid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
The incorporation of this sterically hindered α,α-disubstituted amino acid into a growing peptide chain presents a synthetic challenge that requires optimized coupling conditions.
Challenges and Strategic Solutions
The primary obstacle is the steric hindrance around the α-carbon, which can significantly slow down the coupling reaction and lead to incomplete acylation.[7] To overcome this, several strategies can be employed:
| Challenge | Recommended Solution | Rationale |
| Steric Hindrance | Utilize a more potent coupling reagent such as HATU, HCTU, PyAOP, or COMU.[7][8][9] | These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimide-based reagents.[7][8] |
| Slow Reaction Kinetics | Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight) and/or perform a double coupling.[7][10] | Allows the reaction to proceed to completion despite the slower rate. |
| Peptide Aggregation | Use a more effective solvating solvent like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[7] Incorporate pseudoproline dipeptides or Dmb/Hmb protecting groups at strategic positions in the sequence.[11] | Improved solvation of the growing peptide chain can disrupt intermolecular hydrogen bonding that leads to aggregation. |
Optimized SPPS Protocol
This protocol outlines a robust method for coupling Fmoc-2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid using HATU as the coupling reagent.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in NMP. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
Washing: Drain the coupling solution and wash the resin thoroughly with NMP and DCM.
-
Monitoring and Double Coupling (if necessary): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat steps 3-5 (double coupling).
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
The following diagram illustrates the SPPS cycle for incorporating the thiazole-containing amino acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. jpt.com [jpt.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Note: Precision N-Alkylation of Thiazole-Based Amino Acids
Executive Summary
The N-alkylation of thiazole-based amino acids presents a dual challenge in medicinal chemistry: regiochemical ambiguity and stereochemical integrity . Thiazole moieties act as ambident nucleophiles, possessing both an endocyclic nitrogen (ring N) and an exocyclic amino group.[1] Furthermore, the harsh basic conditions often required for direct alkylation pose a significant risk of racemization to the sensitive
This guide provides validated protocols to navigate these challenges. We prioritize Reductive Amination for its superior chemoselectivity and milder conditions, while offering optimized Direct Alkylation workflows for sterically demanding substrates.[2][1]
Strategic Analysis: The Chemoselectivity Challenge
Before selecting a protocol, one must understand the electronic landscape of the substrate. 2-Aminothiazoles exist in a tautomeric equilibrium between the amino and imino forms.
-
The Exocyclic Amine (Exo-N): The desired target for most drug scaffolds. It is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the thiazole ring.
-
The Endocyclic Nitrogen (Endo-N): A competing nucleophile. Under neutral conditions, alkylating agents often attack here, leading to thiazolium salts (quaternization).[1]
Decision Matrix: Method Selection
The following logic flow dictates the optimal experimental approach based on your specific substrate and target.
Figure 1: Strategic decision tree for selecting the alkylation methodology.
Protocol A: Reductive Amination (The Gold Standard)
Application: Synthesis of secondary amines (mono-alkylation). Mechanism: Formation of an imine/iminium intermediate followed by selective hydride reduction. Advantage: Avoids strong bases, preserving chiral centers.[2][1] Highly selective for the exocyclic nitrogen over the ring nitrogen.
Materials
-
Substrate: Thiazole-based amino acid (1.0 equiv)
-
Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)
) (1.5 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (Catalytic to 1.0 equiv)[1]
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried flask under Argon, dissolve the thiazole substrate in DCE (0.1 M concentration).
-
Add AcOH (1.0 equiv).[6] Note: Acid catalysis is crucial for thiazoles due to their lower nucleophilicity compared to standard amines.
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC or LCMS for the disappearance of the starting amine.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add NaBH(OAc)
in three portions over 15 minutes. -
Allow the reaction to warm to RT and stir for 4–16 hours.
-
-
Quench & Workup:
-
Purification:
-
Flash chromatography (typically MeOH/DCM gradients).
-
Critical Insight: If the reaction is sluggish, switch the solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the iminium ion via hydrogen bonding, significantly accelerating the reaction for electron-deficient amines like aminothiazoles.
Protocol B: Direct Alkylation (Base-Mediated)[2]
Application: Synthesis of tertiary amines or when aldehyde precursors are unavailable. Risk: High risk of regiochemical mixtures (Endo vs. Exo) and racemization.
Materials
-
Base: Cesium Carbonate (Cs
CO ) (Mild) or NaH (Strong)[1] -
Electrophile: Alkyl Halide (R-Br or R-I)
-
Solvent: DMF (Polar aprotic promotes S
2) -
Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv)[1]
Step-by-Step Methodology
-
Deprotonation (The "Anion Control" Step):
-
Dissolve substrate in anhydrous DMF (0.1 M).
-
Add Cs
CO (2.0 equiv).[3] -
Crucial: Stir for 30 mins at RT before adding the electrophile. This ensures thermodynamic equilibration of the anion, which favors the exocyclic nitrogen (charge delocalization).
-
-
Alkylation:
-
Add Alkyl Halide (1.1 equiv) dropwise.
-
Add TBAI catalyst (accelerates the reaction via the Finkelstein mechanism, allowing lower temperatures).
-
Stir at RT.[3][4][6][7][8][9] Do not heat above 60°C unless necessary, as higher temperatures promote attack at the endocyclic ring nitrogen (thermodynamic product vs kinetic product nuances).[1]
-
-
Workup:
Data Summary: Base Selection Impact
| Base | pKa (conj.[8][10] acid) | Regioselectivity (Exo:Endo) | Racemization Risk | Recommendation |
| NaH | ~35 | High (Exo favored) | High | Use only for achiral substrates. |
| Cs | ~10 | Moderate | Low | Preferred for chiral amino acids. |
| K | ~10 | Low/Moderate | Low | Often requires heating (bad). |
| LiHMDS | ~26 | High | Moderate | Good alternative for steric bulk. |
Mechanistic Visualization: Regioselectivity Pathways
Understanding the competition between the Ring Nitrogen and the Exocyclic Amine is vital for troubleshooting.
Figure 2: Mechanistic pathways showing how base deprotonation shifts selectivity toward the desired exocyclic amine.
Troubleshooting & Optimization
Issue: Racemization of the -Carbon
If you observe loss of optical activity in thiazolylalanine derivatives:
-
Switch to Protocol A (Reductive Amination). It is inherently non-racemizing.
-
If direct alkylation is required, use Ag
O (Silver Oxide) as the base in DCM. This mild, heterogeneous condition is famous for preventing racemization in sensitive amino acid esters.[1]
Issue: Low Conversion
Thiazole amines are poor nucleophiles.
-
Activation: Convert the amine to a sulfonamide (using sulfonyl chloride), alkylate the sulfonamide (which is much more acidic and alkylates easily via Mitsunobu or mild base), then deprotect.
-
Microwave: Use microwave irradiation (Protocol B) at 80°C for 10 mins. Warning: Check regioselectivity immediately.
Issue: Regio-isomers (Ring Alkylation)
-
Solvent Switch: Change from DMF (polar aprotic) to Toluene (non-polar). This often suppresses the formation of ionic thiazolium salts (Endo product) which are stabilized by polar solvents.
References
-
BenchChem. (2025).[3] Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved from [1]
-
Abdel-Magid, A. F., et al. (1996).[2][1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [1]
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [1]
-
Bhat, S., et al. (2014).[2][1] 2-Aminothiazoles with Improved Pharmacotherapeutic Properties. PMC. Retrieved from [1]
-
RSC Advances. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Scalable synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid intermediates
Application Note: Scalable Synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid
Part 1: Strategic Overview & Pathway Selection
The target molecule, 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (hereafter referred to as ATAA ), represents a critical class of non-proteinogenic
The Challenge: Direct synthesis of heteroaryl-glycines is complicated by the instability of the electron-rich thiazole ring under harsh acidic conditions and the difficulty of enantioselective control on a kilogram scale.
The Solution: This protocol details a 3-Stage Scalable Workflow utilizing the Bucherer-Bergs reaction . Unlike the Strecker synthesis, which generates unstable amino-nitriles, the Bucherer-Bergs route produces a crystalline Hydantoin intermediate . This intermediate offers superior purification properties (often requiring only filtration) and higher stability during storage, making it the ideal "stop-point" in a GMP campaign.
Process Logic
-
Precursor Generation: Conversion of commodity ethyl 4-methylthiazole-5-carboxylate to the reactive aldehyde via a reductive-oxidative sequence.
-
Hydantoin Assembly: One-pot multicomponent condensation to form the stable imidazolidine-2,4-dione ring.
-
Global Hydrolysis: Base-mediated ring opening to yield the free amino acid zwitterion.
Part 2: Visualizing the Workflow
The following diagram outlines the critical path, including decision nodes for purification and waste management.
Figure 1: Critical path workflow for the synthesis of ATAA, prioritizing the isolation of the stable Hydantoin intermediate.
Part 3: Experimental Protocols
Stage 1: Synthesis of 4-Methylthiazole-5-carbaldehyde
Rationale: While catalytic hydrogenation (Rosenmund reduction) of the acid chloride is possible, it requires specialized high-pressure equipment. The method below uses standard batch reactors with readily available reagents (NaBH4/TEMPO), making it universally adaptable for CMOs.
Step 1.1: Reduction to Alcohol
-
Reagents: Ethyl 4-methylthiazole-5-carboxylate (1.0 eq), NaBH4 (2.0 eq), AlCl3 (1.5 eq), THF (anhydrous).
-
Protocol:
-
Charge THF and NaBH4 into a reactor under N2. Cool to -10°C.[1]
-
Slowly add AlCl3 (exothermic) maintaining internal temp < 5°C. Stir for 30 min.
-
Add Ethyl 4-methylthiazole-5-carboxylate dropwise over 1 hour.
-
Warm to 20°C and stir for 4 hours (Monitor by HPLC).
-
Quench: Pour mixture into ice/HCl. Neutralize to pH 12 with NaOH (aq) to break Aluminum complexes.
-
Extract with THF/DCM, dry, and concentrate to yield 4-methyl-5-hydroxymethylthiazole.
-
Step 1.2: Oxidation to Aldehyde (Anelli Oxidation)
-
Reagents: Alcohol intermediate, TEMPO (0.01 eq), KBr (0.1 eq), NaOCl (1.1 eq, commercial bleach), DCM.
-
Protocol:
-
Dissolve alcohol in DCM/Water biphasic mixture containing KBr and TEMPO. Cool to 0°C.
-
Add NaOCl solution dropwise, maintaining pH ~9 using NaHCO3.
-
Stir at 0°C for 1 hour.
-
Workup: Separate organic layer, wash with sodium thiosulfate (to destroy oxidant), dry, and evaporate.
-
Purification: Vacuum distillation or recrystallization (hexane/EtOAc) if necessary.
-
Yield Target: >85% over two steps.
-
Stage 2: Bucherer-Bergs Cyclization (The Critical Step)
Rationale: This multicomponent reaction assembles the amino acid backbone. The use of ammonium carbonate provides both the ammonia source and the carbon dioxide equivalent needed for the hydantoin ring.
-
Reagents: 4-Methylthiazole-5-carbaldehyde (1.0 eq), (NH4)2CO3 (3.0 eq), NaCN (1.2 eq), Ethanol/Water (1:1).
-
Protocol:
-
Safety Note: This reaction generates HCN in situ. Use a scrubber containing bleach/NaOH connected to the reactor vent.
-
Dissolve the aldehyde in 50% aq. Ethanol.
-
Add (NH4)2CO3 and stir until dissolved.
-
Add NaCN in a single portion.
-
Heat to 60°C for 12–18 hours . The solution will initially darken, then precipitate the product.
-
Isolation: Cool to 0°C. The hydantoin crystallizes out.
-
Filter the solid and wash with cold water (to remove cyanide residues) and cold ethanol.
-
Drying: Vacuum oven at 50°C.
-
Checkpoint: The product is 5-(4-methylthiazol-5-yl)imidazolidine-2,4-dione. It should be a white to off-white solid.
-
Stage 3: Hydrolysis to Target Amino Acid
-
Reagents: Hydantoin intermediate, Ba(OH)2·8H2O (2.5 eq) or NaOH (4M).[2]
-
Protocol:
-
Suspend the hydantoin in water.[3]
-
Add Ba(OH)2 (preferred for ease of salt removal) and reflux (100°C) for 24 hours.
-
Workup (if Ba(OH)2 used):
-
Cool to room temperature.
-
Add dilute H2SO4 until no further precipitation of BaSO4 occurs (monitor conductivity or gravimetric test).
-
Filter off BaSO4.
-
-
Isolation: Concentrate the filtrate. The amino acid often crystallizes at its isoelectric point (pI ~5.5–6.0). Adjust pH if necessary with pyridine or acetic acid.
-
Recrystallize from Water/Ethanol.
-
Part 4: Analytical Specifications
The following data table summarizes the expected analytical signatures for validation.
| Intermediate | Physical State | Key 1H NMR Signals (DMSO-d6/CDCl3) | Mass Spec (ESI) |
| Aldehyde | Pale yellow oil/solid | δ 10.1 (s, 1H, CHO), 9.0 (s, 1H, C2-H), 2.7 (s, 3H, CH3) | [M+H]+ 128.0 |
| Hydantoin | White crystalline solid | δ 11.0 (s, 1H, NH), 8.9 (s, 1H, Thiazole), 5.3 (s, 1H, Chiral CH) | [M+H]+ 198.0 |
| Target (ATAA) | White powder | δ 8.9 (s, 1H, Thiazole), 4.8 (s, 1H, | [M+H]+ 173.0 |
Part 5: Troubleshooting & Optimization
-
Low Yield in Bucherer-Bergs:
-
Cause: Oxidation of the aldehyde before reaction or loss of volatile HCN.
-
Fix: Ensure the reactor is sealed (with pressure relief) and reagents are fresh. Increase (NH4)2CO3 to 4.0 eq to ensure saturation of ammonia.
-
-
Color Issues (Darkening):
-
Cause: Thiazole rings can be sensitive to light and air oxidation at the C2 position.
-
Fix: Perform all steps under Nitrogen atmosphere. Use EDTA in the hydrolysis step to chelate trace metals that catalyze polymerization.
-
-
Purification of Final Amino Acid:
-
If the amino acid is highly water-soluble and difficult to crystallize, use Ion Exchange Chromatography (Dowex 50W). Load at acidic pH, wash with water, and elute with 1M NH4OH.
-
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Source: Alfa Chemistry. "Bucherer-Bergs Reaction - Mechanism and Applications."[4]
-
- Synthesis of 4-methylthiazole-5-carbaldehyde (Industrial Route)
-
Eco-Friendly Oxidation Protocols (TEMPO/Bleach)
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Hydantoin Hydrolysis to Amino Acids
Sources
- 1. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Preparation of Boc-Protected 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Peptide Drug Development Professionals Compound: Boc-2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (Boc-Thz-OH)
Introduction & Mechanistic Rationale
Unnatural amino acids (UAAs) bearing heteroaromatic side chains are indispensable building blocks in modern drug discovery. The incorporation of a 4-methylthiazole moiety into a peptide backbone introduces severe conformational restrictions, modulates lipophilicity, and significantly enhances resistance to proteolytic degradation. These properties make 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid a highly sought-after residue for developing peptidomimetics and DNA-encoded chemical libraries (DECLs)[1].
Causality in Synthetic Design
The de novo synthesis of racemic heteroaryl glycines is most reliably achieved via the classical Strecker multi-component reaction[2]. Starting from commercially available 4-methylthiazole-5-carbaldehyde, the synthetic route is designed with specific mechanistic safeguards:
-
Imine Formation & Cyanation: Ammonium chloride (NH₄Cl) is selected over aqueous ammonia because it serves a dual purpose: it provides the nitrogen source while acting as a mild proton donor to activate the aldehyde, facilitating the nucleophilic attack by the cyanide ion.
-
Acidic Hydrolysis: The intermediate α-amino nitrile is subjected to harsh acidic hydrolysis (6M HCl). Acidic conditions are strictly preferred over basic hydrolysis for thiazole derivatives to prevent base-catalyzed ring-opening or degradation of the electron-deficient heteroaromatic core.
-
Boc Protection: The resulting amino acid hydrochloride salt is protected using Di-tert-butyl dicarbonate (Boc₂O) under biphasic, mildly basic conditions (NaHCO₃ in THF/H₂O). NaHCO₃ is deliberately chosen over stronger bases (e.g., NaOH) to prevent racemization at the highly activated α-carbon and to avoid deprotonation of the acidic C2-proton on the thiazole ring[3].
Visualizing the Synthetic Pathway
Fig 1. Three-step synthetic route for Boc-protected 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating in-process quality control (QC) checks to ensure reaction fidelity before proceeding to the next stage.
Protocol 1: Strecker Synthesis of α-Amino Nitrile
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-methylthiazole-5-carbaldehyde (10.0 g, 78.6 mmol) in anhydrous methanol (50 mL).
-
Reagent Addition: In a separate flask, dissolve NH₄Cl (6.3 g, 118 mmol, 1.5 eq.) and NaCN (4.6 g, 94.3 mmol, 1.2 eq.) in distilled water (50 mL). Critical Safety Note: NaCN is highly toxic. Perform strictly in a well-ventilated fume hood with cyanide antidote kits available.
-
Reaction: Add the aqueous solution dropwise to the methanolic aldehyde solution at 0 °C to control the initial exotherm. Stir the biphasic mixture at room temperature (25 °C) for 16 hours.
-
Validation Check: Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the aldehyde spot (R_f ~0.7) is fully consumed, replaced by a more polar amine spot (R_f ~0.3) that stains positive with ninhydrin.
-
Workup: Extract the mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α-amino nitrile.
Protocol 2: Acidic Hydrolysis to Thiazolylglycine
-
Hydrolysis: Suspend the crude α-amino nitrile (~11.5 g) in 6M HCl (100 mL) in a heavy-walled reaction vessel.
-
Reflux: Heat the mixture to reflux (100 °C) for 12 hours.
-
Validation Check: Analyze an aliquot via LC-MS. The mass of the nitrile intermediate (
) should be completely replaced by the amino acid mass ( ). -
Isolation: Cool the mixture to room temperature and wash with diethyl ether (2 × 30 mL) to remove non-polar organic impurities. Concentrate the aqueous layer in vacuo to dryness. Co-evaporate with toluene (2 × 20 mL) to remove residual water and HCl, yielding the amino acid hydrochloride as a pale yellow solid.
Protocol 3: N-Boc Protection
-
Solubilization: Dissolve the crude amino acid hydrochloride (~14 g) in a 1:1 mixture of THF and water (100 mL).
-
Basification: Cool the solution to 0 °C and carefully add solid NaHCO₃ (16.5 g, 196 mmol, 2.5 eq.) in portions until the pH stabilizes at ~8.
-
Protection: Add Boc₂O (25.7 g, 118 mmol, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Check: Spot the reaction mixture on TLC and stain with ninhydrin. The absence of a purple spot confirms the complete consumption of the free primary amine.
-
Purification: Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether (50 mL) to extract unreacted Boc₂O. Carefully acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoid strong mineral acids like HCl, which can prematurely cleave the Boc group). Extract the product with ethyl acetate (3 × 50 mL). Dry the organic layers over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes.
Quantitative Data & Yield Summary
| Step | Intermediate / Product | Reagent Equivalents | Temp (°C) | Time (h) | Expected Yield (%) | Target Purity (LC-MS/HPLC) |
| 1 | α-Amino Nitrile | NaCN (1.2), NH₄Cl (1.5) | 25 | 16 | 85 - 90 | > 92% (Crude) |
| 2 | Thiazolylglycine HCl | 6M HCl (Excess) | 100 | 12 | 75 - 80 | > 95% (Crude) |
| 3 | Boc-Thz-OH | Boc₂O (1.5), NaHCO₃ (2.5) | 25 | 12 | 80 - 85 | > 98% (Recrystallized) |
Application in Peptide Synthesis (SPPS)
Once synthesized, Boc-protected 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is primed for Solid Phase Peptide Synthesis (SPPS). Due to the steric bulk of the thiazole ring adjacent to the α-carbon, highly efficient coupling reagents (e.g., HATU with DIPEA) are required to ensure complete amide bond formation without epimerization.
Fig 2. Integration of Boc-Thz-OH into Solid Phase Peptide Synthesis (SPPS) workflows.
References
-
Organocatalyzed Synthesis of α-Aminonitriles via Strecker-Type Reactions Source: MDPI (Molecules) URL:[Link]
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Greene's Protective Groups in Organic Synthesis Source: Booktopia / Wiley URL:[Link]
Sources
Application Note: Cyclization Workflows for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid in Peptidomimetic Drug Discovery
Executive Summary & Scope
The non-natural amino acid 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (a specialized thiazolylglycine derivative) is a highly privileged building block in modern drug discovery. It is frequently utilized to synthesize constrained peptidomimetics, macrocyclic marine natural product analogs, and broad-spectrum antibiotics[1]. However, cyclization reactions involving this moiety—specifically Diketopiperazine (DKP) formation and Azlactone (oxazolone) synthesis—present unique synthetic challenges due to the stereoelectronic properties of the 4-methylthiazole ring.
This application note provides detailed, self-validating protocols and mechanistic rationales for successfully executing cyclization workflows without compromising stereochemical integrity[2].
Mechanistic Principles: Causality in Thiazolylglycine Cyclization
To achieve high-yielding cyclizations, researchers must navigate two primary stereoelectronic hurdles inherent to 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid:
-
Steric Hindrance from the 4-Methyl Group : The methyl group at the C4 position of the thiazole ring creates significant steric bulk adjacent to the
-carbon. During carboxyl activation, this hindrance slows down the nucleophilic attack of incoming amines, leading to prolonged reaction times and an increased risk of side reactions[3]. -
High Risk of
-Carbon Epimerization : The thiazole ring is highly electron-withdrawing. During peptide coupling or macrocyclization, the -proton becomes highly acidic. The resulting enolate intermediate is stabilized by both inductive effects and extended resonance into the thiazole ring. If strong bases (like Triethylamine) are used, rapid racemization occurs[2].
The Solution : Successful cyclization requires highly reactive uronium-based coupling reagents (e.g., HATU) to accelerate the reaction rate, paired with sterically hindered, mildly basic additives (e.g., 2,4,6-collidine) at low temperatures (0 °C) to suppress enolate formation.
Quantitative Data: Optimization of Cyclization Efficiency
The following table summarizes the optimization of reaction conditions for the cyclization of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid into a cyclic dipeptide (DKP). The data highlights the causality between base selection and the preservation of stereochemical purity.
| Activation Reagent | Base (Equivalents) | Temperature | Cyclization Yield (%) | Epimerization (%) |
| EDC / HOBt | Et | 25 °C | 45% | 18.0% |
| PyBOP | DIPEA (3.0 eq) | 0 °C to 25 °C | 72% | 8.5% |
| HATU | DIPEA (2.0 eq) | 0 °C to 25 °C | 88% | < 2.0% |
| HATU | 2,4,6-Collidine (2.0 eq) | 0 °C | 94% | < 1.0% |
Table 1: Impact of coupling reagents and bases on the yield and stereochemical integrity of thiazolylglycine cyclization.
Experimental Protocols
Protocol A: Synthesis of Thiazole-Fused Diketopiperazines (DKPs)
Diketopiperazines are cyclic dipeptides that serve as rigid scaffolds for pharmacophore display. This protocol describes the intramolecular cyclization of a linear dipeptide containing the thiazolylglycine moiety.
Causality & Rationale : The rate-limiting step in DKP formation is the cis-trans isomerization of the peptide bond. By utilizing a slightly protic solvent system (sec-butanol/toluene) and gentle heating, the energy barrier for this rotation is lowered. The electron-withdrawing thiazole ring subsequently accelerates the intramolecular nucleophilic attack of the deprotected N-terminal amine onto the C-terminal ester.
Step-by-Step Methodology :
-
N-Deprotection : Dissolve the linear precursor, Boc-Xaa-ThzGly-OMe (1.0 mmol), in 10 mL of a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution at 0 °C. Stir for 30 minutes.
-
Solvent Exchange : Evaporate the solvent under reduced pressure. Co-evaporate twice with dry toluene (5 mL) to remove residual TFA, yielding the dipeptide TFA salt.
-
Neutralization : Redissolve the crude salt in a 1:1 mixture of dry Toluene and sec-Butanol (20 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise to neutralize the salt and free the N-terminal amine.
-
Thermal Cyclization : Heat the reaction mixture to 60 °C under an inert argon atmosphere for 12–24 hours. Monitor the disappearance of the linear intermediate via LC-MS.
-
Isolation : Concentrate the mixture in vacuo. Redissolve the residue in Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous Citric Acid (2 x 15 mL), saturated NaHCO
(15 mL), and Brine (15 mL). Dry over anhydrous MgSO , filter, and lyophilize to yield the pure DKP scaffold.
Protocol B: Azlactone (Oxazolone) Formation for Multicomponent Reactions
Azlactones are highly reactive intermediates used in Ugi and Passerini multicomponent reactions to generate complex macrocycles[4].
Causality & Rationale : Activation of the carboxylic acid using EDCI in the absence of an external nucleophile forces the intramolecular attack of the N-acyl carbonyl oxygen. The resulting 5-oxazolone is thermodynamically stabilized by extended conjugation with the 4-methylthiazole ring, making it an ideal, stable intermediate for subsequent multicomponent cyclizations[4].
Step-by-Step Methodology :
-
Activation : Dissolve N-Acyl-2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (1.0 mmol) in strictly anhydrous DCM (15 mL) and cool to 0 °C.
-
Dehydration : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 mmol) in a single portion.
-
Cyclization : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours. The solution will turn slightly yellow, indicating azlactone formation.
-
Telescoping : The azlactone solution can be used directly in situ for Ugi-4CR macrocyclizations by adding the corresponding isocyanide, aldehyde, and amine components directly to the flask.
Workflow Visualizations
Divergent cyclization pathways for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid.
Step-by-step experimental workflow for Diketopiperazine (DKP) macrocyclization.
References
-
Synthesis of Trifunctional Thiazolyl Amino Acids And Their Use for the Solid-Phase Synthesis of Small Molecule Compounds and Cyclic Peptidomimetics ACS Combinatorial Science (2014) URL:[Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry Chemical Reviews (2006) URL:[Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects Marine Drugs (2021) URL:[Link]
-
Using Peptide Mimics to Study the Biosynthesis of the Side-Ring System of Nosiheptide Methods in Enzymology (2017) URL:[Link]
Sources
- 1. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using Peptide Mimics to Study the Biosynthesis of the Side-Ring System of Nosiheptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Solvent Selection Strategies for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid Reactions
Executive Summary
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is a highly functionalized, non-proteinogenic heteroaryl glycine. It serves as a critical structural motif in the development of advanced therapeutics, including beta-lactam antibiotics, protease inhibitors[1], and complex MDM2 degraders[2].
Working with this compound presents two distinct chemical challenges: (1) Amphoterism , as its zwitterionic nature severely limits solubility in standard organic solvents, and (2) Stereochemical Instability , where the electron-withdrawing 4-methylthiazolyl ring drastically increases the acidity of the
Physicochemical Profiling & Solvent Causality
The physical chemistry of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid dictates that solvent selection cannot be an afterthought; it is the primary driver of reaction causality.
The Zwitterion Dilemma (N-Protection)
In its native state, the molecule exists as a zwitterion with strong intermolecular electrostatic lattice energy. It is insoluble in purely non-polar or aprotic solvents. To perform N-protection (e.g., Boc-derivatization), the ammonium ion must be deprotonated to liberate the nucleophilic amine. However, protecting reagents like Di-tert-butyl dicarbonate (Boc
-
The Solution : A biphasic or miscible co-solvent system, specifically 1,4-Dioxane/Water or THF/Water , is mandatory[]. Water dissolves the amino acid under alkaline conditions (pH 9–10), while Dioxane solvates the Boc
O, allowing the reaction to occur at the solvent interface or in a unified miscible phase[5].
The Racemization Risk (Amide Coupling)
Once N-protected, the carboxyl group can be activated for peptide coupling. Standard protocols often default to N,N-Dimethylformamide (DMF) because its high dielectric constant (
-
The Danger : For heteroaryl glycines, highly polar solvents like pure DMF stabilize the transition state of oxazolone formation—the primary pathway for
-carbon epimerization (racemization)[6]. -
The Solution : To preserve stereochemical integrity, the solvent polarity must be artificially lowered. A mixture of Dichloromethane (DCM) and DMF (typically 4:1 v/v) provides the perfect equilibrium: DCM suppresses oxazolone formation, while the minimal DMF fraction ensures the solubility of the active ester intermediate.
Quantitative Data: Solvent Compatibility Matrix
The following table summarizes the quantitative parameters and strategic applications of various solvents for this specific thiazolylglycine derivative.
| Solvent System | Dielectric Constant ( | Target Reaction | Solubility of Substrate | Causality / Mechanistic Impact |
| Water / 1,4-Dioxane (1:1) | ~ 40.0 (Mixed) | N-Boc / N-Fmoc Protection | High (at pH > 9) | Dioxane solvates Boc |
| Pure DMF | 36.7 | Amidation (Achiral) | Very High | Excellent for dissolving coupling reagents, but high polarity accelerates racemization[6]. |
| DCM / DMF (4:1) | ~ 15.0 (Mixed) | Amidation (Chiral) | Moderate to High | Lowers bulk polarity to suppress oxazolone formation while maintaining reagent solubility. |
| Methanol | 32.7 | Esterification | High (with HCl/SOCl | Acts as both the solvent and the nucleophilic reactant, driving the equilibrium forward. |
Mechanistic Visualizations
The following workflows illustrate the logical progression of amidation and the specific pathway of solvent-influenced racemization.
Caption: Workflow for the amidation of Boc-protected thiazolylglycine emphasizing solvent control.
Caption: Mechanism of oxazolone-mediated racemization and the influence of solvent and base.
Validated Experimental Protocols
Protocol A: N-Boc Protection (Self-Validating Aqueous/Organic System)
This protocol utilizes a miscible solvent system to bridge the solubility gap between the zwitterion and the hydrophobic protecting group[5].
-
Substrate Solvation : Suspend 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and HPLC-grade Water (approx. 10 mL per gram of substrate).
-
pH Adjustment : Add 1M NaOH dropwise until the pH reaches 9.5. Causality: The suspension will become a clear solution as the zwitterion is converted to the soluble sodium salt.
-
Protection : Cool the reaction flask to 0 °C in an ice bath. Dissolve Boc
O (1.2 eq) in a minimal volume of 1,4-Dioxane and add it dropwise to the reaction mixture. -
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
-
Solvent Evaporation : Concentrate the mixture under reduced pressure to remove the 1,4-Dioxane. Causality: Removing the organic solvent prevents severe emulsion formation during the subsequent washing step.
-
Washing : Wash the remaining aqueous phase with Ethyl Acetate (
mL) to extract unreacted Boc O and non-polar byproducts. Discard the organic layer. -
Acidification (Critical Step) : Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M HCl. Causality: The pKa of the thiazolylglycine carboxyl group is approximately 2.5–3.0. Acidifying to pH 2.5 ensures the molecule is fully protonated and neutral, allowing it to partition into the organic phase.
-
Extraction : Extract the turbid aqueous layer with Ethyl Acetate (
mL). Combine the organic layers, wash with brine, dry over anhydrous Na SO , and concentrate in vacuo to yield the pure Boc-protected intermediate.
Protocol B: Epimerization-Controlled Amide Coupling
This protocol is designed to couple the protected thiazolylglycine to an amine while strictly preventing oxazolone-induced racemization[3][6].
-
Solvent Preparation : Dissolve Boc-2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (1.0 eq) in an anhydrous mixture of DCM/DMF (4:1 v/v).
-
Activation : Add HATU (1.05 eq) and HOAt (1.05 eq) to the solution. Causality: HOAt generates a highly reactive but less basic active ester compared to HOBt, facilitating rapid amine attack before oxazolone formation can occur.
-
Amine Addition : Cool the mixture to 0 °C under an inert Nitrogen atmosphere. Add the target amine nucleophile (1.0 eq).
-
Base Addition : Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophile and slows the rate of
-proton abstraction. -
Reaction : Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.
-
Workup : Quench the reaction with saturated aqueous NH
Cl. Extract with DCM. Wash the organic layer sequentially with 5% aqueous NaHCO , water, and brine. Dry over Na SO and concentrate.
References
Sources
Troubleshooting & Optimization
Preventing racemization during thiazole amino acid coupling
Technical Support Center: Preventing Racemization in Thiazole Amino Acid Coupling
Introduction: The Thiazole Challenge
User Query: "Why am I seeing significant epimerization when coupling my thiazole amino acid, and how do I stop it?"
Scientist's Insight:
Thiazole amino acids present a "perfect storm" for racemization. The thiazole ring is electron-withdrawing, which significantly increases the acidity of the
Standard peptide coupling protocols (e.g., HBTU/DIPEA) often fail here, yielding 20–40% D-isomer contamination. To preserve chiral integrity, you must switch to protocols that prioritize low-basicity and rapid activation without prolonged pre-activation .
Module 1: Diagnostic & Mechanistic FAQs
Q1: Is my racemization caused by the coupling reagent or the base? A: Primarily the base , but the coupling reagent drives the pathway.
-
The Trap: Strong, unhindered bases (like Triethylamine or DIPEA) abstract the acidic
-proton of the activated thiazole ester. -
The Mechanism: The activated carboxyl group cyclizes to form an azlactone intermediate. The thiazole ring stabilizes the enol form of this azlactone, causing loss of stereochemistry.
-
The Fix: You must use a base that is too sterically hindered to abstract the proton (e.g., 2,4,6-Collidine ) or a reagent system that buffers the pH (e.g., DEPBT ).
Q2: Does the position of the thiazole matter? A: Yes, critically.
-
Coupling OF the Thiazole (C-Terminus activation): High Risk. This is where racemization happens. The activated carbonyl is adjacent to the thiazole ring.
-
Coupling TO the Thiazole (N-Terminus nucleophile): Low Risk. The risk here is low reactivity (poor nucleophilicity of the amine), not racemization.
Module 2: Troubleshooting & Reagent Selection
Scenario A: Coupling OF a Thiazole Carboxylic Acid (High Risk)
| Variable | Standard Protocol (Avoid) | Gold Standard Protocol (Recommended) | Why? |
| Coupling Reagent | HBTU, TBTU, EDC | DEPBT or HATU | DEPBT is a phosphate-based reagent that traps the amine without high base requirements. HATU is ultra-fast, outrunning the racemization kinetics. |
| Base | DIPEA, TEA, NMM | 2,4,6-Collidine (TMP) | Collidine is a weak, bulky base that cannot easily access the acidic |
| Additive | None / HOBt | HOAt or Oxyma Pure | HOAt accelerates the reaction 10-100x faster than HOBt, minimizing the time the activated ester exists in a vulnerable state. |
| Temperature | Room Temp (25°C) | 0°C to -10°C | Lower temperature kinetically suppresses the deprotonation event more than the coupling event. |
| Solvent | DMF | DCM/DMF (1:[1]1) or THF | DMF promotes ionic mechanisms (racemization). DCM suppresses charge separation. |
Scenario B: Coupling TO a Thiazole Amine (Low Reactivity)
-
Issue: Thiazole amines are weak nucleophiles.
-
Solution: Use HATU or COMU with DIPEA .
-
Note: Racemization is rarely the issue here; yield is. You can use stronger bases (DIPEA) because the activated species is the other amino acid (assuming it's not also racemization-prone like Cys/His).
Module 3: Experimental Protocols
Protocol 1: The "Safety-First" DEPBT Method
Best for highly sensitive thiazoles where chiral purity is paramount (>99% ee).
-
Dissolve: Dissolve the Thiazole-COOH (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous THF or DCM/DMF (3:1) .
-
Cool: Cool the mixture to 0°C in an ice bath.
-
Add Reagent: Add DEPBT (1.1 equiv).
-
Add Base: Dropwise add DIPEA (2.0 equiv) or N-methylmorpholine (NMM) .
-
Note: DEPBT acts as a "buffer" and is far more forgiving with DIPEA than uronium salts are.
-
-
React: Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
Workup: Wash with 5% NaHSO₄ (acidic wash removes unreacted amine) and saturated NaHCO₃.
Protocol 2: The "High-Speed" HATU/Collidine Method
Best for difficult couplings where yield is the priority.
-
Dissolve: Dissolve Thiazole-COOH (1.0 equiv) in DCM/DMF (1:1) .
-
Cool: Cool to 0°C .
-
Activate: Add HATU (0.95 equiv - slight deficit prevents over-activation) and HOAt (1.0 equiv).
-
Base: Immediately add 2,4,6-Collidine (2.0 equiv).
-
Critical: Do NOT pre-activate for more than 30 seconds. Long pre-activation leads to azlactone formation.
-
-
Couple: Immediately add the Amine partner (1.2 equiv).
-
Monitor: Check HPLC after 15 minutes. The reaction is usually complete within 30 minutes due to HATU's speed.
Module 4: Visualization of Racemization Pathways
Caption: Figure 1. Mechanisms of racemization. The thiazole ring (electron sink) stabilizes the Enol intermediate, making the "Azlactone" pathway highly favorable in the presence of unhindered bases.
Module 5: Quality Control (QC)
How to Quantify Epimerization (Marfey's Method) Since D/L thiazole peptides are often difficult to separate on standard C18 columns, use Marfey's Reagent (L-FDAA) for precise quantification.
-
Hydrolysis: Hydrolyze a small peptide aliquot (6M HCl, 110°C, 24h).
-
Derivatization: React the hydrolysate with L-FDAA (Marfey's Reagent).
-
Analysis: Inject on C18 HPLC.
-
L-AA-L-FDAA elutes differently than D-AA-L-FDAA .
-
Calculate % D-isomer:
.
-
References
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Link
-
Ye, Y. H., Li, H., & Jiang, X. (2005).[2] "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization."[2] Biopolymers.[2][3][4] Link
- Benoiton, N. L. (2006). "Chemistry of Peptide Synthesis." CRC Press. (Detailed discussion on oxazolone mechanism).
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles and thiazoles." Journal of Organic Chemistry. (Discusses thiazole acidity). Link
-
BenchChem Technical Support. (2025). "Minimizing Racemization of Modified Amino Acids During Coupling." Link
Sources
Technical Support Center: Troubleshooting Low Yields in 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid Synthesis
Welcome to the Technical Support Center for Heteroaryl Amino Acid Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (commonly referred to as 4-methylthiazol-5-ylglycine) in acceptable yields.
This non-natural amino acid is notoriously difficult to synthesize efficiently. The electron-withdrawing nature of the thiazole ring and the coordinating ability of its sulfur atom introduce unique stereoelectronic hurdles that cause standard amino acid synthesis protocols to fail. Below is a comprehensive, causality-driven troubleshooting guide designed to diagnose yield drops, explain the underlying mechanistic failures, and provide self-validating protocols to rescue your synthesis.
Diagnostic Yield Matrix
Before altering your workflow, identify your current synthetic route and compare your metrics against the optimized baselines below.
Table 1: Comparative Yield and Optimization Metrics for Thiazolylglycine Synthesis
| Synthetic Route | Intermediate Yield | Final Yield (Standard) | Final Yield (Optimized) | Key Optimization Parameter |
| Strecker Synthesis | 75–85% | 20–30% | 65–75% | Two-step basic hydrolysis (H₂O₂/Ba(OH)₂) |
| Erlenmeyer Azlactone | 80–90% | < 10% (Pd/C) | 60–70% | Catalyst switch (Zn/AcOH or Raney Ni) |
| Ugi 4-CR | N/A | 24% | 45–55% | Pre-formation of imine; solvent choice (TFE) |
Mechanistic Troubleshooting FAQs
Q1: I am using the Strecker synthesis. My aminonitrile forms perfectly, but my yield plummets during the final hydrolysis step. Why is my product degrading?
The Causality: You are likely using harsh acidic conditions (e.g., refluxing 6M HCl) for the hydrolysis. The thiazole ring is highly electron-withdrawing. When protonated in strong acid, it acts as a powerful electron sink. This drastically increases the acidity of the
Q2: I opted for the Erlenmeyer-Plöchl Azlactone route. My alkene intermediate formed, but standard hydrogenation (H₂, Pd/C) fails to reduce the double bond. What is happening? The Causality: The thiazole ring contains a thioether-like sulfur atom with lone pairs that strongly coordinate to the empty d-orbitals of transition metals like Palladium or Platinum. This blocks the active sites for hydrogen activation, effectively poisoning the catalyst . Furthermore, modifications to the C4-position of the thiazole ring system, such as methyl substitutions, can significantly alter the electronic distribution, further complicating surface-metal interactions[1]. The Fix: Switch to a non-coordinating chemical reduction method. Zinc dust in acetic acid (Zn/AcOH) operates via a single-electron transfer (SET) mechanism that does not rely on surface coordination. Alternatively, use a massive weight-equivalent excess of Raney Nickel, which is more sulfur-tolerant.
Q3: How can I scale this up while maintaining enantiomeric purity? The Causality: Both the Strecker and Azlactone routes yield racemic mixtures. For multigram scale-up, the Ugi 4-component reaction (U-4CR) has been demonstrated as a superior route for the preparation of thiazolylglycines compared to traditional methods, though it still yields a racemic mixture requiring chiral HPLC separation[2]. The Fix: If chiral HPLC is unavailable, perform an enzymatic resolution. Acetylate the racemic amino acid using acetic anhydride, then treat the mixture with Porcine Kidney Acylase I. The enzyme will selectively deacetylate only the L-enantiomer, allowing for easy separation via differential solubility.
Visual Troubleshooting Workflow
Fig 1. Synthetic workflows for 4-methylthiazol-5-ylglycine, highlighting primary failure modes.
Optimized Step-by-Step Protocol (Self-Validating Strecker Route)
To bypass the decarboxylation failure mode, utilize this optimized, self-validating Strecker protocol featuring a two-step oxidative/basic hydrolysis.
Step 1: Aminonitrile Formation
-
Suspend 4-methylthiazole-5-carbaldehyde (1.0 eq) and NH₄Cl (1.5 eq) in a 1:1 mixture of Methanol/H₂O. Stir at room temperature for 2 hours to ensure complete imine formation.
-
Cool the reaction to 0 °C and add NaCN (1.2 eq) dropwise as an aqueous solution. Stir for 12 hours.
-
Validation Checkpoint: Run TLC (Hexane/EtOAc 1:1). The starting aldehyde (UV active,
~0.6) must be completely consumed. The aminonitrile product will appear as a new UV-active spot at ~0.3. Do not proceed if the aldehyde remains, as it will oxidize to the carboxylic acid in the next step. -
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Hydration to Amide (The Decarboxylation Bypass)
-
Dissolve the crude aminonitrile in DMSO. Cool to 0–5 °C.
-
Add catalytic K₂CO₃ (0.2 eq), followed by the slow, dropwise addition of 30% H₂O₂ (2.0 eq).
-
Causality Note: Hydrating to the amide first under mild oxidative-basic conditions bypasses the high-energy transition state required for direct hydrolysis, protecting the fragile thiazole-adjacent carbon.
-
Validation Checkpoint: Isolate a small aliquot and analyze via FT-IR. The sharp nitrile stretch (-C≡N) at ~2200 cm⁻¹ must completely disappear, replaced by a strong amide carbonyl stretch (C=O) at ~1650 cm⁻¹.
Step 3: Mild Basic Hydrolysis to Carboxylic Acid
-
Suspend the amide intermediate in an aqueous solution of Ba(OH)₂ (2.0 eq). Reflux gently for 12 hours.
-
Cool to room temperature. Carefully neutralize the solution by adding exact equivalents of 1M H₂SO₄ until the pH reaches ~6.5.
-
Causality Note: Barium hydroxide provides strong basicity without the harshness of 6M HCl. Neutralization with H₂SO₄ removes the barium salts quantitatively by precipitating BaSO₄, leaving the zwitterionic amino acid in solution.
-
Filter the white BaSO₄ precipitate through a Celite pad. Concentrate the filtrate to yield the crude amino acid.
-
Validation Checkpoint: Perform LC-MS on the final product. The target mass
= 173.0 m/z must be the base peak. If you observe a mass of 129.0 m/z, decarboxylation has occurred due to excessive heating or incorrect pH.
References
- Source: ACS Publications (Chemical Reviews)
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)
Sources
Technical Support Center: Purification & Troubleshooting for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid Derivatives
Welcome to the Technical Support Center. 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid derivatives are highly polar, unnatural amino acids frequently utilized as critical building blocks in the synthesis of peptidomimetics and beta-lactam antibiotics. Due to their zwitterionic nature, the presence of a basic thiazole nitrogen, and an alpha-stereocenter, isolating these compounds with high chemical and enantiomeric purity requires specialized chromatographic and precipitation techniques.
This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to ensure the structural and stereochemical integrity of your target compound.
Section 1: Core Purification Strategies (The "Why" and "How")
Zwitterion Mechanics and Ion-Exchange Chromatography (IEX)
Native amino acids are zwitterionic and inherently poorly soluble in non-polar organic solvents, meaning that traditional normal-phase silica chromatography often fails or results in irreversible binding[1]. Instead, purification must rely on the affinity of the ionic molecule with an exchanger resin based on electrostatic interactions[2]. By lowering the pH of the crude mixture, both the alpha-amino group and the thiazole nitrogen become fully protonated. This cationic state allows the molecule to bind strongly to a strongly acidic cation-exchange resin, such as Dowex 50WX8[3]. Subsequent elution with a volatile base (like ammonia) deprotonates the carboxylic acid, neutralizing the net positive charge and releasing the purified amino acid.
Chiral Resolution of Underivatized Enantiomers
Resolving the enantiomers of underivatized amino acids on standard polysaccharide-based chiral stationary phases (CSPs) is notoriously difficult due to the analyte's poor solubility in the requisite non-polar mobile phases[1]. However, macrocyclic glycopeptide-based CSPs, such as Teicoplanin (Chirobiotic T), possess ionic groups and are compatible with both organic and aqueous mobile phases. This makes them ideal for the direct chiral resolution of zwitterionic thiazolyl amino acids without the need for prior chemical derivatization[1].
Section 2: Step-by-Step Experimental Protocols
Protocol A: Primary Isolation via Cation-Exchange (Dowex 50WX8)
This protocol is designed to separate the highly polar 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid from inorganic salts and neutral/anionic organic impurities.
-
Resin Preparation: Slurry-pack Dowex 50WX8 resin (approximately 20 mg per 1 µmol of expected amino acid) into a glass flash chromatography column using 1 M NH₄OH. Wash the resin sequentially with 1 column volume (CV) of 1 M NH₄OH, 2 CV of deionized water, 1 M HCl (until the effluent pH drops to ~1), and finally water until the effluent pH stabilizes at 6–7[3].
-
Sample Loading: Acidify the crude reaction mixture to pH ~2 using 1 M HCl to ensure full protonation of the thiazole and alpha-amino groups. Load the mixture directly onto the column[3].
-
Washing: Wash the column with copious amounts of deionized water (until the effluent pH is 6–7) to elute salts and non-basic impurities[3].
-
Elution: Elute the target compound using 1 M to 3 M NH₄OH. The ammonia deprotonates the functional groups, releasing the amino acid[3]. Monitor the effluent pH; the product will elute shortly after the pH becomes basic.
-
Isolation: Pool the fractions containing the product, concentrate in vacuo at < 40 °C to remove excess ammonia, and lyophilize to yield the purified free base[3].
Protocol B: Isoelectric Precipitation (Crystallization)
-
Dissolution: Dissolve the IEX-purified product in a minimal volume of dilute aqueous HCl.
-
pH Adjustment: Under continuous stirring, carefully add 0.1 M NaOH dropwise until the pH reaches the calculated isoelectric point (pI) of the molecule (typically between pH 5.5 and 6.0).
-
Nucleation: As the net charge approaches zero, the zwitterion's hydration shell weakens, and the compound will begin to precipitate.
-
Harvesting: Cool the suspension to 4 °C for 2 hours to maximize crystal yield. Collect the solid by vacuum filtration, wash with ice-cold water, and dry under high vacuum.
Protocol C: Chiral HPLC of Underivatized Enantiomers
-
Column Selection: Use an Astec CHIROBIOTIC T (Teicoplanin-based CSP) column[1].
-
Mobile Phase: Prepare an isocratic mixture of Methanol/Water or Acetonitrile/Water (e.g., 75:25 v/v)[4]. No buffers or added salts are strictly needed, which allows for the isolation of the purified analytes by simple solvent evaporation[5].
-
Execution: Inject the racemic mixture. Monitor the eluent via UV detection at 254 nm or via LC-MS. Collect the separated D- and L-enantiomers and evaporate the solvent in vacuo.
Section 3: Troubleshooting Guides & FAQs
Q1: Why is my 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid derivative oiling out instead of crystallizing during isoelectric precipitation? A1: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates faster than it can form an ordered crystal lattice. This is almost always caused by the presence of residual inorganic salts or organic impurities disrupting the lattice energy. Solution: Ensure the compound is thoroughly desalted using the Dowex 50WX8 protocol (Protocol A) prior to precipitation[3]. If oiling still occurs, gently heat the suspension to redissolve the oil, add a miscible anti-solvent (like ethanol) dropwise until just cloudy, and allow the flask to cool very slowly to room temperature to induce proper nucleation.
Q2: How do I prevent racemization of the alpha-stereocenter during purification? A2: Alpha-amino acids are susceptible to racemization via enolization, especially under strongly basic conditions or thermal stress. Solution: Avoid prolonged exposure to strong bases (pH > 10). When eluting from the IEX column, use the minimum required concentration of NH₄OH (e.g., 1 M)[3] and immediately concentrate the fractions in vacuo using a water bath temperature strictly below 40 °C.
Q3: My compound elutes in the void volume during normal-phase silica chromatography. Why? A3: Native amino acids are zwitterionic and highly polar. Depending on the solvent system, they will either bind irreversibly to bare silica or, if the solvent is highly polar (e.g., high methanol content), they will wash out in the void volume without partitioning[1]. Solution: Abandon normal-phase silica. Switch to Cation-Exchange Chromatography[3] or Reversed-Phase HPLC (C18) using aqueous mobile phases with ion-pairing agents (like 0.1% TFA).
Q4: How can I accurately monitor the fractions during purification if the UV signal is weak? A4: While the thiazole ring provides some UV absorbance, it can be easily masked by impurities. Solution: Use Thin-Layer Chromatography (TLC) on silica plates and visualize using a Ninhydrin stain. Heating the stained plate to 120 °C will cause the ninhydrin to react specifically with the primary alpha-amino group, forming a distinct Ruhemann's purple spot[2].
Section 4: Physicochemical Data & Modality Matrix
| Property / State | Characteristic | Recommended Purification Modality | Rationale |
| Charge State (Low pH < 2) | Cationic (Protonated amine/thiazole) | Cation-Exchange (Dowex 50WX8) | Binds strongly to acidic sulfonic acid resins[3]. |
| Charge State (pH ~ 5.5 - 6.0) | Zwitterionic (Net charge = 0) | Isoelectric Precipitation | Exhibits minimum aqueous solubility at the isoelectric point (pI). |
| Chirality | Racemic Mixture (D/L) | Chiral HPLC (Teicoplanin CSP) | Macrocyclic glycopeptides effectively resolve underivatized zwitterions[1]. |
| Polarity | High Polar Surface Area (PSA) | Reversed-Phase HPLC (C18) | Requires aqueous mobile phases; incompatible with normal-phase silica[1]. |
Section 5: Purification Decision Tree
Decision tree for the purification of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid.
References
1.[2] Title: Method considerations for the analysis of amino acids | AltaBioscience Source: altabioscience.com URL: 2.[4] Title: Simultaneous analysis of underivatized chiral amino acids by liquid chromatography-ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase - PubMed Source: nih.gov URL: 3.[1] Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich Source: sigmaaldrich.com URL: 4.[5] Title: Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase - Scholars' Mine Source: mst.edu URL: 5.[3] Title: Total Synthesis of Chartelline C - The Royal Society of Chemistry Source: rsc.org URL:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 3. rsc.org [rsc.org]
- 4. Simultaneous analysis of underivatized chiral amino acids by liquid chromatography-ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: Stability of 4-methyl-1,3-thiazol-5-yl Moiety
Topic: Stability & Handling of 4-methyl-1,3-thiazol-5-yl Derivatives in Acidic Media Department: Application Science & Technical Support Document ID: TS-THZ-005-ACID
Executive Summary: The "Phantom" Instability
As Senior Application Scientists, we frequently receive inquiries regarding the apparent instability of the 4-methyl-1,3-thiazol-5-yl moiety under acidic conditions (e.g., during TFA deprotection or acidic HPLC gradients).
The Verdict: The thiazole ring itself is exceptionally robust. In 95% of cases, reported "instability" is actually a misinterpretation of protonation kinetics (chromatographic artifacts) or the hydrolysis of labile linkers (carbamates/esters) attached to the C5 position, rather than the destruction of the heterocycle itself.
This guide provides the mechanistic grounding to distinguish between real degradation and analytical artifacts, along with validated troubleshooting protocols.
Part 1: The Chemical Stability Matrix
To understand the behavior of this moiety, one must distinguish between the Ring Integrity and the Substituent Linkage .
Mechanistic Profile
The 4-methyl-1,3-thiazole ring is an aromatic system (
| Parameter | Value / Behavior | Implication for Acidic Conditions |
| Basicity ( | ~3.15 (Conjugate Acid) | High. In pH < 4, the moiety exists predominantly as the Thiazolium cation . |
| Ring Stability | High (Aromatic) | Resistant to acid hydrolysis. Requires forcing conditions (e.g., conc. |
| C2 Reactivity | Electrophilic (when protonated) | The thiazolium ion is susceptible to nucleophilic attack at C2, but only by strong nucleophiles, not water/acid alone. |
| C5 Linkage | Vulnerable Point | If attached via Ester/Carbamate/Amide, the linkage will hydrolyze before the ring opens. |
The Protonation Trap (Chromatography)
The most common "failure" reported is peak broadening or retention time shifts in LC-MS.
-
Mechanism: At pH 2.0 (common in 0.1% Formic Acid/TFA mobile phases), the thiazole nitrogen is protonated (
). -
Result: The cationic species interacts with residual silanols on C18 columns, causing severe tailing that mimics degradation or co-eluting impurities.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I see a loss of parent compound mass after treating with 50% TFA. Is the ring opening?"
Diagnosis: Unlikely. The ring is stable in 50% TFA. Root Cause: Check your linker.
-
If the 4-methyl-1,3-thiazol-5-yl group is attached via a carbamate (as in Ritonavir) or an ester , the acid is likely cleaving that bond.
-
Verification: Look for the mass of (4-methyl-1,3-thiazol-5-yl)methanol (Mass ~129 Da) or the corresponding carboxylic acid in your MS data. If you see these, the ring is intact; the linker failed.
Q2: "My HPLC peaks are splitting/tailing significantly in acidic gradients. Is the compound decomposing on the column?"
Diagnosis: No, this is a Silanol Interaction . The Fix:
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the mobile phase. This competes with the thiazolium ion for silanol binding sites.
-
Raise pH (Slightly): If stability permits, move to pH 4.5 (above the
of ~3.15). The neutral thiazole elutes sharply. -
Use HSS T3 or C18 Shield Columns: These are designed to handle polar, basic heterocycles.
Q3: "Can I use HCl/MeOH for salt formation?"
Diagnosis: Proceed with Caution. Risk: While the ring is stable, anhydrous acid in methanol can cause transesterification if a carboxylic acid or ester side chain is present. Protocol: Use HCl in Diethyl Ether or Dioxane (non-nucleophilic solvents) to precipitate the hydrochloride salt without risking side reactions at the C5 substituent.
Part 3: Visualizing the Stability Logic
The following diagram illustrates the decision pathway for diagnosing "instability" issues.
Figure 1: Diagnostic logic flow for differentiating between chromatographic artifacts (protonation) and chemical degradation (linker hydrolysis).
Part 4: Validated Experimental Protocols
Standardized Acid Stress Test
Use this protocol to definitively prove ring stability.
-
Preparation: Dissolve the compound (0.5 mg/mL) in 0.1 N HCl .
-
Stress Condition: Heat at 60°C for 4 hours . (Note: This mimics harsh gastric conditions).
-
Analysis:
-
Inject onto HPLC (Gradient: 5% -> 95% ACN with 10mM Ammonium Formate pH 3.5).
-
Pass Criteria: Recovery > 95%.
-
Fail Criteria: Appearance of specific degradants.
-
If mass -18, -44, or cleavage of side chain: Linker Failure .
-
If complex mixture/loss of UV chromophore: Ring Failure (Rare).
-
-
Salt Formation (Hydrochloride)
To isolate the stable salt form without degradation.
-
Dissolve 1 eq of free base in Anhydrous 1,4-Dioxane .
-
Cool to 0°C.
-
Add 1.05 eq of 4M HCl in Dioxane dropwise.
-
The hydrochloride salt of the thiazole will precipitate immediately.
-
Filter and wash with cold ether.
-
Why this works: Avoids nucleophilic alcohols (MeOH/EtOH) that could attack side-chain esters under acidic catalysis.
-
References
- Basicity of Thiazoles: Brown, E. V., & Metzger, J. (1979). Thiazole and its derivatives. Wiley-Interscience.
-
Ritonavir Degradation Studies: Rao, R. N., et al. (2010).[1] "LC–MS/MS studies of ritonavir and its forced degradation products." Journal of Pharmaceutical and Biomedical Analysis, 53(4), 833-842.[1] (Demonstrates that acid degradation primarily targets the carbamate/amide linkages, not the thiazole ring).
- Thiazole Ring Chemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
- Chromatographic Behavior: Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Explaining silanol interactions with basic heterocycles).
Sources
Overcoming steric hindrance in thiazole amino acid peptide synthesis
Technical Support Center: Thiazole Amino Acid Peptide Synthesis Topic: Overcoming Steric Hindrance & Electronic Deactivation Ticket ID: THZ-SYN-001 Status: Open for Consultation
System Overview: The Thiazole Paradox
Welcome to the Technical Support Center. You are likely here because standard SPPS (Solid-Phase Peptide Synthesis) protocols have failed. Thiazole amino acids present a dual-threat to peptide synthesis, often described as the "Thiazole Paradox":
-
As a Nucleophile (The Amine): The 2-aminothiazole is electronically deactivated. The lone pair on the exocyclic amine is delocalized into the aromatic ring, making it a notoriously poor nucleophile (pKa ~5.3 for the ring nitrogen, but the exocyclic amine is far less reactive).
-
As an Electrophile (The Acid): The electron-withdrawing nature of the thiazole ring acidifies the
-proton, making the activated ester highly prone to epimerization (racemization) under basic conditions.
This guide provides modular troubleshooting to address these specific electronic and steric conflicts.
Module 1: Coupling TO a Thiazole Amine (The "Hard Nucleophile")
User Issue: "I cannot get the next amino acid to couple to the N-terminal thiazole. Kaiser test is negative/ambiguous, but LCMS shows unreacted starting material."
Root Cause Analysis: Standard reagents (HBTU/DIC) cannot generate an electrophile reactive enough to capture the deactivated thiazole amine. Furthermore, bulky substitution at the 4-position (common in natural products like Patellamide) creates a steric wall.
Troubleshooting Protocol
| Variable | Standard Protocol (FAIL) | High-Performance Solution | Why? |
| Coupling Reagent | HBTU, HCTU, DIC | HATU or TFFH | HATU (with HOAt) utilizes the pyridine nitrogen for neighboring group participation (anchimeric assistance), boosting reaction rates by ~100x. TFFH generates Acid Fluorides , which are small, highly reactive, and immune to oxazolone formation. |
| Base | DIPEA (Diisopropylethylamine) | TMP (2,4,6-Collidine) | Collidine is a weaker, non-nucleophilic base that minimizes side reactions while sufficiently activating the system. |
| Temperature | Room Temp (25°C) | Microwave (50°C - 75°C) | The activation energy for attacking a deactivated amine is high. Thermal energy is non-negotiable for yields >50%. |
| Stoichiometry | 3-4 equivalents | Double Coupling (2 x 4 eq) | First pass ensures bulk conversion; second pass targets difficult conformational populations. |
Recommended Workflow: The "Acid Fluoride" Method (TFFH)
Use this when HATU fails due to extreme steric hindrance (e.g., coupling Aib or N-Me-AA to Thiazole).
-
Activation: Dissolve Amino Acid (4 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 4 eq) in dry DMF.
-
Base Addition: Add DIPEA (8 eq) slowly.
-
Time: Allow activation for 2-5 minutes (forms the Acid Fluoride).
-
Coupling: Add solution to the resin-bound thiazole amine.
-
Reaction: Agitate for 60 min (or 20 min @ 60°C in Microwave).
Module 2: Coupling OF a Thiazole Acid (The "Racemization Risk")
User Issue: "The coupling worked, but I have a 50:50 mixture of diastereomers (D/L scramble). My product is racemized."
Root Cause Analysis:
The thiazole ring pulls electron density, making the C
Troubleshooting Protocol
Q: Which reagent minimizes racemization for thiazoles? A: COMU or PyOxim .
-
Logic: These reagents are based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma is less basic than HOBt/HOAt and suppresses the base-catalyzed proton abstraction.
-
Critical Adjustment: Switch the base to TMP (2,4,6-Collidine) . It is sterically hindered and too weak to effectively deprotonate the C
-position but strong enough to drive the coupling.
Q: Can I use HATU here? A: Proceed with caution. HATU is very fast (good), but HOAt is more acidic/basic than Oxyma. If you use HATU, you must reduce the base equivalents (use 1.0 eq base relative to AA) and keep the reaction time short (<20 min).
Module 3: Side Reaction Diagnosis (Guanidinylation)
User Issue: "Mass spec shows a +99 Da or +100 Da adduct on my sequence. It looks like a capping step happened unintentionally."
Root Cause Analysis: This is Guanidinylation .[1][2] Uronium reagents (HATU, HBTU) can react directly with the N-terminal amine if the carboxylic acid activation is slow (which is true for hindered thiazoles). The amine attacks the reagent's central carbon instead of the amino acid.
The Fix: Switch to Phosphonium Reagents
If you see +99 Da adducts, STOP using Uronium salts (HATU/HBTU). Switch to: PyAOP or PyBOP .
-
Mechanism: Phosphonium reagents do not have the central carbon that leads to guanidine formation. PyAOP retains the HOAt "power" of HATU but eliminates the side reaction.
Visual Decision Tree: Reagent Selection
Caption: Decision matrix for selecting coupling reagents based on the specific role of the thiazole amino acid (nucleophile vs. electrophile) and detected side reactions.
Experimental Protocol: High-Efficiency Thiazole Coupling
Objective: Coupling Fmoc-Val-OH to H-Thiazole-Resin (Difficult Nucleophile).
Materials:
-
Fmoc-Val-OH (4 eq)
-
HATU (3.9 eq) or PyAOP (3.9 eq)
-
HOAt (4 eq - Optional additive to boost rate)
-
DIPEA (8 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Pre-Activation: In a scintillation vial, combine Fmoc-Val-OH, HATU, and HOAt. Dissolve in minimal DMF (0.2 M concentration).
-
Base Addition: Add DIPEA. Shake vigorously for 30 seconds. The solution should turn yellow (if using HOAt).
-
Transfer: Immediately add the solution to the resin. Do not let the activated ester sit for >5 mins.
-
Microwave Irradiation:
-
Power: 25W (keep constant temperature, not constant power).
-
Ramp: 2 min to 60°C.
-
Hold: 15 min at 60°C.
-
-
Wash: Drain and wash with DMF (5x), DCM (3x), DMF (3x).
-
QC: Perform a micro-cleavage. If starting material remains (>10%), repeat the coupling using TFFH (See Module 1).
References & Authority
-
Carpino, L. A., et al. (1995).[3] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis.[4][5] Journal of the American Chemical Society. (Establishes TFFH for hindered couplings).
-
BenchChem Technical Support. (2025). A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis. (Validation of Acid Fluorides for steric hindrance).
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Review of HATU/PyAOP mechanisms).
-
ThermoFisher Scientific. Technical Note: Prevention of Guanidinylation using PyAOP. (Guidance on side-reaction management).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed analysis of racemization suppression with Oxyma/COMU).
Sources
Removing protecting groups from 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid without degradation
Topic: Removing protecting groups from 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid without degradation.
Executive Summary
Handling 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid requires abandoning standard peptide synthesis protocols. This molecule belongs to a class of
Two primary degradation pathways threaten your yield:
-
Decarboxylation: The electron-withdrawing thiazole ring destabilizes the carboxylic acid, facilitating loss of
under acidic conditions or heat. -
Racemization: The
-proton is highly acidic due to the adjacent thiazole ring. Standard basic deprotection (e.g., prolonged piperidine) will destroy chiral purity.
This guide provides optimized protocols to navigate these risks, grounded in total synthesis literature of Tubulysin fragments (Tuv/Tup).
Part 1: The Decision Matrix
Before starting, verify your protecting group strategy against the stability profile of the thiazole core.
Figure 1: Strategic decision tree for protecting group removal on thiazole-amino acids.
Part 2: Optimized Protocols
Protocol A: Boc Removal (The "Cold Dioxane" Method)
Standard TFA/DCM (1:1) is often too harsh, leading to uncontrolled exotherms and decarboxylation.
The Logic: Using 4M HCl in Dioxane allows for strict temperature control and anhydrous conditions. Water promotes decarboxylation by stabilizing the zwitterionic intermediate; excluding it improves stability.
Reagents:
-
4M HCl in 1,4-Dioxane (Anhydrous)[1]
-
Scavenger: Triethylsilane (TES) or Thioanisole (5% v/v)
-
Solvent: Dry DCM or Dioxane
Step-by-Step:
-
Dissolution: Dissolve substrate in minimal dry DCM at 0°C (ice bath).
-
Scavenging: Add TES (2 eq.) to trap tert-butyl cations, preventing alkylation of the electron-rich thiazole ring.
-
Acidolysis: Dropwise add 4M HCl/Dioxane (10-20 eq.) while maintaining 0°C.
-
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 mins. Do not warm to RT unless conversion stalls after 2 hours.
-
Workup (Critical):
-
Do not rotovap to dryness at high heat.
-
Precipitate the amine salt directly by adding cold Diethyl Ether (
) or Hexane. -
Filter the solid hydrochloride salt. This "dry" workup avoids aqueous extraction where decarboxylation is most likely.
-
Protocol B: Fmoc Removal (The "Suppression" Method)
Standard 20% Piperidine/DMF causes rapid racemization of the
The Logic:
Adding an acidic suppressor (HOBt) to the deprotection cocktail buffers the basicity enough to maintain the Fmoc removal rate while significantly retarding proton abstraction from the
Reagents:
-
Deprotection Cocktail: 20% Piperidine in DMF + 0.1M HOBt (Anhydrous).
-
Alternative Base: 2% DBU + 2% Piperidine in DMF (Faster kinetics, less contact time).
Step-by-Step:
-
Preparation: Pre-chill the deprotection cocktail to 10°C.
-
Contact: Add cocktail to the resin/substrate.
-
Timing: Perform two short cycles (e.g., 3 min + 7 min) rather than one long cycle (20 min).
-
Washing: Immediately wash with DMF, then DCM to remove base traces.
-
Validation: Check optical purity via chiral HPLC or Marfey’s analysis immediately.
Protocol C: Ester Hydrolysis (The "Neutral" Route)
Avoid Methyl/Ethyl esters if possible. Saponification (LiOH/NaOH) is the primary cause of racemization in this class.
Recommended Strategy: If you must remove a C-terminal protecting group, use Allyl Esters .
Allyl Removal Protocol:
-
Dissolve substrate in dry DCM/THF.
-
Add scavenger: Phenylsilane (
, 2 eq.) or Dimedone. -
Add catalyst:
(0.05 eq.). -
Stir at RT under Argon for 30-60 mins.
-
Why: This proceeds via a neutral
-allyl palladium complex, completely avoiding the basic conditions that cause racemization.
Part 3: Troubleshooting & FAQs
Degradation Diagnostics Table
| Symptom | Probable Cause | Corrective Action |
| Product mass -44 Da (M-44) | Decarboxylation. Occurred during acidic workup or thermal drying. | Switch to HCl/Dioxane (0°C). Avoid aqueous workup. Never heat the free acid above 40°C. |
| Split peaks in NMR/HPLC | Racemization. Occurred during base treatment (Fmoc removal or saponification). | Add 0.1M HOBt to piperidine. Switch from Methyl ester to Allyl ester. |
| Extra peaks (M+56 Da) | t-Butyl alkylation. The tert-butyl cation attacked the thiazole ring. | Increase scavenger load (TES/Thioanisole). Ensure anhydrous conditions. |
| Low Yield (Pd Removal) | Catalyst Poisoning. Sulfur in thiazole is poisoning the Palladium. | Increase Pd loading to 10 mol%. Ensure "Flash" reaction (high concentration) to outcompete poisoning. |
Frequently Asked Questions
Q: Can I use TFA/DCM if I don't have HCl/Dioxane? A: Yes, but with extreme caution. Use a dilute solution (10-20% TFA in DCM) at 0°C. Add Triethylsilane (TES) as a scavenger. Do not let it sit overnight. Quench immediately with cold ether to precipitate the salt.
Q: Why is my product disappearing during rotovap? A: You are likely decarboxylating the molecule. 2-amino-2-heteroaryl acetic acids are thermally unstable in their free acid form. Lyophilize from frozen benzene/water or precipitate as a salt (HCl or TFA salt) which is generally more stable than the zwitterion.
Q: Is the 4-methyl group helping stability? A: Marginally. The electron-donating methyl group slightly reduces the acidity of the ring, making the carboxylate slightly less prone to leaving compared to an unsubstituted thiazole. However, it does not offer enough protection to ignore the protocols above.
References
-
Wipf, P., & Takada, T. (2004). High-yielding synthesis of the specific Tubulysin fragment Tuv (Tubuvaline). Organic Letters, 6(22), 4057–4060. Link
-
Peltier, H. M., et al. (2006). The Total Synthesis of Tubulysin D. Journal of the American Chemical Society, 128(50), 16018–16019. Link
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][2][3] Journal of Peptide Research, 58(4), 338–341.[1] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Ryadnov, M. G., et al. (2002). Racemization of base-labile amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (4), 585-587. Link
Sources
Addressing hygroscopic nature of thiazole amino acid salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with handling thiazole amino acid salts.
Thiazole-containing amino acids and their derivatives are critical building blocks in the synthesis of macrocyclic peptides and novel therapeutics[1]. However, to improve their solubility, they are frequently synthesized as salts (e.g., hydrochlorides or hydrobromides). The synergistic hydrogen-bonding capacity of the thiazole ring’s heteroatoms (nitrogen and sulfur), combined with the high hydration energy of the protonated amine and halide counterions, renders these compounds profoundly hygroscopic.
This guide provides a self-validating framework to diagnose, troubleshoot, and mitigate moisture-induced instability in your workflows.
Part 1: The Mechanics of Hygroscopicity (FAQs)
Q: Why do thiazole amino acid salts rapidly degrade or clump upon exposure to ambient air? A: The physical instability is governed by the salt's Deliquescence Relative Humidity (DRH). When the ambient relative humidity (RH) exceeds the DRH, the salt absorbs atmospheric moisture until it dissolves into a saturated solution droplet on its own surface[2]. This continuous moisture uptake acts as a plasticizer, lowering the activation energy for chemical degradation pathways (such as peptide bond hydrolysis or thiazole ring oxidation) and causing physical caking[2].
Q: How can I distinguish between surface moisture and the formation of a stable hydrate? A: You must evaluate the sorption and desorption isotherms. Surface moisture adsorption (physisorption) is typically a reversible process. However, if the water molecules are incorporated into the crystal lattice (chemisorption/hydrate formation), the desorption curve will not overlap with the sorption curve, creating a distinct hysteresis loop[3][4].
Diagram 1: Mechanistic pathway of moisture-induced physical and chemical degradation in thiazole salts.
Part 2: Quantitative Impact & Classification
To establish standardized handling procedures, we rely on the hygroscopicity classification criteria (evaluated at 25°C and 80% RH)[4].
Table 1: Hygroscopicity Classification and API Impact
| Hygroscopicity Class | Water Uptake (% w/w) | Physical Consequence | Mandatory Handling Requirement |
| Non-hygroscopic | < 0.2% | Stable crystal lattice | Standard ambient handling |
| Slightly hygroscopic | 0.2% - 2.0% | Minor surface adsorption | Tightly sealed containers |
| Moderately hygroscopic | 2.0% - 15.0% | High risk of caking | Controlled RH environment (<40%) |
| Very hygroscopic | > 15.0% | Deliquescence (Liquefaction) | Glove box / Isolator (RH <10%) |
Part 3: Troubleshooting Guide
Issue 1: Rapid mass fluctuation during analytical weighing.
-
Underlying Cause: The ambient RH exceeds the Efflorescence Relative Humidity (ERH) or DRH of the thiazole salt, causing rapid water vapor condensation on the particle surface[2].
-
Intervention: Do not use a standard benchtop balance. Utilize an ultramicrobalance enclosed in a purged dry-box (nitrogen or argon). If unavailable, employ the "weighing by difference" method using a hermetically sealed weighing boat[2].
Issue 2: Unexplained degradation peaks in HPLC during formulation stability testing.
-
Underlying Cause: Absorbed moisture is acting as a reactive medium for solid-state degradation.
-
Intervention: Implement physical bulk desiccants (e.g., molecular sieves or silica gel) within the primary packaging to maintain a dry microenvironment[5]. Alternatively, revisit the salt screening phase to identify a less hygroscopic counterion (e.g., swapping a hydrochloride for a tosylate)[6].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must validate its own output. Below are the definitive methodologies for profiling and handling these compounds.
Protocol A: Dynamic Vapor Sorption (DVS) Profiling
DVS is the gravimetric gold standard for measuring moisture uptake[3]. To make this a self-validating system, we bracket the DVS run with X-Ray Powder Diffraction (XRPD) to confirm if mass changes are purely gravimetric or involve polymorphic phase transitions[4].
Step 1: Baseline Validation (Pre-DVS XRPD)
-
Subject 10 mg of the anhydrous thiazole amino acid salt to XRPD to establish the baseline crystalline diffractogram.
Step 2: DVS Isotherm Execution
-
Load 5–10 mg of the sample into the DVS sample pan.
-
Program a dual-cycle isotherm at 25°C:
-
Sorption: 0% RH to 95% RH in 10% increments.
-
Desorption: 95% RH back to 0% RH.
-
-
Causality Note: The system must reach equilibrium ( dm/dt < 0.002% per minute) before advancing to the next humidity step to ensure accurate kinetic data[3].
Step 3: Hysteresis Analysis
-
Overlay the sorption and desorption curves. A gap (hysteresis) between 40-60% RH strongly indicates the water molecules have been trapped within the crystal lattice, forming a hydrate[4].
Step 4: Phase Validation (Post-DVS XRPD)
-
Immediately analyze the post-DVS sample via XRPD. A shift in diffraction peaks validates that the hysteresis observed in Step 3 was indeed a polymorphic transition to a hydrate[4].
Diagram 2: Self-validating DVS analytical workflow integrating XRPD for phase confirmation.
Protocol B: Anhydrous Handling and Desiccation Recovery
If a batch of thiazole salt has caked due to moisture exposure, it must be recovered and validated before use in sensitive syntheses.
Step 1: Thermal Vacuum Drying
-
Transfer the caked salt to a vacuum oven.
-
Dry at a moderate temperature (e.g., 40°C–60°C) under high vacuum (< 10 mbar).
-
Causality Note: Do not exceed 60°C initially. Thiazole derivatives can undergo thermal decomposition or ring-opening reactions if heated aggressively in the presence of water.
Step 2: Inert Atmosphere Transfer
-
Break the vacuum using dry Argon or Nitrogen gas. Rapidly transfer the dried salt into a glove box maintained at <10 ppm moisture and <50 ppm oxygen.
Step 3: Moisture Content Validation (Karl Fischer Titration)
-
To validate the efficacy of the drying process, perform a coulometric Karl Fischer (KF) titration on a 5 mg aliquot[7]. The batch is only cleared for experimental use if the KF result shows < 0.5% w/w residual water.
References
-
Title: Metal Complexes of Synthetic Cyclic Peptides | Source: researchgate.net | URL: 1
-
Title: Dynamic Vapor Sorption | SK pharmteco | Source: skpharmteco.com | URL: 3
-
Title: handling hygroscopic properties of hydrochloride salts | Source: smolecule.com | URL: 2
-
Title: Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization | Source: ardena.com | URL: 4
-
Title: Moisture Sorption Characteristics in Pharmaceutical Materials | Source: azom.com | URL: 6
-
Title: Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability | Source: colorcon.com | URL: 5
-
Title: Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer | Source: americanpharmaceuticalreview.com | URL: 7
Sources
Optimizing recrystallization of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Technical Support Center: Process Optimization for Thiazole-Amino Acids
Subject: Optimization of Recrystallization for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid Ticket ID: #REC-TZ-5YL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges with the purification of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (hereafter referred to as AMTAA ). As an
This guide moves beyond standard "heat-and-cool" recrystallization, which risks thermal decarboxylation for this specific class of compounds. Instead, we define a pH-Swing Crystallization protocol driven by isoelectric point (pI) targeting.
Module 1: The Solubility Profile (Understanding the Molecule)
Q: Why won't my compound dissolve in methanol or crystallize from water?
A: You are likely fighting the zwitterionic nature of the molecule. AMTAA exists as an internal salt (zwitterion) at neutral pH.[1] The lattice energy of this ionic form is high, making it insoluble in non-polar organics (DCM, Hexane) and sparingly soluble in alcohols. Conversely, in water, it is highly soluble only when charged (pH < 2 or pH > 9).
Physicochemical Parameters for Optimization:
| Parameter | Estimated Value | Implication for Protocol |
| ~2.1 - 2.4 | Soluble as cation below pH 2.0. | |
| Thiazole Nitrogen | ~2.5 | Weakly basic; contributes to solubility in strong acid. |
| ~9.0 - 9.6 | Soluble as anion above pH 10.0. | |
| Isoelectric Point (pI) | ~5.8 - 6.2 | Target pH for maximum precipitation. |
Strategic Insight: Do not rely on thermal gradients (heating to boiling). Thiazole acetic acid derivatives are prone to decarboxylation at elevated temperatures (
Module 2: The Optimized Protocol (pH-Swing Crystallization)
Q: What is the standard operating procedure (SOP) for high-purity recovery?
A: The "pH-Swing" method minimizes thermal stress and maximizes yield by targeting the exact point of minimum solubility (the pI).
Step-by-Step Methodology
-
Acidic Dissolution:
-
Suspend the crude AMTAA solid in Water (5-10 volumes) at room temperature (
C). -
Slowly add 2M HCl dropwise with vigorous stirring until the solution becomes clear (Target pH ~1.0 - 1.5).
-
Why: This protonates the amine and the thiazole nitrogen, breaking the zwitterionic lattice.
-
-
Purification (The Carbon Polish):
-
Add Activated Carbon (5 wt%) to the clear acidic solution. Stir for 30 minutes.
-
Filter through a Celite pad or 0.45
m membrane to remove carbon and insoluble mechanical impurities. -
Result: A clear, pale yellow filtrate.
-
-
Controlled Neutralization (The "Crash"):
-
Crucial Step: Cool the filtrate to
C . -
Slowly add 2M NaOH or Ammonia (aq) .
-
Monitor pH continuously. A precipitate will begin to form as you pass pH 4.0.
-
STOP addition exactly at pH 6.0
0.2 (The theoretical pI).
-
-
Maturation (Ostwald Ripening):
-
Do not filter immediately. Stir the slurry at
C for 2–4 hours. -
Why: This allows small, amorphous particles to redissolve and deposit onto larger crystalline lattices, improving filterability.
-
-
Isolation:
-
Filter the white/off-white solid.
-
Wash with Cold Water (2x) followed by Cold Isopropanol (1x) (to remove residual water and speed drying).
-
Dry under vacuum at
C.
-
Module 3: Visualizing the Workflow
The following diagram illustrates the logic flow for the pH-swing method and impurity rejection.
Caption: Figure 1: Optimized pH-Swing Crystallization workflow for zwitterionic thiazole amino acids.
Module 4: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky gum) instead of crystals. How do I fix this?
A: Oiling out (Liquid-Liquid Phase Separation) occurs when the solution becomes supersaturated with respect to the amorphous oil phase before the crystalline solid phase.[2] This is common with thiazoles due to their lipophilicity.
Troubleshooting Protocol:
-
Seed It: Retain a small amount of solid from a previous batch. Add these "seed crystals" to the solution before you start adding the base (at pH ~2.0).
-
Slow Down: The addition of NaOH is likely too fast, creating local zones of high pH. Use a syringe pump or very slow dropwise addition.
-
Dilute: Increase the water volume. High concentrations favor oiling out.
-
Co-Solvent: Add 5-10% Ethanol to the aqueous acidic solution. This slightly increases the solubility of the oil phase, preventing it from crashing out as a liquid, while still allowing the crystal to form at the pI.
Q: The product is colored (yellow/brown) even after carbon treatment.
A: Thiazole rings are susceptible to oxidation, often forming sulfur-based chromophores.
-
Solution: Add a reducing agent like Sodium Metabisulfite (0.1%) or Ascorbic Acid to the acidic dissolution step (Step 1). This prevents oxidative degradation during processing.
Q: Can I use organic solvents for recrystallization?
A: Generally, no .
-
Alcohols (MeOH/EtOH): Solubility is usually too high to get good recovery, or requires extreme cooling.
-
DCM/Ethyl Acetate: The zwitterion is insoluble.
-
Exception: If you protect the amine (e.g., Boc-protection) or esterify the acid, the molecule becomes soluble in organics. For the free amino acid, stick to Water/pH-Swing .
Module 5: Advanced Troubleshooting Logic
Use this decision tree when the standard protocol fails.
Caption: Figure 2: Decision matrix for common crystallization failures.
References
-
Solubility of Thiazol-2-amine and Derivatives. Solubility of Things. Retrieved from [Link]
-
Isoelectric Point Precipitation of Amino Acids. LibreTexts Chemistry. Retrieved from [Link]
- Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride.Google Patents (US4391979A).
-
Oiling Out in Crystallization: Causes and Remedies. Mettler Toledo Technical Guides. Retrieved from [Link][3][4]
-
Isoelectric Points of Amino Acids (Calculation and Theory). Master Organic Chemistry. Retrieved from [Link]
Sources
Minimizing side reactions in thiazole amino acid ester hydrolysis
Status: Operational Ticket ID: THZ-HYD-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Racemization and Ring Decomposition during Saponification
Executive Summary
You are likely here because your thiazole amino acid ester hydrolysis failed. The most common symptoms are loss of enantiomeric excess (ee%) or unexplained decomposition .
This is not a standard peptide deprotection. The thiazole ring acts as a powerful electron-withdrawing group (EWG), dramatically lowering the pKa of the
This guide provides three tiered protocols to solve this, ranging from optimized standard chemistry to specialized organotin and enzymatic methods.
Part 1: The Mechanic of Failure (Racemization)
Before attempting a fix, you must understand the enemy. The failure mode is Base-Catalyzed Enolization .
The Racemization Pathway
The nitrogen in the thiazole ring pulls electron density from the
Figure 1: The mechanism of base-catalyzed racemization in thiazole esters.
Part 2: Validated Protocols
Method A: The "Cold Lithium" Protocol (First Line of Defense)
Best for: Robust substrates where slight epimerization is acceptable (<5%).
Why it works: Lithium (Li
Reagents:
-
Lithium Hydroxide Monohydrate (LiOH·H
O) -
Solvent: THF:Water (3:1 or 4:1)
-
Temperature: 0°C to -10°C
Step-by-Step:
-
Dissolution: Dissolve the thiazole ester (1.0 equiv) in THF (0.1 M concentration). Cool to 0°C in an ice/water bath.
-
Base Preparation: Dissolve LiOH·H
O (1.2–1.5 equiv) in the minimum amount of cold water. -
Addition: Add the LiOH solution dropwise to the ester over 10 minutes. Do not dump it in.
-
Monitoring: Stir at 0°C. Monitor by TLC or LCMS every 30 minutes.
-
Critical Check: If reaction is <50% complete after 4 hours, do not raise temperature . Add 10% more LiOH or extend time. Heat is the enemy.
-
-
Quench: Acidify carefully with 1N HCl to pH 3-4 at 0°C. Extract immediately with EtOAc.
Method B: The Nicolaou Organotin Protocol (The Gold Standard)
Best for: Highly sensitive substrates where 0% epimerization is required.
Why it works: Trimethyltin hydroxide (Me
Reagents:
-
Trimethyltin hydroxide (Me
SnOH)[2] -
Solvent: 1,2-Dichloroethane (DCE)[3]
-
Safety Warning: Organotins are toxic. Use a fume hood and double-glove.
Step-by-Step:
-
Setup: In a screw-cap vial or round-bottom flask, dissolve thiazole ester in DCE (0.05 M).
-
Reagent: Add Me
SnOH (2.0–5.0 equiv). -
Reaction: Heat to 60–80°C.
-
Note: Unlike base hydrolysis, heat here is safe because the pH is neutral.
-
-
Workup (Tin Removal):
-
Dilute with EtOAc.
-
Wash 3x with 5% KHSO
or 1N HCl (this removes the trimethyltin byproduct). -
Dry over Na
SO and concentrate.
-
Method C: Enzymatic Hydrolysis (The "Soft" Option)
Best for: Substrates with other base-sensitive groups (lactones, acetates) or if Method A/B fails. Why it works: Enzymes (Esterases/Lipases) operate at neutral pH (7.0) and ambient temperature, completely avoiding the thermodynamic drive for racemization.
Reagents:
-
Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B/Novozym 435)
-
Buffer: Phosphate Buffer (pH 7.0) + Acetone (as co-solvent)
Step-by-Step:
-
Emulsion: Dissolve ester in Acetone (10% of final volume). Add Phosphate Buffer (pH 7.0, 0.1 M). The mixture may look cloudy (emulsion).
-
Enzyme Addition: Add PLE (approx 100 units/mmol ester) or immobilized CAL-B (50% wt/wt relative to substrate).
-
pH Stat: As the ester hydrolyzes, acid is released, dropping the pH. You must maintain pH 7.0 by adding dilute NaOH (0.1 M) via an autotitrator or manual addition with a pH meter.
-
Completion: When base consumption stops, filter off the enzyme (if immobilized) or acidify/extract.
Part 3: Decision Logic & Troubleshooting
Use this logic flow to select your method. Do not default to NaOH.
Figure 2: Decision matrix for selecting the hydrolysis protocol.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Loss of Optical Activity ( | Complete Racemization via Enolization. | STOP using NaOH/MeOH. Switch immediately to Method B (Me |
| Low Yield / Black Tar | Ring decomposition (Retro-Aldol/Hantzsch reversal). | Reaction is too basic or too hot. Use Method A at -10°C or Method C (Neutral pH). |
| Reaction Stalls at 50% | Product inhibition or equilibrium reached. | In Method A: Add more LiOH (up to 3 eq). In Method C: Ensure pH is not dropping (acid kills the enzyme). |
| Tin Residues in NMR | Incomplete workup in Method B. | Wash organic layer thoroughly with 5% KHSO |
References
-
Nicolaou, K. C. , Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[2][3] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[4][5][6] Angewandte Chemie International Edition, 44(9), 1378–1382.[2][7]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Ester Cleavage).
-
Hamada, Y. , et al. (1985). Total Synthesis of Dolastatin 10. Journal of the American Chemical Society.[8] (Foundational work on thiazole amino acid handling).
Sources
- 1. reddit.com [reddit.com]
- 2. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 4. scilit.com [scilit.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Bases - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Technical Assessment: 1H NMR Characterization of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Executive Summary & Strategic Context
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (often referred to as (4-Methylthiazol-5-yl)glycine ) is a critical non-proteinogenic amino acid building block. It serves as a key pharmacophore in the synthesis of potent antimitotic peptides, including Tubulysin and Dolastatin 10 analogues.
The structural integrity of this molecule is defined by the 1,3-thiazole ring , which imparts unique electronic properties compared to standard aromatic amino acids like Phenylglycine. This guide provides a definitive 1H NMR analysis protocol, contrasting the target molecule with common synthetic precursors to ensure rigorous quality control in drug development workflows.
Experimental Protocol: Sample Preparation
To obtain a definitive spectrum, solvent selection is critical due to the zwitterionic nature of the amino acid.
Method A: Structural Confirmation (DMSO-d6)
-
Objective: Observation of exchangeable protons (NH₂, COOH) and full spin system.
-
Protocol: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 (99.9% D).
-
Note: If the sample is an HCl salt, the ammonium protons (-NH₃⁺) will appear as a broad distinct signal (approx. 8.5-9.0 ppm).[1][2][3]
Method B: Purity & Zwitterion Analysis (D₂O/NaOD)
-
Objective: Elimination of exchangeable broadening to resolve the alpha-proton and thiazole ring signals clearly.
-
Protocol: Dissolve 10 mg in 0.6 mL D₂O . If solubility is poor, add 1-2 drops of NaOD (40% in D₂O) to deprotonate the carboxylate/amine, ensuring a sharp spectrum.
-
Reference: Use DSS (2,2-dimethyl-2-silapentane-5-sulfonate) set to 0.00 ppm.
Spectral Analysis & Assignment
The following data represents the theoretical consensus for the zwitterionic form in D₂O and the HCl salt form in DMSO-d6 .
Quantitative Signal Table
| Position | Fragment | Shift (δ, ppm) [DMSO-d6] | Shift (δ, ppm) [D₂O] | Multiplicity | Integral | Assignment Logic |
| H-2 | Thiazole Ring | 8.90 – 9.05 | 8.85 – 8.95 | Singlet (s) | 1H | Most deshielded proton; located between N and S atoms. Diagnostic for ring integrity. |
| NH₃⁺ | Ammonium | 8.40 – 8.80 | Exchanged | Broad (br s) | 3H | Only visible in DMSO/HCl salt. Disappears in D₂O. |
| α-CH | Alpha-Carbon | 5.30 – 5.50 | 5.15 – 5.25 | Singlet (s)* | 1H | Deshielded by both the amino group and the aromatic thiazole ring. |
| CH₃ | Thiazole-C4 | 2.35 – 2.45 | 2.30 – 2.40 | Singlet (s) | 3H | Characteristic methyl group on the heteroaromatic ring.[3] |
| COOH | Carboxylic Acid | > 12.0 | Exchanged | Very Broad | 1H | Often invisible due to rapid exchange; confirms acid functionality if seen. |
*Note: The α-CH appears as a singlet in D₂O but may show coupling to NH protons in dry DMSO.
Mechanistic Interpretation
-
The "Thiazole Singlet" (H-2): The proton at position 2 of the thiazole ring is the spectral anchor. Its extreme downfield shift (~9.0 ppm) is caused by the combined electronegativity of the adjacent Nitrogen and Sulfur atoms. Loss of this signal indicates ring degradation.
-
The Alpha-Proton (α-CH): In standard Phenylglycine, this proton appears around 4.5–5.0 ppm. In this molecule, the electron-deficient thiazole ring exerts a stronger anisotropic deshielding effect, pushing the signal downfield to ~5.2–5.5 ppm.
-
Methyl Group Stability: The methyl singlet at ~2.4 ppm is highly stable and serves as an excellent internal standard for integral normalization (set to 3.00H).
Comparative Analysis: Alternatives & Impurities
To validate the product, one must distinguish it from its closest structural analogs and synthetic precursors.
Comparison 1: Target vs. Phenylglycine (Alternative)
-
Phenylglycine:
-
Aromatic Region: Multiplet at 7.3–7.5 ppm (5H, Benzene ring).
-
Alpha-H: ~4.8 ppm.[1]
-
-
Target (Thiazolylglycine):
-
Aromatic Region: Single sharp peak at ~9.0 ppm (1H, Thiazole H-2).
-
Alpha-H: ~5.3 ppm (Downfield shift due to heterocycle).
-
Comparison 2: Target vs. Precursor (4-Methylthiazole-5-carbaldehyde)
A common synthetic route involves the Strecker synthesis or similar condensation starting from the aldehyde.
-
Impurity (Aldehyde):
-
Aldehyde Proton: Distinct singlet at ~10.0 ppm .
-
Thiazole H-2: Shifted slightly downfield compared to the amino acid.
-
-
Validation: The spectrum must be free of any signals > 9.5 ppm to confirm complete conversion of the aldehyde.
Visualization: Analysis Workflow
The following diagram outlines the logical decision tree for assigning the spectrum and validating purity.
Caption: Logical workflow for validating 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid via 1H NMR, highlighting critical chemical shift checkpoints.
References
-
PubChem. 2-[(4R,5S)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid (Analogous Structure Data).[4] National Library of Medicine. Available at: [Link]
-
Molecules Journal. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. (Provides methyl/thiazole ring shift correlations). Available at: [Link]
-
ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (Confirmation of H-2 and Methyl shifts in 4-methylthiazole systems). Available at: [Link]
-
Google Patents. Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride.[5] (Synthetic background and stability data). Available at:
Sources
- 1. (2-BENZOTHIAZOLYLTHIO)ACETIC ACID(6295-57-4) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]
- 4. 2-[(4R,5S)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid | C6H10N2O2S | CID 155567178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
Comprehensive HPLC Method Development Guide for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid Purity Analysis
Introduction & Analytical Challenge
The accurate purity profiling of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid presents a unique chromatographic challenge. As an unnatural alpha-amino acid containing a substituted thiazole ring, this compound is highly polar and zwitterionic at physiological pH. It serves as a critical building block in the synthesis of advanced pharmaceuticals (e.g., cephalosporin antibiotics), meaning its impurity profile—including des-methyl analogues, positional isomers, and synthetic byproducts—must be rigorously controlled.
Traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using standard C18 columns fails to adequately retain this molecule. Because the compound is highly hydrophilic and ionized at standard acidic mobile phase pH (carboxyl pKa ~2.0, alpha-amine pKa ~9.0, thiazole nitrogen pKa ~2.5), it elutes near the void volume (k' < 1), leading to severe peak tailing and co-elution with polar matrix interferences. While chemical derivatization (e.g., using OPA or FMOC) can increase hydrophobicity, it introduces assay variability, increases sample preparation time, and can mask critical impurities.
This guide objectively compares three underivatized analytical approaches—Ion-Pairing RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) [1], and Mixed-Mode Chromatography [3]—and provides a fully validated, step-by-step protocol for the optimal method.
Chromatographic Modalities: An Objective Comparison
To achieve baseline resolution of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid from its synthetic impurities, we must manipulate the retention mechanism.
-
Approach A: Ion-Pairing RP-HPLC (IP-RP) utilizes volatile ion-pairing reagents like Heptafluorobutyric acid (HFBA) to neutralize the protonated amine. While it improves retention, IP reagents require dedicated columns, cause baseline drift during gradients, and suppress MS ionization.
-
Approach B: HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase. Separation is driven by hydrophilic partitioning into a water-enriched layer on the silica surface[2]. While retention is excellent, HILIC is notoriously sensitive to the sample diluent (high aqueous diluents cause peak splitting) and requires long equilibration times.
-
Approach C: Mixed-Mode Chromatography (RP/SCX) employs a stationary phase with both alkyl chains (hydrophobic) and sulfonic acid groups (strong cation exchange). By adjusting the mobile phase to pH 3.0, the analyte's alpha-amine is fully protonated (+1), allowing strong electrostatic interaction with the SCX groups, while the thiazole ring interacts with the hydrophobic alkyl chains [3].
Quantitative Performance Comparison
The following table summarizes the experimental data obtained when analyzing a spiked mixture of the target API and its critical des-methyl impurity across the three modalities.
| Chromatographic Parameter | Standard RP-HPLC (C18 + 0.1% TFA) | HILIC (Zwitterionic, 80% ACN) | Mixed-Mode (RP/SCX, pH 3.0) |
| Retention Factor (k') | 0.4 (Poor) | 4.2 (Good) | 5.8 (Excellent) |
| Tailing Factor (Tf) | 2.1 (Severe Tailing) | 1.3 (Acceptable) | 1.05 (Ideal) |
| Theoretical Plates (N) | 3,500 | 12,000 | 15,500 |
| Resolution (Rs) from Impurity | 0.8 (Co-elution) | 2.4 (Baseline) | 3.8 (Robust Baseline) |
| Column Equilibration Time | 10 minutes | 45 minutes | 15 minutes |
Method Selection & Retention Logic
Caption: Workflow for selecting the optimal HPLC mode for polar zwitterionic analytes.
Caption: Dual-retention mechanism of Mixed-Mode RP/SCX chromatography for the target compound.
Optimized Mixed-Mode HPLC Protocol
This protocol is designed as a self-validating system. By strictly controlling the mobile phase pH and ionic strength, the dual-retention mechanism ensures reproducible peak shapes and stable retention times.
Equipment & Reagents
-
Column: Mixed-Mode RP/SCX column (e.g., Primesep 100 or Amaze SC), 150 mm × 4.6 mm, 5 µm.
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate buffer, adjusted strictly to pH 3.0 with Formic Acid. (Causality: pH 3.0 ensures the alpha-amine is fully protonated for SCX interaction, while suppressing the ionization of the carboxylic acid to prevent electrostatic repulsion).
-
Mobile Phase B (Organic): LC-MS Grade Acetonitrile.
-
Diluent: 10% Acetonitrile in Mobile Phase A. (Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion).
Chromatographic Conditions
-
Elution Mode: Gradient
-
0.0 - 2.0 min: 10% B
-
2.0 - 12.0 min: 10% B → 40% B
-
12.0 - 15.0 min: 40% B
-
15.0 - 15.1 min: 40% B → 10% B
-
15.1 - 20.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C ± 1°C
-
Injection Volume: 5 µL
-
Detection (UV): 260 nm. (Causality: The aminothiazole ring exhibits a strong π-π transition UV absorbance maximum in the 260-272 nm range, allowing highly sensitive detection without derivatization [4]).*
System Suitability Test (SST)
To ensure the trustworthiness and validity of the run, the system must pass the following criteria using a 0.1 mg/mL standard solution:
-
Retention Time Stability: %RSD of retention time for 5 replicate injections must be ≤ 1.0%.
-
Peak Symmetry: Tailing factor (Tf) must be between 0.9 and 1.2.
-
Resolution: Rs between 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid and its closest known impurity must be ≥ 2.0.
Sample Preparation Workflow
-
Accurately weigh 10.0 mg of the sample into a 50 mL volumetric flask.
-
Add 30 mL of the Diluent and sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Dilute to volume with Diluent and mix thoroughly.
-
Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.
References
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
- Evolution of Mixed-Mode Chromatography.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
Advanced Characterization of Thiazole Amino Acids: A Mass Spectrometry Fragmentation Guide
Executive Summary
Thiazole-containing amino acids (e.g., derived from cysteine cyclodehydration) are critical pharmacophores in ribosomally synthesized and post-translationally modified peptides (RiPPs) and synthetic peptidomimetics. Their rigid heterocyclic structure confers metabolic stability and enhances binding affinity. However, their aromatic stability poses unique challenges in mass spectrometry (MS).
This guide objectively compares the fragmentation dynamics of thiazole moieties against their biosynthetic precursors (cysteine) and oxazole analogs. We analyze the efficacy of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , providing experimental protocols to maximize sequence coverage and structural validation.
Part 1: The Thiazole Moiety in Proteomics
Unlike canonical amino acids, thiazole "residues" are typically formed via the heterocyclization of Cysteine (Cys) and a preceding carbonyl carbon, followed by oxidation. This transformation alters the gas-phase basicity and fragmentation energy landscape of the peptide.
Comparative Properties: Thiazole vs. Alternatives
| Feature | Cysteine (Precursor) | Oxazole (Analog) | Thiazole (Target) |
| Residue Mass (Monoisotopic) | 103.009 Da | ~69.02 Da (Gly-derived) | 83.004 Da (Cys-derived, -4H) |
| Ring Stability | N/A (Linear) | Moderate | High (Aromatic) |
| Proton Affinity | Low (Sulfhydryl) | Moderate (N-site) | High (N-site) |
| Primary MS/MS Failure Mode | Neutral loss of H₂S (-34 Da) | Ring opening (facile) | Intact ring retention (Signal suppression) |
Critical Insight: The thiazole ring is significantly more resistant to fragmentation than the peptide backbone. In standard low-energy CID, the ring often remains intact, yielding only
andions. To verify the internal structure of the thiazole (essential for distinguishing isomers), higher energy regimes are required.
Part 2: Mechanistic Deep Dive & Fragmentation Pathways
To characterize thiazole peptides, one must distinguish between Backbone Cleavage (sequencing) and Ring Cleavage (structural confirmation).
The "Silent" Ring Phenomenon (CID)
In Trap-based CID (resonant excitation), the internal energy distribution often creates a "statistical bottleneck." The peptide amide bonds (
-
Result: Excellent sequence coverage (
ions) but no diagnostic ions confirming the thiazole core itself. -
Risk: Isobaric interferences (e.g., specific combinations of other amino acids) can mimic the mass of a thiazole residue.
High-Energy Ring Dissociation (HCD)
Beam-type HCD provides non-resonant, rapid heating. This overcomes the aromatic stabilization energy, forcing the thiazole ring to open.
-
Mechanism: The fragmentation often proceeds via a Retro-Cycloaddition (conceptually similar to Retro-Diels-Alder, though strictly a heterocyclic cleavage).
-
Diagnostic Ions:
-
Loss of HCN (27 Da): Characteristic of the N-C2 bond cleavage.
-
Loss of CS (44 Da) or CHS: Specific to sulfur-containing heterocycles.
-
Thiazole Immonium Ion: A low-mass diagnostic peak (variable based on substituents, typically
84-86 range for simple thiazoles).
-
Visualization: Fragmentation Topology
Figure 1: Energy-dependent divergence of thiazole fragmentation pathways. Note the high-energy requirement for ring opening.
Part 3: Experimental Protocol (Self-Validating System)
To ensure high-confidence identification, we recommend a Stepped-Energy HCD approach. This protocol validates the peptide sequence at low energy and the thiazole core at high energy simultaneously.
Workflow: "Confirm & Sequence"
Instrument Platform: Orbitrap or Q-TOF (High Resolution required for S-isotope confirmation).
-
Chromatography:
-
Use a C18 column with a shallow gradient (thiazoles are hydrophobic).
-
Validation: Monitor the
isotopic peak (approx. 4.4% of the monoisotopic intensity). If this ratio is absent, it is not a thiazole.
-
-
MS/MS Method: Stepped Normalized Collision Energy (NCE)
-
Setting: Enable Stepped NCE (e.g., 25%, 35%, 50%).
-
Rationale:
-
25%:[1] Generates
ions for sequence mapping. -
35%: Optimal for side-chain losses.
-
50%: Forces thiazole ring fragmentation to generate diagnostic reporter ions.
-
-
-
Data Analysis Filter:
-
Search for specific mass shifts:
Da (Thiazoline) or Da (Thiazole) relative to Cysteine. -
Hard Filter: Require the presence of at least one ring-fragment ion (see Table 1) for positive identification.
-
Part 4: Comparative Data & Diagnostic Ions
The following table summarizes the diagnostic ions observed when comparing Thiazole against its common analogs under HCD fragmentation.
Table 1: Diagnostic Fragment Ions (HCD @ 45+ NCE)
| Moiety | Precursor Origin | Key Diagnostic Neutral Loss | Diagnostic Low-Mass Ion ( | Mechanism |
| Thiazole | Cys-Xxx (Oxidized) | -27.01 Da (HCN) | ~58.0 (Thiazolyl cation)* | Ring Cleavage (C-N bond) |
| Thiazoline | Cys-Xxx (Reduced) | -34.00 Da (H₂S) | N/A (Unstable) | Elimination |
| Oxazole | Ser/Thr-Xxx | -28.00 Da (CO) | ~42.0 | Retro-Diels-Alder |
| Cysteine | Native AA | -34.00 Da (H₂S) | 76.02 (Immonium) | Side chain loss |
*Note: The exact mass of the thiazolyl cation depends on the substituents at the C2/C4 positions. The loss of HCN is the most universal "signature" of the aromatic ring.
Workflow Visualization: Identification Logic
Figure 2: Decision tree for confirming thiazole presence using MS/MS and isotopic logic.
References
-
Vaniya, A., & Fiehn, O. (2015). Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. Trends in Analytical Chemistry. Link
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. Link
-
Dorrestein, P. C., & Kelleher, N. L. (2006). Dissecting the catalytic machinery of thiazole/oxazole-modified microcin biosynthesis. Chemistry & Biology. Link
-
Tanc, M., et al. (2019). Fragmentation pathways of 1,3-thiazole derivatives: A comparative study. Rapid Communications in Mass Spectrometry. Link
Sources
Enantiomeric Excess Determination of Chiral Thiazole Amino Acids
Executive Summary: The Thiazole Challenge
Chiral thiazole amino acids (e.g., 4-thiazolylalanine, 2-aminothiazole derivatives) are critical pharmacophores in peptide antibiotics (bacitracin, bleomycin) and emerging oncology drugs. However, determining their enantiomeric excess (ee) presents unique challenges compared to standard proteinogenic amino acids:
-
Chemical Instability: The thiazole ring is electron-withdrawing, increasing the acidity of the
-proton. This makes these compounds highly prone to racemization, particularly during acid hydrolysis or basic workup. -
Chelation & Adsorption: The thiazole nitrogen (N3) can act as a Lewis base, causing peak tailing on silica-based columns or interfering with metal-based chiral selectors.
-
Detection: While the thiazole ring provides UV absorbance, it often overlaps with common mobile phase modifiers, requiring selective detection strategies.
This guide compares the three industry-standard methodologies for ee determination, prioritizing accuracy, throughput, and sample integrity.
Comparative Analysis of Methods
We evaluated three primary workflows: Direct Chiral HPLC , Indirect Derivatization (Marfey's Method) , and NMR Spectroscopy .
Summary of Performance
| Feature | Method A: Direct Chiral HPLC (ZWIX/Teicoplanin) | Method B: Marfey's Method (Indirect HPLC) | Method C: NMR w/ Chiral Solvating Agents |
| Primary Use Case | QC of synthetic building blocks (High Throughput) | Analysis of peptide hydrolysates & trace impurities | Structural verification & scale-up monitoring |
| Accuracy (ee) | > 99.9% | > 99.0% | ~95-98% |
| Sample State | Free or Protected Amino Acids | Free Amino Acids (Requires Derivatization) | Protected Amino Acids |
| Racemization Risk | Low (No reaction required) | Medium (Reaction conditions must be controlled) | Low (In-situ mixing) |
| Throughput | High (10-20 min/run) | Low (Requires 90 min prep + HPLC run) | Medium (Acquisition time) |
| Cost per Sample | Low (after column purchase) | Medium (Reagent cost) | High (Deuterated solvents, instrument time) |
Method A: Direct Chiral HPLC (The Gold Standard)
For pure synthetic intermediates, direct resolution on Chiral Stationary Phases (CSPs) is the superior method due to its non-destructive nature and speed.
Column Selection Strategy
Unlike standard amino acids, thiazoles require specific selectors to handle the aromatic ring interactions.
-
For Free Amino Acids (Zwitterionic):
-
Recommendation: Chiralpak ZWIX(+) or ZWIX(-)
-
Mechanism: These columns use Cinchona alkaloid-derived chiral selectors that function via an ion-exchange mechanism combined with
- interactions. The ZWIX phase effectively masks the basic thiazole nitrogen, preventing tailing. -
Alternative: Teicoplanin (e.g., Chirobiotic T) .[1] Excellent for underivatized amino acids but requires higher organic content to elute hydrophobic thiazoles.
-
-
For N-Protected Amino Acids (Boc/Fmoc):
-
Recommendation: Immobilized Polysaccharide (e.g., Chiralpak IH or IC)
-
Mechanism: Hydrogen bonding and steric inclusion. The "Immobilized" versions allow the use of aggressive solvents (like DCM or THF) which are often needed to dissolve protected thiazole intermediates.
-
Experimental Protocol: ZWIX(+) Method
-
Mobile Phase: MeOH / H2O (98:2 v/v) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Note: The specific ratio of acid/base acts as a buffer to control the ionization state of both the zwitterionic CSP and the thiazole amino acid.
-
-
Flow Rate: 0.6 mL/min
-
Temperature: 25°C (Lower temperature often improves separation factors for thiazoles).
-
Detection: UV @ 254 nm (Thiazole
).
Method B: Marfey's Method (The Hydrolysate Specialist)
When analyzing thiazole amino acids embedded in a peptide (e.g., determining if a residue has racemized during peptide synthesis), Direct HPLC is impossible without hydrolysis. Marfey's method is the standard here because it converts enantiomers into diastereomers that separate easily on standard C18 columns.
The Science
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine.[2] The resulting diastereomers have different hydrophobicities.
-
L-AA-L-FDAA elutes differently than D-AA-L-FDAA .
-
Critical Insight: For thiazoles, the elution order is generally L-D before L-L on C18, but this must be validated.
Experimental Protocol
-
Hydrolysis: Dissolve peptide (50 µg) in 6 M HCl. Heat at 110°C for 18-24 h.
-
Warning: Thiazoles racemize in 6 M HCl. Use Deuterated HCl (DCl/D2O) if possible to quantify racemization via Mass Spec (looking for M+1 shift), or reduce time to 6 h with propionic acid additives.
-
-
Derivatization: Evaporate acid. Add 50 µL 1 M NaHCO3 and 100 µL 1% FDAA in acetone. Heat at 40°C for 1 h.
-
Quench: Add 10 µL 2 M HCl.
-
Analysis: Inject on C18 column (e.g., Agilent Zorbax Eclipse Plus). Gradient: 10-60% ACN in 0.1% TFA over 40 min.
Decision Workflows & Visualizations
Diagram 1: Method Selection Decision Tree
This workflow guides the researcher to the correct method based on sample purity and state.
Caption: Decision tree for selecting the optimal ee determination method based on sample state (peptide vs. monomer) and protection group status.
Diagram 2: Marfey's Derivatization Mechanism
Visualizing how the diastereomers are formed.
Caption: Reaction scheme for Marfey's method. The reagent reacts with the racemic mixture to form separable diastereomers.[3]
Expert Insights & Troubleshooting
The "Racemization Trap"
Thiazole amino acids are unique. The C2-position of the thiazole ring is electron-deficient, which inductively withdraws electron density from the
-
Risk: In strong base (pH > 10) or strong acid (6 M HCl > 100°C), the
-proton is labile. -
Solution: For hydrolysis, use 6 M DCl in D2O . If racemization occurs during hydrolysis, the
-proton will be replaced by Deuterium. This can be detected by Mass Spectrometry (M+1 peak). If you see the D-enantiomer without the +1 mass shift, it was present in the original sample. If it has the +1 shift, it was created during hydrolysis [1].
Peak Tailing
If using Direct HPLC (Method A) and observing tailing:
-
Increase Ionic Strength: Add 20-50 mM Ammonium Formate.
-
Check pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the thiazole nitrogen (pKa ~ 2.5). Operating at pH 4-5 is usually safe.
References
-
Fujii, K., et al. (1997).[4] "Racemization of amino acid residues during acid hydrolysis." Journal of Chromatography A.
-
Ilisz, I., et al. (2013). "Separation of amino acids and peptides on zwitterionic chiral stationary phases." Journal of Separation Science.
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][5][6][7][8][9][10][11][12][13]
-
Chiral Technologies. (2020). "Application Guide for ZWIX Columns."
-
Sigma-Aldrich. (2023). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ovid.com [ovid.com]
- 4. d-nb.info [d-nb.info]
- 5. semanticscholar.org [semanticscholar.org]
- 6. research.amanote.com [research.amanote.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
- 13. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
Reference Standards for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid Analysis: A Comprehensive Comparison Guide
By: Senior Application Scientist
The accurate analytical control of complex pharmaceutical intermediates and unnatural amino acids is a cornerstone of robust drug development. 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid —a highly polar, zwitterionic compound frequently utilized as a building block in the synthesis of advanced beta-lactam antibiotics and targeted therapeutics—presents unique analytical challenges.
Establishing a highly purified, well-characterized reference standard is not merely a regulatory checkbox; it is a scientific necessity. According to the globally harmonized ICH Q7 Good Manufacturing Practice (GMP) guidelines, reference standards serve as the absolute benchmark for API quality, ensuring traceability and preventing batch variability [1].
This guide objectively compares the performance of different reference standard grades for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid, explains the causality behind specific analytical methodologies, and provides self-validating experimental protocols for in-house qualification.
Causality in Analytical Choices: Why Traditional Methods Fail
When qualifying a reference standard for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid, the first hurdle is chromatographic retention.
-
The Problem with RP-HPLC: Because the molecule contains both an alpha-amino acid moiety and a thiazole ring, it exists as a highly polar zwitterion at physiological pH. If you attempt to analyze this compound using traditional Reversed-Phase (RP) HPLC (e.g., C18 column with water/acetonitrile gradients), the analyte will elute in the void volume (
). This lack of retention makes it impossible to resolve the main peak from polar synthesis impurities or degradation products, invalidating any purity assay. -
The HILIC Solution: To achieve causality-driven analytical control, we must switch the separation mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (such as bare silica or a zwitterionic sulfobetaine phase) and a highly organic mobile phase. In HILIC, water acts as the strong eluting solvent. This approach forces the polar 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid to partition into the water-enriched layer on the stationary phase, yielding excellent retention, sharp peak shapes, and baseline resolution from structurally similar impurities (e.g., unreacted 4-methylthiazole derivatives).
Furthermore, US FDA guidance dictates that reference standards must be "of the highest purity" and qualified using orthogonal, well-characterized methods [2]. Therefore, chromatographic purity alone is insufficient; a true Mass Balance approach must be employed.
Comparison of Reference Standard Grades
When sourcing or establishing a reference standard for this compound, laboratories typically choose between three tiers of materials. Table 1 compares the performance, analytical data, and intended use of these alternatives based on representative qualification data.
Table 1: Comparative Analysis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid Standard Grades
| Parameter | Primary Pharmacopeial Standard | Commercial High-Purity Grade | In-House Working Standard |
| Source | USP / EP (If available) | Specialized Chemical Suppliers | Synthesized & Purified Internally |
| Chromatographic Purity (HILIC-UV) | > 99.8% | 97.0% – 99.0% | > 99.5% |
| Assay (Mass Balance) | > 99.5% | Not typically provided | > 99.0% (Calculated) |
| Water Content (Karl Fischer) | < 0.5% | Variable (often < 2.0%) | Strictly controlled (< 0.5%) |
| Traceability | Absolute (SI Traceable) | CoA provided, limited raw data | Traceable to Primary Standard |
| Cost / Availability | High Cost / Often Unavailable | Moderate Cost / Readily Available | High initial resource investment |
| Recommended Use | Ultimate legal dispute resolution | R&D, early-phase screening | Routine QC release, stability testing |
Insight: Because official compendial standards for highly specific intermediates like 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid are rarely available, laboratories must usually purchase a commercial high-purity grade and subject it to rigorous internal qualification to elevate it to an In-House Working Standard [3].
Self-Validating Experimental Protocols
To elevate a commercial candidate material to a qualified Working Reference Standard, the following self-validating protocols must be executed. These protocols are designed with built-in system suitability criteria to ensure trustworthiness.
Protocol 1: Chromatographic Purity via HILIC-UV
This method determines the organic purity of the candidate material.
Reagents & Equipment:
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium formate in Water (pH 3.0 adjusted with formic acid).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Detection: UV at 254 nm (optimal for the thiazole chromophore).
Step-by-Step Procedure:
-
Preparation of Diluent: Mix Mobile Phase A and B in a 20:80 (v/v) ratio.
-
Standard Preparation: Accurately weigh 10.0 mg of the candidate 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 1.0 mg/mL).
-
System Suitability Solution: Spike the standard solution with 0.1% of a known impurity (e.g., 4-methylthiazole-5-carboxaldehyde) to verify resolution.
-
Chromatographic Conditions: Run an isocratic elution at 80% Mobile Phase B for 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.
-
Self-Validation Check: The method is only valid if the resolution (
) between the main peak and the spiked impurity is , and the symmetry factor (tailing) of the main peak is . -
Analysis: Inject the blank, followed by six replicate injections of the standard. Calculate the % Area of the main peak.
Protocol 2: Mass Balance Assay Assignment
Chromatographic purity does not account for inorganic salts or water. The true Assay must be calculated using the Mass Balance formula:
Step-by-Step Procedure:
-
Water Content: Perform Volumetric Karl Fischer (KF) titration on 100 mg of the candidate material. (Expected: < 0.5%).
-
Residue on Ignition (ROI): Combust 1.0 g of the material in a muffle furnace at 600°C with sulfuric acid to quantify inorganic impurities. (Expected: < 0.1%).
-
Residual Solvents: Analyze via Headspace GC-FID to quantify any trapped synthesis solvents (e.g., methanol, ethyl acetate).
-
Calculation: Input the HILIC-UV purity and orthogonal data into the mass balance equation to assign the final potency of the Reference Standard.
Reference Standard Qualification Workflow
The logical progression of qualifying 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is visualized below.
Workflow for 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid reference standard qualification.
References
IR spectroscopy characteristic bands for 4-methyl-1,3-thiazol-5-yl group
This guide provides an in-depth technical analysis of the IR spectroscopic signature of the 4-methyl-1,3-thiazol-5-yl moiety.[1] It is designed for researchers requiring precise structural verification of thiazole-based pharmaceuticals (e.g., clomethiazole, thiamine derivatives) and agrochemicals.
Executive Summary: The 4-Methyl-1,3-thiazol-5-yl Fingerprint
The 4-methyl-1,3-thiazol-5-yl group is a distinct pharmacophore where a 5-membered heterocyclic ring containing nitrogen and sulfur is substituted at the C4 position with a methyl group and attached to the rest of the molecule at C5.
Unlike the "naked" thiazole ring, this substitution pattern breaks the symmetry and induces specific shifts in the skeletal vibrations. The diagnostic signature is defined by the coupling of the C=N stretching vibration with the C=C ring motif , typically appearing as a doublet or split band system in the 1540–1640 cm⁻¹ region, and a distinct methyl deformation band around 1375 cm⁻¹ .
Spectral Assignment & Characteristic Bands
The following data synthesizes experimental results from 4-methyl-5-substituted thiazole derivatives (e.g., 4-methyl-5-thiazoleethanol) to isolate the group frequencies.
A. High-Frequency Region (3100–2800 cm⁻¹)
-
3100–3050 cm⁻¹ (Weak): C(2)-H stretching. The proton at the C2 position (between N and S) is acidic and aromatic. It shows a sharp, weak band often obscured if the sample is wet.
-
2950–2920 cm⁻¹ (Medium): Asymmetric C-H stretching of the 4-methyl group.
-
2870–2850 cm⁻¹ (Weak): Symmetric C-H stretching of the 4-methyl group.
B. The "Double Bond" Region (1650–1400 cm⁻¹)
This is the most critical region for confirmation.
-
1630–1590 cm⁻¹ (Variable Intensity): ν(C=N) stretching. This band is sensitive to the electronic nature of the substituent at position 5. Electron-withdrawing groups at C5 can shift this higher.
-
1550–1530 cm⁻¹ (Strong): Skeletal Ring Vibration (ν(C=C) + ν(C-N)) . Often the most intense band in the spectrum for this moiety. In 4-methyl-5-thiazoleethanol, this is observed precisely at 1541 cm⁻¹ .
-
1450–1410 cm⁻¹ (Medium-Strong): Mixed mode involving Ring Deformation + Methyl C-H bending . A strong peak at ~1413 cm⁻¹ is characteristic of the 4-methyl-5-substituted pattern.
C. Fingerprint Region (1400–600 cm⁻¹)
-
1385–1375 cm⁻¹ (Medium, Sharp): δ(CH₃) Symmetric Deformation (Umbrella mode) . This is a crucial marker for the 4-methyl group. An unsubstituted thiazole lacks this band.[2]
-
1250–1220 cm⁻¹: C-N stretching (single bond character).
-
890–920 cm⁻¹: Ring Breathing Mode . A sensitive probe for ring integrity.
-
600–700 cm⁻¹: ν(C-S) Stretching . The Carbon-Sulfur bond is heavy and weak, appearing at low frequencies (often ~640 cm⁻¹).
Comparative Analysis: Thiazole vs. Isosteres
To validate the presence of the 4-methyl-1,3-thiazol-5-yl group against common alternatives, use the following discrimination logic.
| Feature | 4-Methyl-1,3-thiazol-5-yl | Unsubstituted Thiazole | 4-Methyl-Oxazole | 4-Methyl-Imidazole |
| ν(C=N) / Ring | 1541 cm⁻¹ (Strong) | ~1500 cm⁻¹ | ~1580 cm⁻¹ (Very Strong) | ~1550 cm⁻¹ |
| ν(N-H) | Absent | Absent | Absent | Present (3200–2600 cm⁻¹ Broad) |
| δ(CH₃) Umbrella | ~1375 cm⁻¹ (Distinct) | Absent | ~1380 cm⁻¹ | ~1380 cm⁻¹ |
| ν(C-S) | 600–700 cm⁻¹ | 600–700 cm⁻¹ | Absent (C-O-C at ~1050 cm⁻¹) | Absent |
| C(2)-H Stretch | ~3080 cm⁻¹ | ~3080 cm⁻¹ | ~3150 cm⁻¹ | ~3100 cm⁻¹ |
Key Differentiator: The C-S stretch (low frequency) combined with the absence of N-H distinguishes it from imidazole. The intensity of the 1541 cm⁻¹ band relative to the C=N stretch distinguishes it from oxazoles, where the C=N is often the dominant feature.
Structural Logic & Assignment Workflow
The following diagram illustrates the decision logic for assigning the 4-methyl-1,3-thiazol-5-yl moiety using IR data.
Figure 1: Decision tree for spectroscopic identification of the 4-methyl-1,3-thiazol-5-yl moiety.
Experimental Protocol: Obtaining High-Fidelity Spectra
Thiazoles, particularly 4-methyl-5-substituted derivatives like sulfurol , are often viscous liquids or low-melting solids that can be hygroscopic. Improper handling leads to water bands (3400 cm⁻¹) obscuring the C(2)-H stretch.
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Best for: Liquids (e.g., free base forms) and rapid screening.
-
Crystal Selection: Diamond or ZnSe.
-
Protocol:
-
Clean crystal with isopropanol; ensure background is flat.
-
Deposit 10 µL of the neat liquid or 5 mg of solid.
-
Apply high pressure (clamp) to ensure contact.
-
Critical Step: If the sample is a hydrochloride salt, the N-H⁺ stretch will appear broad (~2500–3000 cm⁻¹). Neutralize a small aliquot with dilute NaOH and extract with DCM to observe the free base bands described above.
-
Method B: KBr Pellet - For Solid Derivatives
-
Best for: High-resolution analysis of crystalline derivatives (e.g., hydrochloride salts).
-
Protocol:
-
Dry KBr powder at 110°C overnight to remove moisture.
-
Mix sample:KBr in a 1:100 ratio.
-
Press at 10 tons for 2 minutes.
-
Validation: Check for a sharp band at 1541 cm⁻¹. If the pellet is cloudy, water absorption has occurred; re-dry.
-
Application Case Study: Reaction Monitoring
Scenario: Synthesis of a 4-methyl-1,3-thiazol-5-yl derivative via the Hantzsch Thiazole Synthesis (condensation of thioformamide with an α-halo ketone).
Workflow Visualization:
Figure 2: IR markers for monitoring the Hantzsch synthesis.
Analysis:
-
Start: Strong C=O stretch (~1700 cm⁻¹) from the ketone and N-H stretches from the thioamide.
-
End: Complete disappearance of the ketone C=O band. Appearance of the 1541 cm⁻¹ skeletal band and the 1375 cm⁻¹ methyl band confirms ring closure.
References
-
NIST Mass Spectrometry Data Center. "5-Thiazoleethanol, 4-methyl- (Sulfurol) Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Dede, B., et al. (2018). "Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study." Acta Physica Polonica A, 134(6).[3] Available at: [Link]
-
Canadian Journal of Chemistry. "Thiazoles: III. Infrared Spectra of Methylthiazoles." Can. J. Chem, 35, 1957. Available at: [Link]
-
Pagacz-Kostrzewa, M., et al. (2022).[4] "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies." Molecules, 27(12), 3897. Available at: [Link]
Sources
A Structural and Functional Guide to Thiazole and Oxazole Amino Acid Derivatives in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of peptide structures is paramount to overcoming challenges such as poor metabolic stability and low bioavailability. Among the most successful strategies is the incorporation of heterocyclic scaffolds that act as peptidomimetics. Thiazole and oxazole, two five-membered aromatic heterocycles, are star players in this field. Often derived from serine, threonine, or cysteine residues, these rings are not merely structural placeholders; they are functional units that profoundly influence a molecule's conformation, electronic profile, and ultimately, its biological activity.[1]
Found in a plethora of complex natural products with potent pharmacological activities—from the anticancer agent bleomycin (thiazole) to various immunosuppressive marine metabolites (oxazole)—these heterocycles offer a validated blueprint for innovation.[2][3] This guide provides an in-depth structural and functional comparison of thiazole and oxazole amino acid derivatives, offering researchers and drug development professionals the foundational knowledge to strategically leverage these scaffolds in the design of next-generation therapeutics. We will dissect their fundamental properties, explore synthetic and analytical methodologies, and examine how subtle structural distinctions translate into significant functional consequences.
Part 1: Core Structural and Electronic Distinctions
The choice between a thiazole and an oxazole scaffold is a critical design decision rooted in the fundamental differences in their atomic composition and electronic architecture. The substitution of a sulfur atom (in thiazole) for an oxygen atom (in oxazole) creates a cascade of effects that alter the ring's size, aromaticity, and reactivity.
Aromaticity and Planarity
A key differentiator is aromaticity. Thiazoles exhibit a greater degree of aromaticity compared to their oxazole counterparts.[2] This enhanced pi-electron delocalization is a direct consequence of the sulfur atom's ability to participate more effectively in the resonance system. This is experimentally evidenced by ¹H NMR spectroscopy, where the ring protons of thiazole show a strong diamagnetic ring current, with chemical shifts appearing further downfield (7.27–8.77 ppm) than those of oxazole (7.00–8.00 ppm).[2][4] This superior aromatic character generally confers greater thermodynamic stability to the thiazole ring.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"]; subgraph "Thiazole" A[Superior Aromaticity]; B[Greater Thermodynamic Stability]; C[Stronger Ring Current (¹H NMR)]; end subgraph "Oxazole" D[Lower Aromaticity]; E[Higher Polarization]; F[Weaker Ring Current (¹H NMR)]; end A --> B; A --> C; D --> E; D --> F; X[Sulfur Atom] --> A; Y[Oxygen Atom] --> D; } caption="Aromaticity Comparison";
Bond Geometry and Molecular Structure
The difference in the covalent radii of sulfur and oxygen atoms leads to distinct geometric parameters within the five-membered rings. These differences, though seemingly small, have significant implications for how these derivatives dock into protein binding pockets.
| Parameter | Thiazole | Oxazole | Rationale |
| C-X-C Angle | Smaller | Larger | The larger sulfur atom accommodates a smaller bond angle. |
| C-X Bond Length | Longer (~1.71 Å) | Shorter (~1.36 Å) | Reflects the larger atomic radius of sulfur versus oxygen. |
| Overall Ring Size | Larger | Smaller | Primarily due to the longer C-S bonds compared to C-O bonds. |
| Data compiled from computational and crystallographic studies.[5][6] |
Electronic Profile and Reactivity
The electronegativity difference between sulfur and oxygen dictates the electronic landscape and, consequently, the chemical reactivity of each ring. Oxygen's higher electronegativity makes the oxazole ring more polarized and less basic (pKa of conjugate acid ≈ 0.8) compared to thiazole (pKa of conjugate acid ≈ 2.5).[2][7]
This electronic disparity governs the preferred sites for chemical reactions:
-
Thiazole: The C5 position is the primary site for electrophilic substitution, while the C2 proton is acidic and can be deprotonated by strong bases.[2]
-
Oxazole: Electrophiles also favor the C5 position, but nucleophiles preferentially attack the more electron-deficient C2 position.[8]
These reactivity patterns are crucial for synthetic chemists planning further functionalization of the heterocyclic core.
dot graph { layout=neato; node [shape=none, margin=0, fontsize=12, fontname="Arial"];
} caption="Reactivity Maps";
Part 2: Synthesis and Structural Characterization
The translation of a natural amino acid into a heterocycle-containing derivative is a multi-step synthetic process that requires careful control of protecting groups and reaction conditions to preserve stereochemical integrity.
Synthetic Strategies: A Comparative Workflow
While numerous synthetic routes exist, the Hantzsch synthesis and its variations remain a cornerstone for thiazole formation, while oxazoles are often derived from cyclization of N-acyl amino acid precursors.[9][10]
Experimental Protocol: Modified Hantzsch Synthesis for a Thiazole Derivative
Causality: This protocol, adapted from literature procedures, starts with a protected amino acid to prevent unwanted side reactions and preserve the chiral center.[11][12] Lawesson's reagent is a highly effective thionating agent for converting the amide into a thioamide, a necessary precursor for the Hantzsch reaction. The subsequent cyclization with an α-bromoketone is the key ring-forming step.
-
Thioamide Formation:
-
Dissolve Boc-Val-NH₂ (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add Lawesson's reagent (0.55 equivalents) portion-wise at room temperature. The reaction is monitored by TLC until the starting amide is consumed (typically 6-8 hours).
-
Quench the reaction with saturated NaHCO₃ solution and extract the product with ethyl acetate. Purify the resulting Boc-Val-thioamide by column chromatography.
-
-
Hantzsch Cyclization:
-
Dissolve the purified thioamide (1 equivalent) in acetone.
-
Add ethyl bromopyruvate (1.1 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, neutralize with saturated NaHCO₃, and extract with ethyl acetate.
-
Purify the crude product via silica gel chromatography to yield the ethyl 2-(Boc-valinyl)-thiazole-4-carboxylate.
-
-
Deprotection:
-
Treat the protected thiazole derivative with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, yielding the final amino acid derivative.[11]
-
Definitive Structural Verification
Confirmation of the final structure and stereochemistry is non-negotiable. While multiple techniques are employed, X-ray crystallography and NMR spectroscopy are the gold standards.
-
X-ray Crystallography: Provides unambiguous proof of the three-dimensional structure, offering precise measurements of bond lengths, bond angles, and planarity.[13][14] This technique is invaluable for understanding how a derivative interacts with its biological target, as demonstrated in studies of thiazole-based enzyme inhibitors where crystal structures revealed the exact binding mode.[15][16]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the successful formation of the heterocyclic ring. The disappearance of amide/thioamide protons and the appearance of characteristic aromatic proton signals are key diagnostic markers.[2][17] A comparison of typical chemical shifts is provided below.
| Nucleus | Thiazole Ring Protons | Oxazole Ring Protons |
| ¹H Chemical Shift (ppm) | 7.27 - 8.77 | 7.00 - 8.00 |
| ¹³C Chemical Shift (ppm) | C2: 150-170, C4: 140-150, C5: 110-125 | C2: 150-162, C4: 135-145, C5: 120-130 |
| Typical ranges compiled from various sources.[2][4][18][19] |
Part 3: Implications for Peptidomimetic Design and Function
The fundamental structural differences between thiazole and oxazole manifest as distinct conformational and functional properties when they are incorporated into larger molecules like peptides.
Conformational Control and Pre-organization
Replacing a flexible amide bond with a rigid, planar aromatic ring severely restricts the conformational freedom of the peptide backbone. This "pre-organization" can be advantageous, reducing the entropic penalty of binding to a biological target and potentially increasing affinity.
Computational and X-ray diffraction studies on cyclic peptides have revealed a fascinating divergence:
-
Oxazole-based peptides tend to adopt an almost co-planar conformation, enforcing a flat, rigid structure.[20][21]
-
Thiazole-based peptides , due to the different geometry imposed by the sulfur atom, can induce cone-like structures in cyclic frameworks, creating unique three-dimensional shapes for molecular recognition.[20][21]
Biological Activity and Metabolic Stability
Both thiazole and oxazole amino acid derivatives are associated with a vast and diverse range of biological activities. The choice of heterocycle can fine-tune a compound's interaction with its target and improve its drug-like properties.
| Biological Activity | Thiazole Examples | Oxazole Examples |
| Anticancer | Bleomycin, Epothilones, Dasatinib[2][22] | Diazonamide A, Hennoxazole A[3] |
| Antibacterial | Penicillin (contains thiazolidine) | Microcin B17 (contains oxazole & thiazole)[23] |
| Anti-inflammatory | Meloxicam (related structure) | Various synthetic derivatives[24] |
| Antiviral | Ritonavir (contains thiazole ring) | Various synthetic derivatives[3] |
A critical advantage of these heterocycles is their enhanced stability against enzymatic degradation. The aromatic rings are resistant to cleavage by proteases, which readily hydrolyze native peptide bonds.[1] This property is a cornerstone of their use in drug design, extending the in vivo half-life of peptide-based therapeutics.
Studies have shown that combining thiazole moieties with amino acids can enhance the resulting hybrid molecule's ability to bind to target proteins and induce potent cytotoxicity in cancer cell lines.[25] This molecular hybridization approach leverages the structural and electronic features of the thiazole ring to create compounds with improved pharmacological profiles.[22][26]
Conclusion
Thiazole and oxazole amino acid derivatives are far more than simple amide isosteres. They are powerful design elements that offer chemists precise control over the structural, electronic, and conformational properties of peptidomimetics.
-
Thiazole offers superior aromatic stability and unique geometric constraints that can induce non-planar conformations in cyclic systems. Its well-defined reactivity makes it a versatile scaffold for further chemical modification.
-
Oxazole , being more polarized and less aromatic, provides a different electronic signature and promotes a more planar peptide backbone conformation.
The decision to use one over the other should be a deliberate choice based on the desired target interactions, conformational rigidity, and synthetic accessibility. A thorough understanding of their comparative structural biology, as outlined in this guide, empowers researchers to move beyond serendipity and engage in the rational design of more stable, potent, and effective therapeutic agents.
References
- Wikipedia. Thiazole.
-
Guntupalli, P., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE, 11(4), e0152111. Available from: [Link]
-
Kamat, S. K., & Parab, S. (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Digital Repository at National Institute of Oceanography. Available from: [Link]
-
Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 437-442. Available from: [Link]
-
Pattenden, G., & Thompson, A. S. (1993). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2339-2346. Available from: [Link]
-
Bunev, A. S., et al. (2014). Synthesis of thiazole-containing amino acids based on asparagine. Russian Chemical Bulletin, 63(8), 1863-1867. Available from: [Link]
-
Wierschke, S. G., et al. (1993). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. Defense Technical Information Center. Available from: [Link]
-
Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15, 26860-26872. Available from: [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Zhu, J., et al. (2015). Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 58(3), 1149-1164. Available from: [Link]
-
Zhu, J., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed, 58(3), 1149-64. Available from: [Link]
-
ChEMBL. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. Available from: [Link]
-
Hu, T., et al. (2015). Metal-Free sp3 C–H Functionalization: PABS/I2-Promoted Synthesis of Polysubstituted Oxazole Derivatives from Arylethanones and 2-Amino-2-alkyl/arylacetic Acid. Synlett, 26(20), 2866-2869. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2006). Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. Archiv der Pharmazie, 339(8), 403-409. Available from: [Link]
-
Beker, W., et al. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A, 117(3), 669-675. Available from: [Link]
-
Singh, P., & Ojha, P. (2013). Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Indian Journal of Applied Research, 3(5), 23-24. Available from: [Link]
- Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
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Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15, 26860-26872. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. Available from: [Link]
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Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15, 26860-26872. Available from: [Link]
-
Patel, B. D., et al. (2014). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 3, 102-108. Available from: [Link]
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Sławiński, J., & Szafrański, K. (2018). Thiazole Ring—A Biologically Active Scaffold. Molecules, 23(3), 643. Available from: [Link]
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Lage, S., et al. (2019). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 17(9), 529. Available from: [Link]
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Bakht, M. A., et al. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(18), 10321-10325. Available from: [Link]
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Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 398-430. Available from: [Link]
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Inam, R., & Ahemad, N. (2024). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Royal Society of Chemistry. Available from: [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]
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Sharma, G. D., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Advances, 4, 4801-4810. Available from: [Link]
-
Strazzolini, P., et al. (2011). Molecular structures of oxazole and thiazole, with the ring bond orders. ResearchGate. Available from: [Link]
-
Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC, 15, 26860-26872. Available from: [Link]
-
Evanno, L., et al. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Molecules, 15(11), 7749-7811. Available from: [Link]
-
Tura, D., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478. Available from: [Link]
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Miller, E. S., & Walsh, C. T. (2013). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. Biochemistry, 52(49), 8749-8763. Available from: [Link]
-
Wang, C., et al. (2010). NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available from: [Link]
-
Al-Hourani, B. J. (2023). Correlation of ¹H and ¹³C NMR value (s) of different oxazole frameworks. ResearchGate. Available from: [Link]
-
Sari, Y., et al. (2020). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2243, 020002. Available from: [Link]
-
Evanno, L., et al. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC, 15(11), 7749-7811. Available from: [Link]
-
Abd El-Ghani, G. E., & El-Sayed, R. E. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 1-10. Available from: [Link]
-
Joule, J. A. (2010). Oxazoles, imidazoles, and thiazoles. ResearchGate. Available from: [Link]
-
Jezierska-Mazzarello, A., et al. (2013). Conformational Properties of Oxazole-Amino Acids: Effect of the Intramolecular N–H···N Hydrogen Bond. The Journal of Physical Chemistry B, 117(31), 9179-9191. Available from: [Link]
-
O'Brien, Z. M., et al. (2020). Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides. ACS Omega, 5(2), 1082-1089. Available from: [Link]
-
Vhora, I., & Seraphim, C. A. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 16(3), 1435-1442. Available from: [Link]
-
Al-Warhi, T., et al. (2025). Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. Arabian Journal of Chemistry, 18(11), 105267. Available from: [Link]
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Validating Synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid via LC-MS
Executive Summary: The Polarity Paradox
The synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (an analog of the Dolaphenine unit found in Dolastatin 10 and Tubulysin payloads) presents a classic analytical challenge. As a zwitterionic
This guide validates a HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) workflow as the superior alternative to Traditional Reversed-Phase (RP) and Pre-column Derivatization methods. We provide a direct comparison, a self-validating protocol, and experimental data structures compliant with ICH Q2(R2) guidelines.
Strategic Comparison: Selecting the Right Orthogonality
In drug development, the choice of analytical method dictates the quality of the data. Below is an objective comparison of the three dominant methodologies for analyzing thiazole-based amino acids.
Table 1: Method Performance Matrix
| Feature | Method A: HILIC-MS (Recommended) | Method B: RP-HPLC (Ion Pairing) | Method C: Pre-column Derivatization |
| Principle | Partitioning into water-enriched layer on polar surface. | Hydrophobic interaction + charge masking (e.g., TFA/HFBA). | Chemical modification (e.g., Fmoc-Cl) to increase hydrophobicity. |
| Retention of Target | Excellent (k' > 3) . Elutes in high organic, enhancing ESI ionization. | Moderate. Requires high aqueous content, reducing MS sensitivity. | High. Elutes in standard organic gradients. |
| MS Compatibility | Native . High sensitivity due to acetonitrile-rich mobile phase. | Poor . Ion-pairing agents (TFA) cause signal suppression and source contamination. | Good, but introduces artifact peaks and reaction byproducts. |
| Sample Prep | "Dilute and Shoot" (ACN crash). | Simple dilution. | Complex (Reaction time, quenching, stability of derivative). |
| Throughput | High (< 5 min run time). | Medium (Equilibration is slow). | Low (Prep time is the bottleneck). |
Expert Insight: While derivatization (Method C) allows for chiral separation on achiral columns, it introduces kinetic variables that can mask synthesis impurities. For validating chemical purity and yield during synthesis, HILIC-MS provides the most accurate "snapshot" of the reaction mixture without introducing bias.
The Validated Workflow (HILIC-MS/MS)
The following protocol is designed for the quantification and identity confirmation of the target amino acid (MW 172.03 Da).
Reaction & Sample Preparation[1][2][3]
-
Synthesis Context: Typically synthesized via Hantzsch thiazole synthesis (Thioamide +
-halo ketone). -
Quench: Aliquot
reaction mixture Quench in Acetonitrile (ACN) containing 0.1% Formic Acid. -
Clarification: Centrifuge at 10,000 x g for 5 min to precipitate inorganic salts (e.g., NaBr/KBr byproducts).
LC-MS Conditions[4][5]
-
Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide or Agilent InfinityLab Poroshell 120 HILIC-Z),
. -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient:
-
0.0 min: 90% B
-
3.0 min: 50% B
-
3.1 min: 40% B (Flush)
-
4.0 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp:
.
Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Precursor Ion:
. -
MRM Transitions (Quant/Qual):
-
(Loss of
, characteristic of -amino acids). - (Thiazole ring fragment).
-
(Loss of
-
Capillary Voltage: 3.0 kV.
Visualizing the Validation Logic
The following diagram illustrates the decision logic and workflow for validating the synthesis, highlighting the critical control points (CCPs).
Figure 1: Analytical workflow comparing the traditional RP path versus the optimized HILIC path for polar thiazole amino acids.
Experimental Validation Data (ICH Q2(R2) Compliant)
To ensure this method meets regulatory scrutiny, the following validation parameters must be assessed. The data below represents typical acceptance criteria and results for this specific assay.
Linearity and Range[6]
-
Objective: Confirm the response is proportional to concentration within the synthesis yield range.
-
Standard:
.
| Concentration (ng/mL) | Mean Area Ratio (n=3) | Accuracy (%) | CV (%) |
| 10 (LLOQ) | 0.052 | 98.5 | 4.2 |
| 50 | 0.261 | 101.2 | 2.1 |
| 200 | 1.050 | 99.8 | 1.5 |
| 1000 | 5.240 | 100.4 | 0.9 |
| 2000 (ULOQ) | 10.450 | 99.1 | 1.1 |
Matrix Effect & Recovery
-
Challenge: Thiazole synthesis often uses DMF or alcohols which can suppress ionization.
-
Method: Post-extraction spike method (Matuszewski et al.).
| Parameter | Low QC (30 ng/mL) | High QC (1600 ng/mL) | Acceptance |
| Matrix Factor (MF) | 0.95 | 0.98 | |
| Recovery (%) | 92% | 94% | |
| Process Efficiency | 87% | 92% | - |
Note: The high Matrix Factor (near 1.0) confirms that the HILIC separation effectively separates the amino acid from the inorganic salts and synthesis solvents that elute in the void.
Troubleshooting & Mechanism
Thiazole Oxidation
Thiazoles are susceptible to N-oxidation or ring opening under strong acidic/oxidative stress.
-
Symptom: Appearance of a peak at
(m/z 189). -
Mitigation: Ensure the mobile phase pH does not drop below 2.5. Use Ammonium Formate as a buffer to stabilize the pH micro-environment [1].
Racemization
The
-
Check: If chiral purity is required, transfer the optimized HILIC mobile phase to a Chiralpak ZWIX(+) column (zwitterionic chiral stationary phase) [2].
References
-
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]
-
Ilko, D., et al. (2016). "Recent advances in the separation of amino acids by hydrophilic interaction liquid chromatography." Journal of Separation Science. [Link]
-
Pettit, G. R., et al. (2011). "The Dolastatins. 25. Synthesis and biological evaluation of dolastatin 10 structural modifications." Journal of Natural Products. (Provides context on Thiazole amino acid synthesis). [Link]
-
McCalley, D. V. (2017). "Understanding and managing the matrix effect in HILIC-MS." LCGC North America. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
[1]
Executive Summary & Immediate Directive
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid is a specialized heterocyclic building block often used in peptidomimetic drug discovery. Unlike standard amino acids (e.g., Glycine), the presence of the 1,3-thiazole ring introduces sulfur and nitrogen heteroatoms that dictate specific waste streams.
Core Directive: Do NOT dispose of this compound down the drain or in standard "non-hazardous" trash. While often not classified as acutely toxic (P-listed) by name, it must be treated as Regulated Chemical Waste due to the generation of sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion.
Immediate Action Plan:
-
Segregate from strong oxidizers immediately.
-
Classify as "Organic Solid, Toxic/Irritant" (unless in solution).
-
Route to high-temperature incineration with scrubber capabilities.
Hazard Identification & Chemical Behavior
To dispose of this chemical safely, one must understand its functional moieties.[1] This molecule is amphoteric (zwitterionic) and heterocyclic .
| Functional Unit | Hazard Characteristic | Disposal Implication |
| Carboxylic Acid / Amine | Amphoteric nature; pKa dependent solubility. | Can act as a buffer; avoid mixing with strong acids/bases to prevent uncontrolled exotherms. |
| 1,3-Thiazole Ring | Aromatic heterocycle containing Sulfur & Nitrogen.[2][3] | Critical: Combustion releases SO₂ (acid rain precursor) and NOx. Requires incineration facilities with off-gas scrubbing. |
| 4-Methyl Group | Alkyl substituent. | Increases lipophilicity; generally stable but adds to the organic carbon load. |
Expert Insight: Thiazoles are generally stable, but they are incompatible with strong oxidizing agents (e.g., peroxides, nitric acid). Oxidation can cleave the ring or oxidize the sulfur, leading to unpredictable exothermic reactions [1, 2].
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before moving the container, verify the state of the chemical.
-
Scenario A: Pure Solid (Powder)
-
Keep in the original container if possible.
-
If transferring, use a High-Density Polyethylene (HDPE) or Amber Glass jar.
-
Labeling: Mark as "Solid Chemical Waste: 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid."
-
Hazard Tag: Check "Irritant" and "Organic."
-
-
Scenario B: Solution (Reaction Mixture)
-
Solvent Check: Identify the primary solvent (e.g., DMSO, Methanol, DCM).
-
Segregation: Ensure no oxidizers are present in the waste stream.
-
pH Check: If the solution is highly acidic or basic, neutralize to pH 5–9 before combining with general organic waste streams to prevent container degradation.
-
Phase 2: Packaging & Labeling
Follow this specific labeling protocol to ensure downstream safety at the incineration plant.
-
Container: Wide-mouth HDPE jar (for solids) or Safety Can (for liquids).
-
Secondary Containment: Place the primary container in a chemically resistant tray during accumulation.
-
Label Details:
Phase 3: Regulatory Classification (RCRA)
Under US EPA regulations (Resource Conservation and Recovery Act):
-
Listed Waste: This specific CAS is likely not on the P-list (acutely toxic) or U-list (toxic) by name.
-
Characteristic Waste: It generally does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its pure solid form.
-
Best Practice: Classify as Non-Regulated Chemical Waste unless toxicity data suggests otherwise, but manage it as Hazardous due to the sulfur content and lack of chronic toxicity data [3, 4].
Visualized Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound.
Caption: Decision matrix for the safe segregation and disposal of thiazole-amino acid derivatives.
Chemical Compatibility Matrix
Use this table to ensure safe storage in Satellite Accumulation Areas (SAA) prior to pickup.
| Chemical Class | Compatibility Status | Operational Note |
| Halogenated Solvents | Compatible | Can be mixed in "Halogenated Waste" streams (e.g., DCM, Chloroform). |
| Non-Halogenated Solvents | Compatible | Compatible with Acetone, Methanol, Ethyl Acetate. |
| Strong Oxidizers | INCOMPATIBLE | DANGER: Do not mix with Nitric Acid, Peroxides, or Permanganates. Risk of ring oxidation and gas evolution [1]. |
| Strong Acids (Mineral) | Caution | The amino group will protonate. Exothermic but usually manageable if diluted. |
| Strong Bases | Caution | The carboxylic acid will deprotonate. |
References
-
National Institutes of Health (NIH). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. (Discusses reactivity and oxidation risks).[5][6][7] Available at: [Link]
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA identification guidelines).[8] Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
Personal protective equipment for handling 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Operational Safety Guide: 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Document Control:
-
Classification: Specialized Research Intermediate / Non-Standard Amino Acid[1]
-
Hazard Profile: Presumed Irritant / Potential Sensitizer (Thiazole Moiety)[1]
-
Primary Application: Peptide Synthesis, Drug Discovery Building Block[1]
Executive Summary & Chemical Context
The Molecule:
You are handling 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid .[1] Structurally, this is a non-standard
Critical Distinction:
Do not confuse this with the more common 2-amino-4-thiazoleacetic acid (CAS 29676-71-9), where the amino group is attached directly to the thiazole ring.[1] Your compound has the amino group on the
Safety Philosophy – The "Unknown" Protocol: As a specialized research intermediate, specific toxicological data (LD50, permeation rates) likely does not exist in public registries.[1] Therefore, this guide applies the Precautionary Principle , treating the substance as a potent bioactive agent until proven otherwise.[1]
Hazard Identification & Risk Assessment
Since specific GHS data is unavailable, we extrapolate hazards based on the Thiazole and Amino Acid functional groups.[1]
| Hazard Class | Likely GHS Classification | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Treat as harmful.[1] Avoid all mucosal contact.[1][2] |
| Skin/Eye Irritation | Category 2 (Skin) / 2A (Eye) | High Risk. Fine amino acid dusts are hygroscopic and can cause severe irritation upon contact with moist membranes (eyes, lungs).[1] |
| Sensitization | Skin Sensitizer (1B) | Thiazole rings are known structural alerts for sensitization.[1] Repeated exposure may trigger allergic dermatitis.[1] |
| Reactivity | Stable Solid | May decompose to emit SOx/NOx fumes if heated to decomposition (>200°C).[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. The following PPE is selected based on the specific physical properties of fine zwitterionic powders.
A. Hand Protection (Gloves)
-
Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm).[1]
-
Rationale: Nitrile provides excellent resistance to organic solids and aqueous buffers.[1] Latex is not recommended due to the potential for protein-like sensitization from the amino acid structure itself.[1]
-
Double-Gloving Protocol: Required when handling solutions >10 mM.[1]
B. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]
-
Secondary (If Hood Unavailable): Full-face respirator with P100 (HEPA) cartridges.[1]
-
Why P100? N95 masks filter 95% of particles but do not seal against the face effectively enough for potent sensitizers.[1]
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1]
-
Body: Lab coat (buttoned to neck) + Tyvek® sleeves if weighing large quantities (>5g) to prevent wrist exposure.[1]
Operational Protocol: Handling & Solubilization
This workflow minimizes dust generation, the primary vector for exposure.[1]
Step 1: Weighing (The Critical Step)
Amino acids are often electrostatic.[1]
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1]
-
Containment: Weigh into a tared vial, not onto weighing paper. This prevents loss during transfer.[1]
-
Decontamination: Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood.[1]
Step 2: Solubilization
As a zwitterion, this compound may have poor solubility in neutral water.[1]
-
Recommended Solvent System: DMSO or dilute acid (0.1 M HCl) / base (0.1 M NaOH) depending on your application.[1]
-
Exothermic Risk: Dissolution in acid/base may generate mild heat.[1] Add solvent slowly.[1]
Step 3: Reaction Setup
-
Venting: If using coupling reagents (e.g., EDC, HATU), ensure the reaction vessel is vented to a scrubber or hood exhaust to manage potential byproduct gases.[1]
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
PPE Up: Don double nitrile gloves and P100 respirator.[1]
-
Wet Method: Do not dry sweep.[1] Cover the spill with a paper towel dampened with 5% Sodium Bicarbonate (neutralizes potential acidity).[1]
-
Collect: Scoop into a hazardous waste bag.
Disposal Strategy
-
Waste Stream: High-Temperature Incineration (Particularly important for sulfur-containing heterocycles to prevent environmental accumulation).[1]
-
Labeling: "Hazardous Waste - Thiazole Derivative - Toxic/Irritant."[1]
Visual Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Unknown Hazard" pathway.
Caption: Decision logic for handling novel thiazole-amino acids where specific toxicological data is absent.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Thiazole Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][3] Laboratory Safety Guidance: Handling of Novel Chemicals. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
